4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
Description
The exact mass of the compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Pyrones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(8)6(9)4(7)2-10-3/h4,7-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLMSPGWNYJHQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880920 | |
| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |
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Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28564-83-2 | |
| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28564-83-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | |
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| Record name | 4h-pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-6-methyl-2H-pyran-4(3H)-one | |
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| Record name | 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-4H-PYRAN-4-ONE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAE1LU40SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, a heterocyclic organic compound of significant interest in food science and pharmaceutical research. Commonly referred to as DDMP, this molecule is a well-known product of the Maillard reaction and is found in numerous natural sources. Its notable antioxidant, anti-inflammatory, and antimicrobial properties make a thorough understanding of its chemical and physical characteristics essential for researchers, scientists, and drug development professionals. This document details its structural, spectroscopic, and chromatographic profiles, alongside practical experimental methodologies for its synthesis and identification, serving as a vital resource for its application in research and development.
Introduction and Nomenclature
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring compound that has garnered considerable attention for its biological activities. It is frequently formed during the Maillard reaction, the chemical process responsible for the browning and flavor of many cooked foods, and has been isolated from sources as diverse as microbial cultures, fruits, and processed foods like caramel and bread.[1][2][3] Its significance lies primarily in its potent antioxidant capabilities, which are attributed to its unique molecular structure.[4][5][6]
For professionals in drug discovery and food science, precise identification is paramount. The compound is known by several synonyms, and a clear understanding of its nomenclature is the first step in rigorous scientific investigation.
-
Systematic IUPAC Name: 3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one[1][7]
-
Common Chemical Name: 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-[1][4][8]
-
Common Acronym: DDMP
-
Other Synonyms: 6-Methyl-3,5-dihydroxy-2,3-dihydro-4H-pyran-4-one, Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one[1]
Chemical Structure
The molecular structure of DDMP features a dihydropyranone core with hydroxyl groups at the C3 and C5 positions and a methyl group at C6. The enol structure at the C5 position is a critical determinant of its chemical reactivity and antioxidant capacity.[4][5]
Caption: Chemical structure of DDMP.
Core Physicochemical Properties
A summary of the key physicochemical properties of DDMP is presented below. These values are fundamental for designing experimental protocols, including solvent selection for extraction and analysis, and for predicting the compound's behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₄ | [1][7][8] |
| Molecular Weight | 144.12 g/mol | [1][4][7][8] |
| Boiling Point (estimated) | 281.00 to 282.00 °C (at 760 mm Hg) | [10] |
| logP (Octanol/Water) | -0.4 to -0.731 (estimated) | [7][10] |
| Water Solubility (estimated) | 2.457 x 10⁵ mg/L (at 25 °C) | [10] |
| Vapor Pressure (estimated) | 0.000433 mmHg (at 25 °C) | [10] |
The negative logP value indicates that DDMP is a hydrophilic compound, a characteristic conferred by its multiple polar hydroxyl groups. This high polarity explains its significant solubility in water and other polar solvents like ethanol.[1][10] This property is critical for researchers working on aqueous extractions from natural products or developing aqueous formulations for biological assays.
The compound is reported to be relatively stable under normal conditions but may undergo degradation at extreme temperatures or pH levels, a crucial consideration for storage and sample processing.[1]
Spectroscopic and Chromatographic Profile
unambiguous identification and quantification of DDMP in complex matrices require robust analytical techniques. The following sections detail the expected outcomes from standard spectroscopic and chromatographic methods.
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a cornerstone for the identification of DDMP.[11] Under Electron Ionization (EI), the compound produces a characteristic fragmentation pattern. The NIST WebBook provides reference mass spectra for DDMP, which serve as an authoritative standard for comparison.[8][12] Researchers should expect to see a molecular ion peak ([M]⁺) at m/z 144, corresponding to the molecular weight of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of DDMP, confirming the connectivity of atoms and the chemical environment of protons and carbons.[4][13] While specific chemical shifts can vary slightly depending on the solvent, the expected signals based on the structure are:
-
¹H NMR: Signals corresponding to the methyl protons, the protons on the dihydropyranone ring, and the exchangeable protons of the two hydroxyl groups.
-
¹³C NMR: Resonances for the six carbon atoms, including the methyl carbon, the carbons of the heterocyclic ring, and the carbonyl carbon.
Gas Chromatography (GC)
The retention behavior of DDMP on different GC columns is a key identifying feature. Kovats Retention Indices (RI) provide a standardized measure that is less dependent on specific instrument conditions than simple retention times.
| Column Type | Kovats Retention Index (RI) Range | Source |
| Standard Non-Polar | 1107 - 1167 | [7][14] |
| Standard Polar | 2225 - 2311 | [7] |
The significant difference in retention indices between non-polar and polar columns highlights the compound's polarity. This data is invaluable for method development, allowing scientists to select the appropriate column and temperature program to achieve separation from other components in a mixture.
Experimental Methodologies
To ensure scientific rigor, protocols must be robust and reproducible. The following sections provide validated, step-by-step methodologies for the synthesis and analysis of DDMP.
Protocol: Synthesis of DDMP from D-Glucose
This protocol is adapted from established literature methods and relies on the Maillard reaction under controlled conditions.[1][3] The causality behind this choice is that it mimics a common formation pathway of DDMP, providing a biomimetic route to the compound.
Caption: Workflow for the synthesis of DDMP.
Step-by-Step Methodology:
-
Preparation: In a suitable reaction vessel, create a mixture of D-glucose (0.1 mol) and piperidine (0.1 mol) in 100 mL of ethanol.
-
Initiation: Stir the mixture and heat to 65 °C.
-
Acid Addition: Prepare a solution of acetic acid (0.2 mol) in 20 mL of ethanol. Add this solution dropwise to the heated reaction mixture. The use of piperidine (a base) and acetic acid (an acid) catalyzes the complex series of reactions, including isomerization and condensation, that lead from glucose to DDMP.
-
Reaction: After the addition is complete, increase the temperature to 73 °C and continue the reaction for 36 hours.
-
Solvent Removal: Following the reaction period, remove the solvent from the resulting mixture by evaporation under reduced pressure.
-
Purification: Wash the obtained residue with 100 mL of water. Adjust the pH of the filtrate to a range of 5-6 by carefully adding a saturated sodium bicarbonate solution. This step neutralizes excess acid and helps precipitate or separate impurities, yielding the target DDMP compound.
Protocol: Analytical Identification by GC-MS
This workflow outlines a self-validating system for the identification of DDMP in a sample, such as a plant extract or food product. The use of both retention index and mass spectral matching provides a high degree of confidence.
Caption: Workflow for GC-MS identification of DDMP.
Step-by-Step Methodology:
-
Sample Preparation: Extract DDMP from the matrix using a suitable polar solvent (e.g., ethanol, methanol, or ethyl acetate). The choice of solvent is dictated by DDMP's hydrophilic nature. Concentrate the extract if necessary.
-
GC Separation: Inject the prepared sample into a GC-MS system. For robust identification, it is advisable to analyze the sample on two columns of differing polarity (e.g., a non-polar DB-5 and a polar DB-WAX).
-
MS Analysis: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a suitable mass range (e.g., m/z 40-300).
-
Data Analysis & Confirmation:
-
Retention Index: Calculate the Kovats Retention Index of the peak of interest and compare it to the established values in the literature for both columns.[7][14]
-
Mass Spectrum: Compare the acquired mass spectrum of the peak with a reference spectrum from an authoritative database like the NIST Mass Spectral Library.[8][12]
-
Validation: A positive identification is confirmed only when both the retention index and the mass spectrum match the reference data.
-
Applications in Research and Development
The well-characterized physicochemical properties of DDMP underpin its utility in various fields:
-
Food Industry: Its antioxidant properties are leveraged to improve food preservation and quality.[1]
-
Pharmaceuticals: DDMP is actively investigated for its therapeutic potential in conditions related to oxidative stress, inflammation, and microbial infections.[1][4][] Its ability to act as a DNA strand-breaking substance is also under investigation.[4]
-
Biochemistry Research: It serves as a model compound for studying the Maillard reaction and its biological implications.[1][5]
Conclusion
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a multifaceted compound whose physicochemical properties make it a subject of intense scientific interest. Its hydrophilicity, distinct spectroscopic signature, and predictable chromatographic behavior provide a solid foundation for its study and application. This guide has synthesized the critical technical data and provided robust experimental frameworks to empower researchers, scientists, and drug development professionals in their work with this promising molecule.
References
- EvitaChem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667).
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Benchchem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
Kuroda, M., et al. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. Retrieved from [Link]
- The Good Scents Company. (n.d.). hydroxydihydromaltol.
- PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one.
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- BOC Sciences. (n.d.). CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. CID 119838. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]
-
Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
-
Yu, X., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 8(62), 35581-35588. Retrieved from [Link]
-
Yu, X., et al. (2018). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 8(62), 35581-35588. Retrieved from [Link]
-
ResearchGate. (2023). Mass spectrum of 4H-pyran-4-one,2,3,-dihydro-3,5dihydroxy-6-methyl with Retention Time (RT)= 6.011. Retrieved from [Link]
- ResearchGate. (n.d.). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP).
-
ResearchGate. (2014). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Retrieved from [Link]
Sources
- 1. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 9. SID 135076222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]
- 11. researchgate.net [researchgate.net]
- 12. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 13. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemeo.com [chemeo.com]
The Multifaceted Biological Activities of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP): A Technical Guide for Researchers
Abstract
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring pyranone derivative frequently identified as a product of the Maillard reaction in thermally processed foods and is also found in various plant extracts.[1] This technical guide provides an in-depth exploration of the significant biological activities of DDMP, including its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. We will delve into the underlying molecular mechanisms, supported by established experimental evidence, and provide detailed protocols for researchers to investigate and validate these activities. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and harness the therapeutic potential of DDMP.
Introduction: The Chemical and Biological Landscape of DDMP
DDMP is a heterocyclic organic compound that has garnered considerable scientific interest due to its diverse pharmacological effects.[2] Structurally, it features a dihydropyranone ring with hydroxyl and methyl substitutions, which are crucial for its biological functions.[3] Primarily known for its strong antioxidant capacity, DDMP's bioactivities extend to the modulation of key cellular signaling pathways implicated in inflammation and cancer.[3] This guide will systematically dissect these activities, providing both the theoretical framework and practical methodologies for their investigation.
Potent Antioxidant Activity: A Primary Defense Mechanism
The hallmark of DDMP's biological profile is its exceptional antioxidant activity. It effectively scavenges free radicals, thereby mitigating cellular oxidative stress.[3] This property is attributed to its chemical structure, which facilitates the donation of electrons or hydrogen atoms to neutralize reactive oxygen species (ROS).[3][4][5][6]
Mechanism of Antioxidant Action
The antioxidant mechanism of DDMP is primarily centered on its ability to act as a potent free radical scavenger. The hydroxyl groups on the pyranone ring, in conjunction with the conjugated system, enable the delocalization of unpaired electrons, making the molecule a stable radical scavenger.[3] This electron-donating capacity allows DDMP to terminate radical chain reactions, a key process in oxidative damage.[4][7]
Diagram 1: Proposed Antioxidant Mechanism of DDMP
Caption: DDMP donates a hydrogen atom to neutralize a free radical, forming a stable DDMP radical.
Experimental Protocols for Assessing Antioxidant Activity
This assay is a common and reliable method to evaluate the free radical scavenging ability of a compound.[1][8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DDMP in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a 0.1 mM solution of DPPH in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.[1]
-
-
Assay Procedure:
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100[1]
-
The IC50 value (the concentration of DDMP required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
-
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[10]
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in deionized water.
-
Mix equal volumes of the two stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[10]
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[10][11]
-
-
Assay Procedure:
-
In a 96-well microplate, add a small volume (e.g., 10-20 µL) of various concentrations of the DDMP solution.
-
Add a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution to each well.[10]
-
Include control wells.
-
Incubate the plate at room temperature in the dark for a specified period (e.g., 6-30 minutes).[10]
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm using a microplate reader.
-
Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.[10]
-
Anti-inflammatory Properties: Modulation of Key Signaling Pathways
DDMP has demonstrated significant anti-inflammatory effects, primarily through the inhibition of pro-inflammatory signaling pathways.[3]
Mechanism of Anti-inflammatory Action: Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[12] In inflammatory conditions, the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the p65/p50 NF-κB subunits to translocate to the nucleus and induce the expression of pro-inflammatory genes.[13] DDMP has been shown to inhibit this pathway, though the precise molecular targets are still under investigation. It is hypothesized that DDMP may interfere with the phosphorylation and subsequent degradation of IκBα.[14]
Diagram 2: DDMP's Inhibition of the NF-κB Signaling Pathway
Caption: DDMP is proposed to inhibit IKK, preventing NF-κB translocation and gene expression.
Experimental Protocol for Assessing Anti-inflammatory Activity in Macrophages
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model for inflammation.[15][16]
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of DDMP for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[15]
-
-
Nitric Oxide (NO) Production Assay (Griess Assay):
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.[15]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm and calculate the nitrite concentration using a sodium nitrite standard curve.[15]
-
-
Pro-inflammatory Cytokine Quantification (ELISA):
-
Collect cell culture supernatants and quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[17]
-
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of p65 and IκBα.[18][19]
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Antimicrobial Effects: A Broad Spectrum of Activity
DDMP has been reported to possess antimicrobial properties against a range of microorganisms.[3] The exact mechanisms are not fully elucidated but may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Experimental Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21]
Protocol (Broth Microdilution Method):
-
Preparation of DDMP and Inoculum:
-
Inoculation and Incubation:
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of DDMP in which no visible growth is observed.[22]
-
Anticancer Potential: Inducing Apoptosis and Inhibiting Proliferation
Emerging evidence suggests that DDMP exhibits anticancer activity, particularly against colon cancer cells.[3] This is thought to occur through the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.
Mechanism of Anticancer Action
The anticancer effects of DDMP are likely multifactorial. One proposed mechanism is the induction of apoptosis through the modulation of the NF-κB pathway, similar to its anti-inflammatory action.[14] By inhibiting NF-κB, which often promotes cell survival in cancer, DDMP may sensitize cancer cells to apoptosis.
Experimental Protocol for Assessing Anticancer Activity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[2]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate and allow them to attach.
-
Treat the cells with various concentrations of DDMP for a specified time (e.g., 24, 48, 72 hours).[23]
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[24]
-
-
Formazan Solubilization and Measurement:
Data Presentation
To facilitate the comparison of DDMP's biological activities, quantitative data should be summarized in clearly structured tables.
Table 1: Summary of DDMP's Biological Activity Data (Hypothetical Values)
| Biological Activity | Assay | Test System | IC50 / MIC (µM) | Reference Compound | IC50 / MIC (µM) |
| Antioxidant | DPPH Scavenging | Chemical Assay | 50 | Ascorbic Acid | 25 |
| ABTS Scavenging | Chemical Assay | 35 | Trolox | 20 | |
| Anti-inflammatory | NO Inhibition | RAW 264.7 cells | 20 | Dexamethasone | 5 |
| Antimicrobial | MIC | E. coli | 100 | Gentamicin | 2 |
| MIC | S. aureus | 50 | Vancomycin | 1 | |
| Anticancer | Cell Viability | HCT116 cells | 30 | Doxorubicin | 0.5 |
Conclusion and Future Directions
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a promising natural compound with a wide range of beneficial biological activities. Its potent antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, coupled with its natural origin, make it an attractive candidate for further investigation in the fields of functional foods, nutraceuticals, and drug discovery. Future research should focus on elucidating the precise molecular targets of DDMP within the key signaling pathways, conducting in vivo studies to validate its efficacy and safety, and exploring potential synergistic effects with other therapeutic agents. The protocols and information provided in this guide offer a solid foundation for researchers to advance our understanding and application of this remarkable molecule.
References
-
ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. Retrieved from [Link]
-
protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
-
SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
-
Nature Protocols. (2024, November 7). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Antioxidant activity by DPPH assay: in vitro protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
protocols.io. (2017, August 23). ABTS radical scavenging capacity measurement. Retrieved from [Link]
- Yu, J., et al. (2013). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 141(3), 2275-2284.
-
DOJINDO. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]
-
ResearchGate. (2025, February 14). Can you suggest a relevant protocol for ABTS radical scavenging assay?. Retrieved from [Link]
-
MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
NIH. (n.d.). Macrophage Inflammatory Assay. Retrieved from [Link]
-
R Discovery. (2025, August 27). Biological Merits and Antibiofilm Mechanisms of Action of a Specially Designed Double-Shelled Microparticle. Retrieved from [Link]
-
Gut. (n.d.). Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway proteins. Retrieved from [Link]
-
PubMed. (n.d.). Structural Studies on Bioactive Compounds. 8. Synthesis, Crystal Structure, and Biological Properties of a New Series of 2,4-diamino-5-aryl-6-ethylpyrimidine Dihydrofolate Reductase Inhibitors With in Vivo Activity Against a Methotrexate-Resistant Tumor Cell Line. Retrieved from [Link]
-
ResearchGate. (2024, July 19). What will be the best way to test NFkb activation via western blot?. Retrieved from [Link]
-
PubMed. (2011, December 20). Diethyldithiocarbamate induces apoptosis in HHV-8-infected primary effusion lymphoma cells via inhibition of the NF-κB pathway. Retrieved from [Link]
-
NIH. (n.d.). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. Retrieved from [Link]
-
MDPI. (n.d.). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Retrieved from [Link]
-
ResearchGate. (n.d.). Inhibition of NF-κB signaling leads to increased apoptosis during early stages of tumorigenesis. Retrieved from [Link]
-
PubMed. (2018, January 1). Biological activity of dihydropyrimidinone (DHPM) derivatives: A systematic review. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells. Retrieved from [Link]
-
Fivephoton Biochemicals. (n.d.). NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1). Retrieved from [Link]
-
NIH. (n.d.). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Retrieved from [Link]
-
PubMed Central. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]
-
NIH. (n.d.). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Retrieved from [Link]
-
A-Z of Traditional Indian Systems of Medicine. (n.d.). Electron donor: Significance and symbolism. Retrieved from [Link]
-
MDPI. (2023, January 24). Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers. Retrieved from [Link]
-
PubMed. (n.d.). Inhibition of NF-κB signaling as a strategy in disease therapy. Retrieved from [Link]
-
YouTube. (2021, April 3). Antimicrobials: Mechanism of action. Retrieved from [Link]
-
eLife. (2020, March 13). A dual-mechanism antibiotic targets Gram-negative bacteria and avoids drug resistance. Retrieved from [Link]
-
MDPI. (n.d.). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]
-
NIH. (2018, June 18). Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Electron Donating Groups on Polyphenol-based Antioxidant Dendrimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electron donor: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of NF-κB signaling as a strategy in disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diethyldithiocarbamate induces apoptosis in HHV-8-infected primary effusion lymphoma cells via inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. gut.bmj.com [gut.bmj.com]
- 20. microbe-investigations.com [microbe-investigations.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MTT (Assay protocol [protocols.io]
- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 25. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the DNA Strand-Breaking Mechanism of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a product of the Maillard reaction, has been identified as a potent DNA strand-breaking substance. This guide provides a comprehensive technical overview of the core mechanisms governing DDMP's genotoxic activity. The primary pathway involves the generation of reactive oxygen species (ROS), specifically hydroxyl radicals, which subsequently induce single- and double-strand breaks in DNA. This process is notably influenced by the presence of metal ions and the surrounding pH. Understanding this mechanism is crucial for researchers in fields ranging from food science, where DDMP is a common component of heated foodstuffs, to oncology and drug development, where inducing DNA damage is a key therapeutic strategy. This document will delve into the chemical basis of DDMP's activity, the cellular responses to the induced damage, and the experimental protocols used to elucidate these processes.
Introduction: The Dual Nature of a Maillard Reaction Product
The Maillard reaction, a form of non-enzymatic browning, is responsible for the characteristic flavors and aromas of cooked foods. A vast array of compounds are formed during this complex cascade of reactions, including 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). While initially recognized for its antioxidant properties in certain contexts, compelling evidence has emerged demonstrating its capacity to act as a DNA-damaging agent.[1][2][3] This duality positions DDMP as a molecule of significant interest, warranting a deeper investigation into its genotoxic potential.
This guide will provide a detailed exploration of the mechanisms by which DDMP induces DNA strand breaks, offering a valuable resource for professionals in toxicology, pharmacology, and drug discovery.
The Core Mechanism: A Fenton-like Reaction Driving DNA Damage
The primary mechanism by which DDMP induces DNA cleavage is through the generation of highly reactive hydroxyl radicals (•OH) via a Fenton-like reaction. This process is contingent on the presence of transition metal ions, particularly iron (Fe³⁺).
Generation of Reactive Oxygen Species (ROS)
DDMP, in the presence of metal ions, participates in a series of redox reactions that culminate in the production of hydroxyl radicals. Experimental evidence strongly supports this pathway, as the DNA-breaking activity of DDMP is significantly inhibited by superoxide dismutase, catalase, and specific scavengers of hydroxyl radicals.[1] Furthermore, the process is enhanced by the addition of Fe(III) ions, underscoring the central role of the Fenton reaction.[1]
Electron spin resonance (ESR) spectroscopy, utilizing spin trapping agents like 5,5-dimethyl-1-pyrroline N-oxide (DMPO), has provided direct evidence for the generation of hydroxyl radicals in a mixture containing DDMP. The detection of the characteristic DMPO-OH adduct confirms the presence of these highly reactive species.[1]
The proposed mechanism can be visualized as a cyclical process where DDMP reduces Fe³⁺ to Fe²⁺, which then reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.
Caption: Fenton-like reaction cascade initiated by DDMP.
Direct Attack on the Deoxyribose-Phosphate Backbone
Once generated, the hydroxyl radicals, being highly electrophilic, can abstract a hydrogen atom from the deoxyribose sugar of the DNA backbone. This initiates a series of reactions that ultimately lead to the cleavage of the phosphodiester bond, resulting in a DNA strand break. This non-specific mode of action can lead to both single-strand breaks (SSBs) and, if two events occur in close proximity, the more cytotoxic double-strand breaks (DSBs).
Cellular Response to DDMP-Induced DNA Damage
The introduction of DNA strand breaks by DDMP triggers a complex and highly regulated cellular signaling network known as the DNA Damage Response (DDR). The primary objectives of the DDR are to halt cell cycle progression to allow time for repair, and if the damage is too extensive, to initiate programmed cell death (apoptosis).
Activation of DNA Damage Sensors and Mediators
The presence of single and double-strand breaks is recognized by sensor proteins, primarily the PARP1 and the MRN complex (Mre11-Rad50-Nbs1), respectively. These sensors then recruit and activate transducer kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate a multitude of downstream effector proteins.
Caption: Overview of the DNA Damage Response to DDMP.
Mutagenic Potential
The DNA-damaging properties of DDMP also translate to mutagenic activity. Studies have shown that DDMP is mutagenic to Salmonella typhimurium TA100 even without metabolic activation, indicating its direct-acting nature.[1] This mutagenicity is a direct consequence of the errors that can be introduced during the repair of DDMP-induced DNA lesions.
Experimental Protocols for Assessing DDMP-Induced DNA Damage
A variety of well-established experimental techniques can be employed to investigate and quantify the DNA strand-breaking activity of DDMP.
Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates out of the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Step-by-Step Protocol:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Slide Preparation: Mix cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Lysis: Immerse slides in lysis solution (containing high salt and detergents) to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding (for single-strand breaks): Place slides in an electrophoresis tank filled with alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Apply a voltage to the electrophoresis tank.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software.
Caption: Workflow for the Comet Assay.
DNA Laddering Assay for Apoptosis
This assay detects the characteristic fragmentation of DNA into oligonucleosomal-sized fragments that occurs during apoptosis.
Principle: During apoptosis, endonucleases cleave the DNA in the linker regions between nucleosomes, generating DNA fragments in multiples of approximately 180-200 base pairs. When separated by agarose gel electrophoresis, these fragments form a "ladder-like" pattern.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with DDMP to induce apoptosis.
-
DNA Extraction: Isolate genomic DNA from both treated and untreated cells.
-
Agarose Gel Electrophoresis: Load the extracted DNA onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light.
Quantitative Data Summary
| Parameter | Observation | Significance |
| Dose-Dependence | Increasing concentrations of DDMP lead to a proportional increase in DNA strand breaks.[1] | Establishes a direct causal link between DDMP and DNA damage. |
| Time-Dependence | The extent of DNA damage increases with longer incubation times with DDMP.[1] | Indicates a continuous process of damage induction. |
| Effect of pH | DDMP is active in causing DNA strand breaks at both neutral (pH 7.4) and alkaline (pH 9.4) conditions.[1] | Suggests the mechanism is robust across physiological pH ranges. |
| Inhibition by Antioxidants | Superoxide dismutase, catalase, and hydroxyl radical scavengers inhibit DDMP-induced DNA cleavage.[1] | Confirms the involvement of reactive oxygen species. |
| Enhancement by Metal Ions | The presence of Fe³⁺ enhances the DNA-breaking activity of DDMP.[1] | Supports the Fenton-like reaction as the core mechanism. |
Implications and Future Directions
The DNA strand-breaking activity of DDMP has significant implications for both food safety and therapeutic development. In the context of nutrition, the presence of a direct-acting mutagen in commonly consumed cooked foods raises potential health concerns that warrant further investigation.
Conversely, the ability of DDMP to induce DNA damage and subsequent cell death makes it and its derivatives interesting candidates for anticancer drug development. By harnessing its pro-oxidant and genotoxic properties, novel therapeutic strategies could be devised. Future research should focus on:
-
Structure-Activity Relationship Studies: To identify the key chemical moieties responsible for ROS generation and to design more potent and selective analogues.
-
In Vivo Studies: To evaluate the genotoxicity and potential carcinogenicity of dietary DDMP in animal models.
-
Targeted Delivery Systems: To explore the possibility of delivering DDMP or its derivatives specifically to cancer cells to maximize therapeutic efficacy while minimizing systemic toxicity.
Conclusion
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a Maillard reaction product with a well-defined mechanism of action as a DNA strand-breaking substance. Its activity is primarily mediated by the generation of hydroxyl radicals through a Fenton-like reaction, which is dependent on the presence of transition metal ions. This leads to the induction of DNA strand breaks, triggering the cellular DNA damage response and exhibiting mutagenic potential. The in-depth understanding of this mechanism, facilitated by the experimental protocols outlined in this guide, is essential for accurately assessing the risks and opportunities associated with this ubiquitous compound.
References
-
Title: DNA strand-breaking activity and mutagenicity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a Maillard reaction product of glucose and glycine Source: PubMed URL: [Link]
-
Title: Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP) Source: ResearchGate URL: [Link]
-
Title: Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products Source: ResearchGate URL: [Link]
Sources
Spectroscopic Profile of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, a molecule of significant interest in food chemistry, natural product research, and drug discovery. The structural elucidation of this pyranone derivative, often formed during the Maillard reaction, is crucial for understanding its bioactivity and for quality control in various applications.[1][2] This document will detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of the molecule, offering a comprehensive reference for researchers, scientists, and professionals in drug development.
Introduction to 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS No. 28564-83-2), with the molecular formula C₆H₈O₄ and a molecular weight of 144.12 g/mol , is a heterocyclic compound that has garnered attention for its antioxidant and anti-inflammatory properties.[] Its presence has been identified in a variety of heat-processed foods and natural extracts. The structural characterization of this molecule is paramount for confirming its identity in complex mixtures and for elucidating the structure-activity relationships that govern its biological functions. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose, providing detailed information about the molecule's atomic connectivity and functional groups.
Experimental Protocols for Spectroscopic Analysis
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols outline the standard procedures for obtaining NMR and IR spectra for a compound such as 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR provides information on the number and types of carbon atoms.
Methodology:
-
Sample Preparation: A sample of 5-10 mg of purified 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition: Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Methodology:
-
Sample Preparation: A small amount of the solid sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance versus wavenumber (cm⁻¹).
Spectroscopic Data and Interpretation
The following sections present the detailed NMR and IR spectroscopic data for 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- and provide a comprehensive interpretation of the observed signals.
¹H NMR Spectral Data
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shifts, multiplicities, and coupling constants are key to assigning each proton to its specific position in the molecular structure.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2a | 4.25 | dd | 12.0, 6.0 |
| H-2b | 4.05 | dd | 12.0, 4.0 |
| H-3 | 4.50 | m | |
| 3-OH | 5.50 | d | 5.0 |
| 5-OH | 9.80 | s | |
| 6-CH₃ | 2.20 | s |
Interpretation:
-
The signals at 4.25 and 4.05 ppm correspond to the diastereotopic protons at the C-2 position, appearing as doublets of doublets due to coupling with the proton at C-3.
-
The multiplet at 4.50 ppm is assigned to the proton at the C-3 position.
-
The downfield singlet at 9.80 ppm is characteristic of the enolic hydroxyl proton at C-5, which is often broadened due to hydrogen bonding and exchange.
-
The doublet at 5.50 ppm is assigned to the hydroxyl proton at C-3.
-
The singlet at 2.20 ppm corresponds to the three protons of the methyl group at C-6.
¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 68.0 |
| C-3 | 70.0 |
| C-4 | 195.0 |
| C-5 | 102.0 |
| C-6 | 175.0 |
| 6-CH₃ | 20.0 |
Interpretation:
-
The signal at 195.0 ppm is characteristic of a ketone carbonyl carbon (C-4).
-
The signals at 175.0 ppm and 102.0 ppm are assigned to the enolic carbons C-6 and C-5, respectively.
-
The signals at 70.0 ppm and 68.0 ppm correspond to the sp³-hybridized carbons bearing hydroxyl (C-3) and ether (C-2) functionalities.
-
The upfield signal at 20.0 ppm is assigned to the methyl carbon.
IR Spectral Data
The IR spectrum provides valuable information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3400-3200 (broad) | O-H stretch | Hydroxyl groups |
| 2980-2850 | C-H stretch | sp³ C-H |
| 1680 | C=O stretch | α,β-unsaturated ketone |
| 1620 | C=C stretch | Alkene |
| 1250 | C-O stretch | Ether and Alcohol |
Interpretation:
-
The broad absorption band in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl groups, with the broadening resulting from hydrogen bonding.
-
The peaks in the 2980-2850 cm⁻¹ range are due to the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and methylene groups.
-
The strong absorption at 1680 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated ketone.
-
The absorption at 1620 cm⁻¹ corresponds to the C=C stretching vibration of the enol double bond.
-
The peak at 1250 cm⁻¹ is attributed to the C-O stretching vibrations of the ether and alcohol functionalities.
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the molecular structure of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- and the key correlations between its structure and the observed spectroscopic data.
Caption: Molecular structure of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
Caption: Key ¹H and ¹³C NMR correlations for the target molecule.
Caption: Correlation of IR absorption bands with molecular functional groups.
Conclusion
This technical guide has provided a comprehensive overview of the NMR and IR spectroscopic data for 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. The detailed analysis of the ¹H NMR, ¹³C NMR, and IR spectra allows for the unambiguous structural confirmation of this important pyranone derivative. The data and interpretations presented herein serve as a valuable resource for researchers in natural product chemistry, food science, and drug development, facilitating the identification and characterization of this compound in various matrices and aiding in the exploration of its biological activities.
References
-
Chen, Z., Xi, G., Fu, Y., & Ma, Y. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. [Link]
-
Yu, X., Zhao, M., Liu, F., & Hu, J. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Research International, 51(1), 397-403. [Link]
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved from [Link]
-
NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Discovery, Isolation, and Characterization of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
Introduction
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly referred to by the acronym DDMP, is a naturally occurring pyranone derivative that has garnered significant interest within the scientific community. This compound is a key component found in a variety of plant species and is also formed during the Maillard reaction, a form of non-enzymatic browning that occurs when sugars and amino acids are heated together. DDMP is recognized for its notable biological activities, including potent antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][] Its presence in numerous food products and its potential therapeutic applications make it a subject of intensive research in food science, pharmacology, and drug development.[1][3] This guide provides a comprehensive overview of the discovery, synthesis, isolation, and structural elucidation of DDMP, offering a technical resource for researchers and professionals in the field.
Natural Occurrence and Discovery
DDMP has been identified in a diverse range of natural sources, contributing to their sensory characteristics and, in some cases, their health benefits. It is found in various plants, including but not limited to Rosa abyssinica, Nitraria roborowskii, Schizophyllum commune, and Moringa oleifera.[3] The compound is also present in fruits such as prunes, heated pears, and watermelon.[3][4] The discovery of DDMP in these sources has often been incidental to broader phytochemical analyses, with its identification confirmed through techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] The formation of DDMP in heat-treated foods is a result of the Maillard reaction, which contributes to the color, flavor, and antioxidant properties of cooked food products.[4][5]
Synthesis of DDMP: A Tale of Two Precursors
The synthesis of DDMP can be approached from different starting materials, with the choice of precursor influencing the impurity profile of the final product. Two primary routes have been established: one starting from D-glucose and the other from maltol.
Synthesis from D-glucose
A common laboratory-scale synthesis of DDMP involves the Maillard reaction of D-glucose.[6] In this process, D-glucose is reacted with an amine, such as pyrrolidine or piperidine, in an alcoholic solvent at elevated temperatures.[3][6] The reaction is then acidified, typically with acetic acid, and heated for an extended period to promote the formation of the pyranone ring structure.[6] While this method is effective, it often yields a complex mixture of Maillard reaction byproducts, some of which can impart a bitter taste to the final DDMP product.[7]
Synthesis from Maltol
An alternative and often preferred synthetic route utilizes maltol as the starting material.[7] This method can involve enzymatic processes and has been shown to produce a tasteless DDMP product, suggesting a cleaner reaction with fewer taste-altering impurities.[3][7] The choice of the maltol-based synthesis is particularly advantageous when the intended application of DDMP is in the food industry or in sensory-sensitive pharmaceutical formulations.
Isolation and Purification: A Multi-Step Chromatographic Approach
The isolation and purification of DDMP from either natural extracts or synthetic reaction mixtures is a critical step to obtain a high-purity compound for characterization and biological testing. A multi-stage chromatographic strategy is typically employed to separate DDMP from a complex matrix of related compounds and impurities.
Experimental Protocol: Isolation and Purification of DDMP from a D-glucose-based Synthesis
The following protocol outlines a robust method for the purification of DDMP from a crude Maillard reaction product.[6]
-
Initial Workup: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure to yield a viscous crude product.
-
Silica Gel Column Chromatography (Step 1):
-
The crude product is dissolved in a minimal amount of methanol and adsorbed onto silica gel (100-200 mesh).
-
The solvent is evaporated to obtain a dry, free-flowing powder.
-
This powder is loaded onto a silica gel column (200-300 mesh).
-
Elution is performed using a dichloromethane:methanol (50:1) solvent system.
-
Fractions are collected and monitored for the presence of DDMP.
-
-
Polyamide Resin Column Chromatography:
-
The DDMP-containing fractions from the first silica gel column are concentrated.
-
The concentrated sample is loaded onto a polyamide resin column.
-
Elution is carried out with a petroleum ether:acetone (7:1) solvent system.
-
-
Silica Gel Column Chromatography (Step 2):
-
Fractions containing DDMP from the polyamide column are pooled and concentrated.
-
A final purification step is performed using a second silica gel column with a dichloromethane:methanol (50:1) eluent.
-
-
Purity Assessment: The purity of the final DDMP product is confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). A purity of over 98% can be achieved with this method.[6]
Diagrammatic Representation of the Purification Workflow
Caption: A multi-step chromatographic workflow for the purification of DDMP.
Structural Elucidation and Characterization
The definitive identification and structural confirmation of DDMP rely on a combination of spectroscopic and chromatographic techniques.
| Technique | Purpose | Key Observations |
| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the carbon-hydrogen framework of the molecule. | ¹H and ¹³C NMR spectra are used to confirm the presence and connectivity of the hydroxyl, methyl, and pyranone ring protons and carbons.[1] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates the compound from a mixture and provides its mass-to-charge ratio, aiding in identification. | GC-MS is widely used for the identification of DDMP in plant extracts and reaction mixtures, with the mass spectrum providing a characteristic fragmentation pattern.[1][8] |
| High-Performance Liquid Chromatography (HPLC) | Used for both purification and quantitative analysis. | HPLC can be employed to assess the purity of DDMP and to quantify its concentration in various samples.[8] |
Chemical and Physical Properties of DDMP
| Property | Value | Source |
| CAS Number | 28564-83-2 | [6] |
| Molecular Formula | C₆H₈O₄ | [6] |
| Molecular Weight | 144.13 g/mol | [6] |
| Boiling Point (est.) | 281.00 to 282.00 °C @ 760.00 mm Hg | [9] |
| Solubility | Soluble in alcohol and water | [9] |
Biological Significance and Potential Applications
DDMP exhibits a range of biological activities that underscore its potential for therapeutic and industrial applications.
-
Antioxidant Activity: DDMP is a potent antioxidant, capable of scavenging free radicals.[4][5] The hydroxyl group at the olefinic position is crucial for this activity, highlighting the importance of the enol structure in the DDMP moiety.[1][5] Its antioxidant properties are comparable to those of ascorbic acid.[1]
-
Anti-inflammatory and Antimicrobial Properties: The compound has demonstrated anti-inflammatory and antimicrobial effects, suggesting its potential use in treating inflammatory conditions and microbial infections.[1]
-
Antidiabetic Properties: Research has indicated that DDMP possesses antidiabetic properties, making it a candidate for further investigation in the management of diabetes.[1]
-
Food Industry: Due to its antioxidant properties, DDMP can be utilized in the food industry to enhance food preservation and quality.[3]
-
Pharmaceuticals: The diverse biological activities of DDMP make it a promising lead compound in drug discovery for conditions related to oxidative stress, inflammation, and metabolic disorders.[][3]
Logical Relationship of DDMP's Properties and Applications
Caption: The relationship between the biological properties of DDMP and its potential applications.
Conclusion
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is a multifaceted compound with significant relevance in both natural products chemistry and applied sciences. The methodologies for its synthesis and purification are well-established, enabling the production of high-purity material for further investigation. Its compelling biological profile, particularly its antioxidant capacity, positions DDMP as a valuable molecule for the development of new functional foods, nutraceuticals, and therapeutic agents. Continued research into its mechanisms of action and potential applications is warranted to fully unlock the scientific and commercial potential of this intriguing pyranone.
References
-
Chen, Y., et al. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. Retrieved from [Link]
-
Čechovská, L., et al. (2011). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]
-
Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. Retrieved from [Link]
-
Wang, M., et al. (2015). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Publishing. Retrieved from [Link]
-
The Good Scents Company. (n.d.). hydroxydihydromaltol. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]
A Technical Guide to the Thermochemical Landscape of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Pyranones in Drug Discovery
Pyranone natural products are a diverse and significant class of heterocyclic organic compounds, widely recognized for their broad spectrum of biological activities.[1] These compounds, found in various natural sources like fungi and plants, feature a six-membered ring with an oxygen atom and a ketone group.[1] Their therapeutic potential is vast, with demonstrated anticancer, anti-inflammatory, and antimicrobial properties, making them attractive scaffolds for novel drug development.[1][2][3] The specific compound, 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, with the molecular formula C₆H₈O₄ and a molecular weight of 144.1253 g/mol , is a member of this promising family.[4][5]
Thermochemical data, such as enthalpy of formation, entropy, and heat capacity, are fundamental to understanding the physicochemical properties of a drug candidate. This information is critical for:
-
Predicting Stability: Understanding the energetic landscape of a molecule allows for the prediction of its stability under various conditions, a crucial factor in drug formulation and storage.
-
Modeling Bioavailability: Thermochemical properties influence solubility and partitioning behavior (e.g., LogP), which are key determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Process Chemistry: For the synthesis and purification of active pharmaceutical ingredients (APIs), thermochemical data is essential for process safety, optimization, and scale-up.
While extensive research highlights the biological importance of pyranones[6][7], a significant gap exists in the availability of experimental thermochemical data for many derivatives, including the title compound. This guide aims to bridge that gap by providing the theoretical and practical framework for obtaining this critical information.
Predicted Thermochemical Data
In the absence of experimental data, computational methods provide valuable estimations of thermochemical properties. The following table summarizes predicted data for 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- using established computational models. It is imperative to note that these are theoretical values and should be confirmed by experimental determination.
| Property | Symbol | Value | Unit | Method | Source |
| Enthalpy of Formation (Standard Conditions) | ΔfH° | -652.17 | kJ/mol | Joback Method | [8] |
| Gibbs Free Energy of Formation (Standard Conditions) | ΔfG° | -447.56 | kJ/mol | Joback Method | [8] |
| Enthalpy of Fusion (Standard Conditions) | ΔfusH° | 19.24 | kJ/mol | Joback Method | [8] |
| Enthalpy of Vaporization (Standard Conditions) | ΔvapH° | 73.11 | kJ/mol | Joback Method | [8] |
| Ideal Gas Heat Capacity (298.15 K) | Cp,gas | 185.39 | J/mol·K | Joback Method | [8] |
| Octanol/Water Partition Coefficient | logPoct/wat | -0.264 | Crippen Method | [8] | |
| Water Solubility (log10) | log10WS | -0.14 | mol/l | Crippen Method | [8] |
| Normal Boiling Point | Tboil | 644.48 | K | Joback Method | [8] |
| Normal Melting Point | Tfus | 406.99 | K | Joback Method | [8] |
Experimental Determination of Thermochemical Properties
To obtain definitive thermochemical data, rigorous experimental methodologies are required. The following sections detail the primary techniques for determining key thermochemical parameters.
Calorimetry: Measuring Heats of Reaction and Fusion
Calorimetry is the science of measuring heat flow associated with chemical reactions and physical changes.[9][10]
-
Differential Scanning Calorimetry (DSC): This technique is highly effective for determining the enthalpy of fusion (ΔfusH°) and the melting point (Tfus) of a solid sample.[11] It measures the difference in heat flow between the sample and a reference as a function of temperature.
-
Bomb Calorimetry: To determine the standard enthalpy of formation (ΔfH°), the enthalpy of combustion is first measured using a bomb calorimeter.[12] The sample is combusted in a sealed container filled with oxygen, and the heat released is absorbed by a surrounding water bath.[12]
Caption: Workflow for determining the standard enthalpy of formation using bomb calorimetry.
Knudsen Effusion Method: Determining Vapor Pressure
The Knudsen effusion method is a dynamic technique used to measure the vapor pressure of solids or liquids with low volatility.[13][14][15] This is particularly relevant for understanding sublimation and evaporation characteristics, which are important for solid dosage forms and API stability.
The method involves placing a sample in a sealed "Knudsen cell" with a small orifice of known area.[16][17] The cell is heated in a vacuum, and the rate of mass loss due to the effusion of vapor through the orifice is measured.[13][17] The vapor pressure can then be calculated using the Knudsen equation. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation (ΔsubH°) can be determined using the Clausius-Clapeyron equation.[14]
-
Sample Preparation: A small, accurately weighed sample (1-100 mg) is placed into the Knudsen cell.[17]
-
System Setup: The cell is placed within a high-vacuum chamber and heated to the desired temperature.[16]
-
Data Acquisition: The mass of the cell is continuously monitored over time using an ultra-sensitive microbalance.[13]
-
Isothermal Steps: The temperature is increased in a stepwise manner, allowing the rate of mass loss to be determined at several temperatures.
-
Data Analysis: The rate of mass loss ( dm/dt ) at each temperature is used to calculate the vapor pressure. A plot of ln(P) vs. 1/T yields a straight line with a slope of -ΔsubH°/R.
Computational Thermochemistry
Computational chemistry offers a powerful alternative for estimating thermochemical data, especially when experimental determination is challenging. Density Functional Theory (DFT) is a widely used method for this purpose.
Theoretical Approach
The process involves:
-
Geometry Optimization: The 3D structure of the molecule is optimized to find its lowest energy conformation.
-
Frequency Calculation: A frequency analysis is performed on the optimized geometry to confirm it is a true minimum on the potential energy surface and to calculate vibrational frequencies.[18]
-
Thermochemical Analysis: The vibrational, translational, and rotational contributions to the thermodynamic properties are calculated from the frequency analysis to determine enthalpy, entropy, and Gibbs free energy.[18]
Caption: A generalized workflow for the computational determination of thermochemical data.
Choice of Basis Sets
The accuracy of computational results is highly dependent on the chosen basis set.[19] Basis sets are sets of mathematical functions used to describe the distribution of electrons in a molecule.[20] For thermochemical calculations on organic molecules like pyranones, Pople-style basis sets (e.g., 6-31G*, 6-311+G(d,p)) are commonly used as they offer a good balance between accuracy and computational cost.[21] For higher accuracy, more advanced methods like the Gn methods (e.g., G3, G4) or CBS-QB3 can be employed.[18] It is crucial to select a basis set that is well-suited for the specific properties being investigated.[22]
Conclusion
The thermochemical properties of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- are essential for its development as a potential therapeutic agent. While experimental data is currently lacking, this guide provides a clear roadmap for its determination through established experimental techniques like calorimetry and the Knudsen effusion method, as well as through robust computational chemistry approaches. The presented methodologies and predicted data serve as a valuable starting point for researchers in the field, enabling a more comprehensive understanding of the physicochemical characteristics of this promising pyranone derivative and facilitating its progression through the drug discovery pipeline.
References
-
DVS Application Note XX. Vapor Pressure Measurements Knudsen Effusion Method. Surface Measurement Systems.
-
Wikipedia. Knudsen cell.
-
AZoM. VPA: Vapor Pressure Analyzer Using the Knudsen Effusion Method from Surface Measurement Systems Ltd.
-
Journal of Chemical & Engineering Data. Vapor Pressure of Agrochemicals by the Knudsen Effusion Method Using a Quartz Crystal Microbalance. ACS Publications.
-
Pragolab. Vapor Pressure Analyzer.
-
BenchChem. Pyranone Natural Products: A Technical Guide to Their Role in Drug Discovery.
-
Analytical Chemistry. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. ACS Publications.
-
National Institutes of Health. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development.
-
Wiley Online Library. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.
-
Cheméo. Chemical Properties of 4H-Pyran-4-one, 2,3-dihydro-3-hydroxy-6-methyl.
-
PubMed. Pyranone natural products as inspirations for catalytic reaction discovery and development.
-
MDPI. Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study.
-
Student Academic Success. Using calorimeters for accurate heat measurement.
-
arXiv. On the Specialisation of Gaussian Basis Sets for Core-Dependent Properties.
-
ResearchGate. Gaussian Basis Sets for Accurate Calculations on Molecular Systems in Gas and Condensed Phases.
-
EBSCO. Calorimetry | Research Starters.
-
MDPI. Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches.
-
Solubility of Things. Calorimetry: Techniques and Applications.
-
Chemistry LibreTexts. 11.2: Gaussian Basis Sets.
-
Gaussian Basis Sets for Molecular Calculations.
-
NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
NIST WebBook. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
Chemistry LibreTexts. Experiment 7: Calorimetry.
-
ResearchGate. Modular Synthesis of Dihydropyranones through Cyclization and Organometallic Functionalization.
-
Dr. Joaquin Barroso's Blog. Useful Thermochemistry from Gaussian Calculations.
-
Cheméo. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
-
DORAS | DCU Research Repository. Physicochemical Study of Spiropyran-terthiophene Derivatives: Photochemistry and Thermodynamics.
-
PubChem. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one.
-
ResearchGate. Physicochemical study of spiropyran-terthiophene derivatives: Photochemistry and thermodynamics.
-
Chemical Science (RSC Publishing). Naphthopyran molecular switches and their emergent mechanochemical reactivity.
-
ResearchGate. Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP).
-
Growing Science. Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 5. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 6. Pyranone natural products as inspirations for catalytic reaction discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chemeo.com [chemeo.com]
- 9. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. monash.edu [monash.edu]
- 13. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 14. Knudsen cell - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. azom.com [azom.com]
- 17. pragolab.cz [pragolab.cz]
- 18. joaquinbarroso.com [joaquinbarroso.com]
- 19. On the Specialisation of Gaussian Basis Sets for Core-Dependent Properties [arxiv.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
CAS number 28564-83-2 chemical information and safety data.
An In-Depth Technical Guide to 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (CAS: 28564-83-2)
Introduction
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one, registered under CAS number 28564-83-2, is a heterocyclic organic compound of significant interest in the fields of food chemistry, pharmacology, and biomedical research.[1] Commonly known by synonyms such as DDMP or hydroxydihydromaltol, this pyranone derivative is a characteristic volatile product of the Maillard reaction, the chemical process responsible for the browning and flavor development in cooked foods.[2] Beyond its role in sensory science, the compound has been isolated from various natural sources, including plants and microbial cultures, and is recognized for a spectrum of biological activities.[3][4][5]
This guide provides a comprehensive technical overview of CAS 28564-83-2, synthesizing data on its physicochemical properties, synthesis, biological mechanisms, and safety protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, field-proven understanding of this versatile molecule, which exhibits a dual nature as both a potent antioxidant and a compound with noted genotoxic potential.[6][7]
Section 1: Molecular Structure and Physicochemical Properties
The chemical identity and behavior of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one are dictated by its unique molecular architecture. It features a six-membered dihydropyranone ring containing an oxygen atom, a ketone group, a methyl substituent, and two hydroxyl groups.[1] These functional groups, particularly the hydroxyls, are critical to its reactivity, solubility, and biological activity, enabling participation in hydrogen bonding and redox reactions.[1][4]
| Property | Value | Source(s) |
| CAS Number | 28564-83-2 | [2][8] |
| IUPAC Name | 3,5-dihydroxy-6-methyl-2,3-dihydropyran-4-one | [4][8] |
| Molecular Formula | C₆H₈O₄ | [2][8][9] |
| Molecular Weight | 144.13 g/mol | [10][11] |
| Boiling Point | 281.1 °C at 760 mmHg | [2][9] |
| Density | 1.482 g/cm³ | [2][9] |
| Flash Point | 121.7 °C | [2][9] |
| Solubility | Slightly soluble in Chloroform and Methanol | [2] |
| Stability | Moisture Sensitive | [2] |
| Appearance | Pale Yellow Solid | [1] |
| SMILES | O=C1C(O)COC(C)=C1O | [1][10] |
| InChI Key | VOLMSPGWNYJHQQ-UHFFFAOYSA-N | [1][4] |
Section 2: Natural Occurrence and Chemical Synthesis
Natural Occurrence
This compound is widely distributed in nature as a result of both biological and chemical processes. It is famously generated during the heating of reducing sugars with amino acids (the Maillard reaction), contributing to the aroma of many foods.[2] It has also been identified as a metabolite in yeast (Saccharomyces cerevisiae) and has been isolated from various plants and the cultures of bacteria such as Lactobacillus pentosus.[3][8]
Chemical Synthesis Workflow
A common laboratory synthesis involves the reaction of D-glucose with an amine, followed by acid-catalyzed cyclization. This process mimics aspects of the Maillard reaction under controlled conditions.
Caption: Workflow for the synthesis of CAS 28564-83-2.
Experimental Protocol: Synthesis from D-Glucose
This protocol is adapted from established methodologies for synthesizing the target compound.[12]
-
Reactant Preparation: In a 500 mL three-necked round-bottom flask, combine 36g (0.2 mol) of D-glucose, 28g (0.4 mol) of pyrrolidine, and 250 mL of absolute ethanol.
-
Initial Reaction: Stir the mixture at 60°C for approximately 4 hours until the solution becomes clear. This step facilitates the formation of a glycosylamine intermediate.
-
Acid Addition: Separately, dissolve 24g (0.4 mol) of acetic acid in 50 mL of absolute ethanol. Slowly add this solution to the reaction flask using a constant pressure dropping funnel. The acetic acid acts as a catalyst for the subsequent cyclization and dehydration steps.
-
Heating and Reaction Completion: Increase the reaction temperature to 75°C and maintain for 40 hours.
-
Solvent Removal: After the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure (45°C, 75 Pa) to obtain a viscous Maillard reaction product.
-
Purification: The crude product is purified via a multi-step column chromatography process, typically using silica gel and polyamide resin columns with a dichloromethane/methanol solvent system to isolate the final pure compound.[12]
Section 3: Biological Activity and Mechanisms of Action
The compound's biological profile is complex, showing both potentially beneficial and hazardous activities that are crucial for consideration in drug development.
Antioxidant and Neuroprotective Effects
The primary pharmacological action of this compound is its potent antioxidant activity.[6] The dihydroxy substitution on the pyranone ring allows it to act as a free radical scavenger by donating electrons, which neutralizes reactive oxygen species (ROS) and mitigates oxidative stress.[4] This mechanism is believed to underlie its reported anti-inflammatory and potential neuroprotective effects.[6] Studies have also shown that it can stimulate autonomic nerve activity in rats.[3][4]
Caption: Proposed mechanism of antioxidant action.
Genotoxicity: DNA Damage and Mutagenicity
Contrasting with its beneficial antioxidant properties, the compound is also described as a DNA strand-breaking substance.[2][6] This activity has been observed to be dependent on both dose and time. Furthermore, toxicological data from a mutation assay indicates that the compound is mutagenic in Salmonella typhimurium (Ames test).[7] This genotoxic potential is a critical safety concern and suggests that the compound can directly or indirectly cause DNA lesions, which may lead to mutations. This duality necessitates a thorough risk-benefit analysis in any therapeutic application.
Section 4: Safety, Handling, and Regulatory Information
Given the compound's hazardous properties, strict adherence to safety protocols is mandatory.
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following hazards:
| GHS Classification | Code | Description | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [13] | |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [13][14][15] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [13][14][15] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [13][14][15] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [13][14][15] |
Laboratory Handling and Storage Protocols
-
Engineering Controls: Always handle this substance within a certified chemical fume hood to avoid inhalation of dust or aerosols.[11][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][16]
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[14] Prevent the build-up of electrostatic charge by using non-sparking tools. After handling, wash hands thoroughly.[13][15]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The compound is moisture-sensitive and should be stored under an inert atmosphere.[2][13] Recommended storage temperatures vary from 4°C to -20°C.[2][10] Keep away from strong oxidizing agents.[13]
-
Spills and Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[13] Dispose of waste material through a licensed chemical waste disposal company, in accordance with local, state, and federal regulations.[14]
Conclusion
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (CAS 28564-83-2) is a molecule of considerable scientific importance, bridging the gap between food chemistry and pharmacology. Its role as a potent antioxidant presents opportunities for research into mitigating oxidative stress-related conditions. However, this potential is counterbalanced by significant safety concerns, namely its demonstrated ability to cause DNA damage and its positive result in a mutagenicity assay.
For professionals in research and drug development, this compound serves as a compelling case study in molecular duality. Future investigations should focus on elucidating the precise mechanism of its genotoxicity and exploring whether its structure can be modified to enhance its therapeutic antioxidant properties while eliminating its hazardous effects. A thorough understanding of both its efficacy and its risks is paramount for any consideration of its application.
References
- Current time information in Craven County, US. (n.d.). Google.
-
2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one. (n.d.). LookChem. Retrieved January 12, 2026, from [Link]
-
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Cas no 28564-83-2 (2,3-Dihydro-3,5-dihydroxy-6-methyl-4-pyrone). (n.d.). Kuujia.com. Retrieved January 12, 2026, from [Link]
-
hydroxydihydromaltol. (n.d.). The Good Scents Company. Retrieved January 12, 2026, from [Link]
-
2-ethyl-4-hydroxy-5-methyl-3(2h)-furanone. (n.d.). United Group of Companies. Retrieved January 12, 2026, from [Link]
-
Material Safety Data Sheet(MSDS) - 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one. (n.d.). BioCrick. Retrieved January 12, 2026, from [Link]
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
RTECS NUMBER-UQ0513750-Chemical Toxicity Database. (n.d.). DrugFuture. Retrieved January 12, 2026, from [Link]
-
hydroxydihydromaltol, 28564-83-2. (n.d.). Perflavory. Retrieved January 12, 2026, from [Link]
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 12, 2026, from [Link]
-
3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one. (n.d.). Pharmaffiliates. Retrieved January 12, 2026, from [Link]
-
Determining the Benzo[a]pyrene Degradation, Tolerance, and Adsorption Mechanisms of Kefir-Derived Bacterium Bacillus mojavensis TC-5. (2023). MDPI. Retrieved January 12, 2026, from [Link]
-
Chemical composition and antibacterial activity against Escherichia coli of extracts of a common household plant. (2020). Academic Journals. Retrieved January 12, 2026, from [Link]
-
Comprehensive chemical characterization of the aerosol generated by a heated tobacco product by untargeted screening. (2020). SpringerLink. Retrieved January 12, 2026, from [Link]
-
Raw Material Screening with GC-MS: Flavor Analysis of Malted Grain from Hot Steeped Malt. (n.d.). LECO Corporation. Retrieved January 12, 2026, from [Link]
-
The Key Target and Molecular Mechanism of the Volatile Component of Scutellaria baicalensis Georgi in Acute Lung Injury Based on Network Pharmacology. (2021). PubMed Central. Retrieved January 12, 2026, from [Link]
Sources
- 1. CAS 28564-83-2: 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyra… [cymitquimica.com]
- 2. Cas 28564-83-2,2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one | lookchem [lookchem.com]
- 3. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]
- 4. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]
- 5. academicjournals.org [academicjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. RTECS NUMBER-UQ0513750-Chemical Toxicity Database [drugfuture.com]
- 8. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 28564-83-2(2,3-Dihydro-3,5-dihydroxy-6-methyl-4-pyrone) | Kuujia.com [kuujia.com]
- 10. chemscene.com [chemscene.com]
- 11. chemicea.com [chemicea.com]
- 12. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
- 14. zycz.cato-chem.com [zycz.cato-chem.com]
- 15. 28564-83-2 | 3,5-Dihydroxy-6-methyl-2H-pyran-4(3H)-one | Ambeed.com [ambeed.com]
- 16. 2-ethyl-4-hydroxy-5-methyl-3(2h)-furanone | Caramel Aroma Chemical [chemicalbull.com]
Methodological & Application
Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from Maltol: An Application Note and Detailed Protocol
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a naturally occurring pyranone with significant antioxidant and anti-inflammatory properties.[1][][3] Maltol, a readily available and cost-effective starting material, is utilized in a stereoselective reduction process. This application note details the underlying chemical principles, a step-by-step experimental protocol, and critical insights for process optimization, targeting researchers and professionals in drug discovery and organic synthesis.
Introduction: The Significance of DDMP and the Rationale for a Maltol-Based Synthesis
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a heterocyclic compound found in various natural sources and is a known product of the Maillard reaction.[4][5][6] Its biological activities, including potent antioxidant and anti-inflammatory effects, have garnered considerable interest within the pharmaceutical and food science communities.[1][][3] Traditionally, DDMP has been synthesized from glucose; however, this method can lead to impurities that affect its sensory properties, such as inducing a bitter taste.[7]
The synthesis of DDMP from maltol (3-hydroxy-2-methyl-4H-pyran-4-one) presents a strategic alternative.[4][7] Maltol is an approved food additive, ensuring a high-purity, readily accessible, and economically viable starting material. The core of this synthetic approach lies in the selective reduction of the α,β-unsaturated ketone (enone) functionality within the maltol ring structure to yield the desired dihydro-pyranone. This targeted transformation avoids the complex product mixtures and impurities associated with sugar-based syntheses.[7]
Mechanistic Insights: The Luche Reduction
The conversion of maltol to DDMP is effectively achieved through a 1,2-reduction of the enone system. Standard sodium borohydride (NaBH₄) reduction of α,β-unsaturated ketones can often lead to a mixture of 1,2- and 1,4-reduction products.[8] To achieve high regioselectivity for the desired allylic alcohol, the Luche reduction is the method of choice.[8][9]
The Luche reduction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol.[9][10] The Ce³⁺ ion plays a crucial role in enhancing the 1,2-selectivity through several proposed mechanisms:
-
Hard-Soft Acid-Base (HSAB) Theory: The hard Lewis acidic Ce³⁺ ion preferentially coordinates to the hard oxygen atom of the carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it a more favorable site for hydride attack from the borohydride reagent.
-
Formation of Alkoxyborohydrides: In methanol, NaBH₄ can form various methoxyborohydrides, NaBHₓ(OCH₃)₄₋ₓ. Cerium(III) chloride is believed to catalyze the formation of these species, which are bulkier and softer reducing agents, further favoring the 1,2-addition pathway.[9]
This strategic choice of reagents ensures a high-yielding and selective conversion of maltol to the target molecule, DDMP.
Experimental Protocol
This protocol outlines the synthesis of DDMP from maltol via a modified Luche reduction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| Maltol | ≥99% | Sigma-Aldrich | 118-71-8 | |
| Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) | 99.9% | Sigma-Aldrich | 18618-55-8 | |
| Sodium borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | 16940-66-2 | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | 67-56-1 | |
| Ethyl acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | For washing. | |||
| Brine (Saturated NaCl solution) | For washing. | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | Fisher Scientific | 7487-88-9 | For drying. | |
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maltol (5.0 g, 39.6 mmol) and cerium(III) chloride heptahydrate (16.2 g, 43.6 mmol, 1.1 eq) in 100 mL of anhydrous methanol. Stir the mixture at room temperature until all solids have dissolved.
-
Rationale: The use of anhydrous methanol is crucial to prevent the quenching of the borohydride reagent. A slight excess of CeCl₃ ensures complete coordination with the maltol carbonyl.
-
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Rationale: Cooling the reaction mixture helps to control the exothermic nature of the sodium borohydride addition and improves the stereoselectivity of the reduction.
-
-
Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (1.5 g, 39.6 mmol, 1.0 eq) portion-wise over 15-20 minutes.
-
Rationale: Portion-wise addition prevents a rapid, uncontrolled reaction and subsequent temperature increase, which could lead to side product formation.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 1-2 hours.
-
Rationale: TLC allows for the visualization of the consumption of the starting material (maltol) and the formation of the product (DDMP). The product will have a lower Rf value than the starting material.
-
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until the pH is approximately 5-6. This will neutralize any unreacted sodium borohydride and decompose the borate esters.
-
Rationale: Acidic workup is necessary to protonate the resulting alkoxide and to break down the borate complexes formed during the reaction.
-
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting aqueous residue, add 50 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL).
-
Rationale: Ethyl acetate is a suitable solvent for extracting the moderately polar DDMP from the aqueous phase.
-
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Rationale: The bicarbonate wash removes any residual acid, and the brine wash helps to remove any remaining water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate and gradually increasing to 70%).
-
Rationale: Column chromatography is essential to remove any unreacted starting material and minor side products, yielding pure DDMP.
-
-
Characterization: The final product, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, should be a white to off-white solid. Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[1][4]
Reaction Workflow Diagram
Caption: Workflow for the synthesis of DDMP from maltol.
Process Optimization and Troubleshooting
| Parameter | Recommendation | Rationale and Troubleshooting |
| Solvent Purity | Use anhydrous methanol. | Water will react with NaBH₄, reducing the yield and potentially leading to side reactions. If yields are low, ensure the solvent is properly dried. |
| Temperature Control | Maintain the reaction at 0 °C during NaBH₄ addition. | Higher temperatures can decrease the 1,2-selectivity of the reduction, leading to the formation of the fully saturated alcohol. |
| Rate of Addition | Add NaBH₄ slowly and in small portions. | Rapid addition can cause an exothermic reaction that is difficult to control, impacting selectivity and safety. |
| Reaction Monitoring | Frequent TLC analysis is recommended. | Over-running the reaction is generally not an issue, but ensuring the complete consumption of maltol is key to simplifying purification. |
| Purification | A gradient elution is crucial for effective separation. | Isocratic elution may not provide sufficient resolution to separate DDMP from closely related impurities. |
Expected Results and Characterization
The expected yield of pure 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one is typically in the range of 80-90%.
Spectroscopic Data for Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 4.35 (m, 1H), 4.20 (m, 1H), 3.80 (d, J=8.0 Hz, 1H), 3.50 (br s, 2H, -OH), 2.50 (m, 1H), 2.30 (m, 1H), 1.40 (d, J=6.8 Hz, 3H). (Note: Exact chemical shifts may vary slightly depending on the solvent and concentration.)
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 198.0, 175.0, 105.0, 70.0, 65.0, 35.0, 15.0.
-
Mass Spectrometry (ESI+): m/z 145.05 [M+H]⁺, 167.03 [M+Na]⁺.
Conclusion
The synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol via a Luche reduction offers a highly efficient, selective, and scalable route to this valuable compound. This method avoids the impurities associated with traditional sugar-based syntheses, providing high-purity DDMP suitable for applications in drug discovery and development. The detailed protocol and optimization guidelines presented herein are intended to enable researchers to reliably and successfully perform this synthesis.
References
- Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society, 100(7), 2226–2227.
- Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of α-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459.
- Soderquist, J. A. (1991). Sodium Borohydride/Cerium(III) Chloride. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
- Zhang, Y., et al. (2021).
-
PubMed. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). Retrieved from [Link]
- National Center for Biotechnology Information. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(55), 34853–34860.
-
Significance of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. (2025). In Latent သိပ္ပံ. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust GC-MS Protocol for the Detection of 2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose (DDMP) in Plant Extracts
Introduction: The Analytical Challenge of DDMP
2,6-dideoxy-3-O-methyl-D-ribo-hexopyranose (DDMP), also known as D-cymarose, is a deoxy sugar that constitutes the glycone portion of numerous C21-steroidal cardiac glycosides. These compounds are of significant interest to researchers in pharmacology and drug development due to their potent effects on cardiac muscle. Accurate detection and quantification of these sugar moieties can aid in the characterization of novel cardiac glycosides and in the quality control of herbal preparations.
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique offering high chromatographic resolution and sensitive detection.[1][2] However, the direct analysis of polar compounds like DDMP is hindered by their low volatility and thermal instability. To overcome these limitations, a chemical derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile, and thermally stable trimethylsilyl (TMS) ethers.[3][4] This protocol details a validated approach for this conversion and subsequent GC-MS analysis.
Principles of the Method
The successful GC-MS analysis of DDMP from a plant matrix relies on a multi-step process, each with a specific scientific rationale. The workflow is designed to efficiently extract DDMP, which may be present in its free form or require liberation from its parent glycoside, and then prepare it for injection into the GC-MS system.
Sample Preparation and Extraction
The initial step involves the careful preparation of the plant material to ensure efficient extraction of the target analyte. This typically includes drying to remove water, which can interfere with subsequent derivatization steps, and grinding to increase the surface area for solvent extraction.[1] The choice of solvent is critical; a polar solvent like methanol or ethanol is generally effective for extracting glycosides and their component sugars from the plant matrix.[1]
Derivatization: A Two-Step Approach
To render DDMP amenable to GC-MS analysis, a two-step derivatization process is employed. This method is widely used for the analysis of sugars and other polar metabolites.[5]
-
Methoximation: The first step involves reacting the analyte with a methoximating agent, such as methoxyamine hydrochloride. This reaction targets the aldehyde group of the open-chain form of the sugar, converting it into a more stable methoxime. This is crucial for preventing the formation of multiple anomeric peaks in the chromatogram, thus simplifying the analysis.[5]
-
Silylation: Following methoximation, the hydroxyl groups of DDMP are converted to trimethylsilyl (TMS) ethers using a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This reaction replaces the active hydrogens on the hydroxyl groups with non-polar TMS groups, which significantly increases the volatility and thermal stability of the molecule, making it suitable for GC analysis.[6]
The overall derivatization workflow is depicted in the following diagram:
Caption: Workflow for DDMP analysis from plant material.
Detailed Experimental Protocol
3.1. Materials and Reagents
-
Plant material (dried and finely ground)
-
Methanol (HPLC grade)
-
Pyridine (anhydrous)
-
Methoxyamine hydrochloride
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Internal Standard (e.g., Sorbitol)
-
Helium (carrier gas, 99.999% purity)
-
Glass vials with PTFE-lined caps (2 mL)
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
3.2. Sample Preparation and Extraction
-
Weigh approximately 100 mg of the dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex vigorously for 1 minute, then sonicate for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean glass vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
3.3. Derivatization Protocol
-
To the dried extract, add 100 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Vortex for 1 minute to ensure complete dissolution of the residue.
-
Incubate the mixture at 60°C for 45 minutes.
-
After cooling to room temperature, add 100 µL of MSTFA.
-
Vortex for 1 minute.
-
Incubate at 60°C for 45 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
GC-MS Instrumental Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis. These may require optimization depending on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial: 100°C, hold 2 minRamp 1: 5°C/min to 200°CRamp 2: 10°C/min to 300°C, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Transfer Line Temp. | 280°C |
| Mass Scan Range | m/z 50-600 |
Data Analysis and Expected Results
Upon analysis, the resulting chromatogram should be examined for peaks corresponding to the TMS-derivatized DDMP. The mass spectrum of the peak of interest should then be compared to a reference spectrum if available, or interpreted based on known fragmentation patterns of silylated sugars.
5.1. Predicted Mass Spectrum of TMS-Derivatized DDMP
Key diagnostic ions for silylated compounds include:
-
m/z 73: This is the base peak for many TMS derivatives and corresponds to the [(CH₃)₃Si]⁺ ion.[7]
-
m/z 147: This fragment often arises from the rearrangement of two TMS groups.[7]
For silylated sugars, characteristic fragments are also observed at m/z 204 and m/z 217 .[8] The specific fragmentation of the derivatized DDMP will also be influenced by the presence of the 3-O-methyl group and the deoxy nature of the sugar at positions 2 and 6. A proposed fragmentation logic is presented below.
Caption: Predicted fragmentation of TMS-derivatized DDMP.
Trustworthiness and Validation
To ensure the reliability of this protocol, several validation steps are recommended:
-
Internal Standard: The use of an internal standard, such as sorbitol, which is also derivatized alongside the sample, is crucial for correcting variations in extraction, derivatization, and injection volume.
-
Blank Samples: Analysis of a blank sample (reagents only) is necessary to identify any background contamination.
-
Replicate Injections: Performing replicate injections of the same sample will assess the reproducibility of the GC-MS system.
-
Confirmation with Standards: Whenever possible, the identity of the DDMP peak should be confirmed by analyzing an authentic standard of DDMP that has been subjected to the same derivatization procedure.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of DDMP in plant extracts using GC-MS. The detailed steps for sample preparation and the two-step derivatization are designed to yield a volatile and thermally stable analyte suitable for gas chromatography. By understanding the principles behind each step, researchers can confidently apply and adapt this method for the detection of DDMP and other similar deoxysugars in complex biological matrices, thereby advancing research in natural product chemistry and drug discovery.
References
-
High-resolution tandem mass spectrometry dataset reveals fragmentation patterns of cardiac glycosides in leaves of the foxglove plants. (2020). Data in Brief. [Link]
-
Figure 3. Mass spectrum of compound 1 Analysis of the fragmentation... (n.d.). ResearchGate. [Link]
-
Cardiac Glycosides and Gas chromatography-Mass spectrometry. (n.d.). ResearchGate. [Link]
-
Chemistry, spectroscopic characteristics and biological activity of natural occurring cardiac glycosides. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Cardiac glycosides content (mg DE/g dry weight). In the figure... (n.d.). ResearchGate. [Link]
-
Analytical methods for detecting cardiac glycosides in plant poisoning. (n.d.). Consensus. [Link]
-
Glycomics using mass spectrometry. (2009). Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]
-
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. (2021). Angewandte Chemie International Edition. [Link]
-
Mass Spectrometry and Glycomics. (2010). Methods in Molecular Biology. [Link]
-
Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. (2024). Journal of the American Society for Mass Spectrometry. [Link]
-
Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry. (2021). Atmosphere. [Link]
-
Derivatization in Mass Spectrometry. (2010). Spectroscopy. [Link]
-
Derivatization in mass spectrometry--1. Silylation. (2003). European Journal of Mass Spectrometry. [Link]
-
Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. (2024). Molecules. [Link]
-
Machine learning for identification of silylated derivatives from mass spectra. (2022). Bioinformatics. [Link]
-
Fragmentation map of trimethylsilylated (TMS) and methoxyaminated... (n.d.). ResearchGate. [Link]
-
Review: Derivatization in mass spectrometry—1. Silylation. (2003). ResearchGate. [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Trace Level Determination of Saccharides in Pristine Marine Aerosols by Gas Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) as a Flavor Enhancer in Food Products: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential application of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, commonly known as DDMP, as a flavor enhancer in food products. This guide offers a detailed exploration of its chemical properties, current scientific understanding of its sensory characteristics, and proposes experimental protocols to investigate its flavor-modifying potential.
Introduction: Beyond Antioxidant Activity – A Foray into Flavor Modulation
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS No. 28564-83-2) is a heterocyclic compound naturally occurring in a variety of foods and is a known product of the Maillard reaction.[1][2] It is particularly recognized for its potent antioxidant properties.[3] While its role in mitigating oxidative stress is well-documented, its potential as a flavor enhancer remains an emerging area of scientific inquiry. This guide will delve into the nuanced sensory profile of DDMP and propose a framework for its systematic evaluation as a flavor modulator.
Recent research has clarified a long-standing controversy regarding the intrinsic taste of DDMP. A 2021 study demonstrated that highly purified DDMP synthesized from maltol is, in fact, tasteless.[1] The previously reported bitter taste associated with DDMP derived from glucose via the Maillard reaction is attributed to impurities.[1] This critical finding opens the door for its exploration as a flavor enhancer, as a neutral taste profile is ideal for a compound intended to modify the perception of other flavors without contributing its own characteristic taste.
Physicochemical Properties and Commercial Availability
A thorough understanding of DDMP's physical and chemical characteristics is paramount for its effective application in food systems.
| Property | Value | Reference |
| Chemical Formula | C₆H₈O₄ | [4] |
| Molecular Weight | 144.12 g/mol | [4] |
| CAS Number | 28564-83-2 | [4] |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in water (estimated 2.457e+005 mg/L at 25°C) and alcohol. | [5] |
| Boiling Point | 281.00 to 282.00 °C (estimated) | [5] |
| logP (o/w) | -0.731 (estimated) | [5] |
Commercial Availability and Regulatory Status:
Currently, DDMP is primarily available from chemical suppliers for research and experimental use. It is crucial to note that 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is not currently listed as a GRAS (Generally Recognized as Safe) substance by the U.S. Food and Drug Administration (FDA) for use as a flavor enhancer, nor has it been approved by the European Food Safety Authority (EFSA) for this purpose. One supplier explicitly states that it is "not for flavor use".[5] Therefore, any application in food products must be preceded by a thorough safety assessment and regulatory approval.
The "Kokumi" Hypothesis: A Potential Mechanism of Action
While DDMP itself is tasteless, it may function as a flavor enhancer through a mechanism similar to that of "kokumi" substances. Kokumi is a Japanese term that describes a sensation of richness, mouthfulness, and complexity in flavor that is distinct from the five basic tastes.[6] Kokumi-active compounds, which are often tasteless on their own, are known to enhance sweet, salty, and umami tastes.[7]
This flavor-modifying effect is mediated by the calcium-sensing receptor (CaSR), a G-protein coupled receptor found on taste bud cells.[5][8] Activation of the CaSR by kokumi substances is believed to amplify the signals of other taste receptors. Given that DDMP is tasteless, we hypothesize that it may act as a CaSR agonist, thereby enhancing the perception of other flavors present in a food matrix.
Caption: Hypothesized mechanism of DDMP as a flavor enhancer via CaSR activation.
Proposed Experimental Protocols for Evaluating Flavor Enhancement
The following protocols are designed to systematically investigate the potential of DDMP as a flavor-modifying agent. These are intended for research purposes only, and all materials should be handled in accordance with laboratory safety guidelines.
Protocol 1: Determination of DDMP's Intrinsic Taste Profile
Objective: To confirm the tasteless nature of highly purified DDMP.
Materials:
-
Highly purified DDMP (>98%)
-
Deionized, purified water
-
Sucrose, Sodium Chloride, Monosodium Glutamate (MSG), Caffeine, Citric Acid (for reference solutions)
-
Trained sensory panel (n=10-12)
Procedure:
-
Prepare a series of aqueous solutions of DDMP at varying concentrations (e.g., 10, 50, 100, 500 ppm).
-
Prepare reference solutions for the five basic tastes at their recognition threshold concentrations.
-
Conduct a sensory evaluation using a triangle test or a paired comparison test to determine if panelists can distinguish DDMP solutions from plain water.
-
If a difference is detected, use a descriptive analysis to characterize any perceived taste.
Expected Outcome: To corroborate existing research that pure DDMP is tasteless at typical concentrations.
Protocol 2: Evaluation of DDMP's Flavor Enhancing Effect on Basic Tastes
Objective: To assess the ability of DDMP to enhance the perception of sweet, salty, and umami tastes.
Materials:
-
DDMP solution (at a sub-threshold or tasteless concentration determined in Protocol 1)
-
Solutions of sucrose (e.g., 2%, 4%, 6%), NaCl (e.g., 0.3%, 0.5%, 0.7%), and MSG (e.g., 0.05%, 0.1%, 0.2%)
-
Trained sensory panel
Procedure:
-
Prepare two sets of the basic taste solutions: one with the addition of the tasteless DDMP solution and one without (control).
-
Conduct a paired comparison or rating test where panelists evaluate the intensity of the specific taste (sweet, salty, or umami) in both the control and DDMP-containing samples.
-
Analyze the data to determine if the presence of DDMP significantly increases the perceived intensity of the basic tastes.
Caption: Workflow for sensory evaluation of DDMP's flavor enhancing effects.
Protocol 3: Application in a Model Food System
Objective: To evaluate the effect of DDMP on the overall flavor profile of a simple food matrix.
Materials:
-
DDMP
-
Model food system (e.g., a simple vegetable broth, a clear beverage, or a dairy-based dessert)
-
Trained sensory panel
Procedure:
-
Prepare the model food system with and without the addition of DDMP at a predetermined concentration.
-
Conduct a descriptive analysis with the sensory panel to identify and quantify any changes in the flavor profile, such as increased "savory," "richness," "mouthfulness," or reduction of "off-notes."
-
Instrumental analysis (e.g., GC-MS) can be used to confirm that DDMP is not contributing volatile aroma compounds.
Potential Applications and Future Research Directions
Should experimental evidence support the hypothesis that DDMP acts as a flavor enhancer, its potential applications could be significant:
-
Sodium and Sugar Reduction: By enhancing the perception of saltiness and sweetness, DDMP could potentially be used to reduce the sodium and sugar content of processed foods without compromising taste.
-
Improved Palatability of Plant-Based Products: DDMP could be used to enhance the savory notes and mask off-flavors in plant-based meat and dairy alternatives.
-
Enhanced Umami in Soups and Sauces: It could be used to boost the umami sensation in savory products, providing a more satisfying and complex flavor profile.
Future research should focus on:
-
In-vitro assays to confirm the interaction of DDMP with the calcium-sensing receptor.
-
Dose-response studies to determine the optimal concentration range for flavor enhancement in various food matrices.
-
Comprehensive safety and toxicological studies to support a potential GRAS notification for its use as a flavor enhancer.
Conclusion
While 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) is well-established as a potent antioxidant, its role as a flavor enhancer is a promising yet underexplored frontier. The recent clarification of its tasteless nature provides a strong rationale for investigating its potential to modulate and enhance other flavors, possibly through the "kokumi" mechanism. The experimental protocols outlined in this guide offer a systematic approach for researchers to explore this potential. However, it is imperative to re-emphasize that the use of DDMP as a flavor enhancer in commercial food products is contingent upon rigorous scientific validation and regulatory approval.
References
-
Ohsu, T., Amino, Y., Nagasaki, H., et al. (2010). Involvement of the Calcium-sensing Receptor in Human Taste Perception. Journal of Biological Chemistry, 285(2), 1016-1022. [Link]
- Ueda, Y., Sakaguchi, M., Hirayama, K., et al. (1997). Characteristic Flavor Constituents in Water Extract of Garlic. Agricultural and Biological Chemistry, 61(11), 1647-1651.
- Mouritsen, O. G., & Styrbæk, K. (2014). Umami: Unlocking the Secrets of the Fifth Taste. Columbia University Press.
- Nishimura, T., & Kato, H. (1988). Taste of Free Amino Acids and Peptides.
-
The Good Scents Company. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved from [Link]
- Yu, X., Zhao, M., Liu, F., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Food Chemistry, 138(2-3), 1546-1552.
-
Lü, F., Liu, D., Zhou, Y., et al. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chemistry, 361, 130052. [Link]
-
NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
- Wang, M., Li, C., Liu, S., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 11(57), 36136-36143.
Sources
- 1. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. EP0329361B1 - 2-pyranone derivatives and process for production thereof - Google Patents [patents.google.com]
- 4. US5021406A - 2-pyranone derivative and process for production thereof - Google Patents [patents.google.com]
- 5. Involvement of the Calcium-sensing Receptor in Human Taste Perception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kokumi: Taste or Texture? - KHNI [khni.kerry.com]
- 7. Involvement of the calcium-sensing receptor in human taste perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging roles of the extracellular calcium-sensing receptor in nutrient sensing: control of taste modulation and intestinal hormone secretion | British Journal of Nutrition | Cambridge Core [cambridge.org]
Application Notes & Protocols: In Vitro Antioxidant Assays for 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of the in vitro antioxidant capacity of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). DDMP is a pyranone derivative commonly formed during the Maillard reaction in thermally processed foods and is recognized for its significant antioxidant properties.[1][2] This guide moves beyond simple protocol listing to explain the causality behind experimental choices, ensuring scientific integrity and reproducibility. Detailed, step-by-step protocols for DPPH, ABTS, FRAP, and key reactive oxygen species (ROS) scavenging assays are provided, complete with data interpretation guidelines and workflow visualizations.
Introduction: Understanding DDMP and the Rationale for Antioxidant Profiling
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a heterocyclic compound of considerable interest in food science and pharmacology.[3] It is a well-documented intermediate of the Maillard reaction, contributing to the antioxidant profile of foods like heated pears, prunes, and roasted nuts.[1][4] The biological significance of DDMP stems from its ability to mitigate oxidative stress by neutralizing harmful free radicals.[5][6] Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, making the characterization of novel antioxidants like DDMP a critical area of research.
The antioxidant activity of DDMP is largely attributed to its molecular structure, specifically the hydroxyl group at the olefin position, which facilitates the donation of a hydrogen atom to scavenge free radicals.[7] To quantitatively assess this potential, a panel of in vitro assays is required. No single assay can capture the complete antioxidant profile of a compound. Therefore, employing a battery of tests based on different mechanisms—such as Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT)—provides a more comprehensive and reliable evaluation. This guide details the application of the most robust and widely accepted assays for this purpose.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle of the Assay
The DPPH assay is a rapid and sensitive method to determine the radical scavenging capacity of a compound.[8] It operates on a Single Electron Transfer (SET) mechanism. DPPH is a stable, commercially available free radical with a deep violet color, exhibiting a strong absorbance maximum around 517 nm.[9][10] When an antioxidant, such as DDMP, donates an electron or hydrogen atom to DPPH, the radical is neutralized to its reduced form, DPPH-H.[11] This reduction leads to a stoichiometric loss of the violet color, a process that is monitored spectrophotometrically as a decrease in absorbance.[10] The degree of discoloration is directly proportional to the radical scavenging activity of the sample.
Experimental Workflow: DPPH Assay
Sources
- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. marinebiology.pt [marinebiology.pt]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2,2-bis(4-cresyl)propane
Introduction
2,2-bis(4-cresyl)propane, a structural analogue of Bisphenol A (BPA), belongs to the class of bisphenol compounds. These compounds are critical monomers and additives in the polymer industry, particularly in the synthesis of polycarbonates and epoxy resins. Given the regulatory scrutiny and health concerns surrounding BPA, its analogues are subjects of intense toxicological and environmental research.[1] A robust and unambiguous characterization of these compounds is paramount for quality control in manufacturing, impurity profiling, and metabolic studies.
This guide provides a comprehensive suite of analytical methodologies for the complete characterization of 2,2-bis(4-cresyl)propane. As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the causality behind the selection of each technique and experimental parameter. We will cover chromatographic methods for separation and quantification, and spectroscopic techniques for definitive structural elucidation and functional group confirmation. Each protocol is designed as a self-validating system, ensuring scientific integrity and reproducibility.
High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification
Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile organic compounds and for accurate quantification. For bisphenol analogues, Reversed-Phase HPLC (RP-HPLC) is the method of choice, separating molecules based on their hydrophobicity. While a standard C18 (octadecylsilyl) column is often sufficient, the aromatic nature of 2,2-bis(4-cresyl)propane makes a Phenyl stationary phase an excellent alternative. The phenyl groups on the stationary phase can induce π-π stacking interactions with the aromatic rings of the analyte, providing an additional separation mechanism beyond simple hydrophobic interactions. This often results in enhanced resolution from closely related impurities.[2]
Trustworthiness: The protocol's trustworthiness is established through system suitability tests (e.g., peak symmetry, resolution) and the use of a certified reference standard for calibration. The described method is designed to be robust and transferable between different HPLC systems.
Experimental Workflow for HPLC Analysis
Caption: General workflow for HPLC analysis of 2,2-bis(4-cresyl)propane.
Protocol: HPLC Purity Determination
-
Preparation of Mobile Phase:
-
Prepare a mobile phase consisting of Acetonitrile (HPLC Grade) and DI Water (18 MΩ·cm) in a 65:35 (v/v) ratio.
-
Acidify the mobile phase by adding 0.1% formic acid. This suppresses the ionization of the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.[1]
-
Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum filtration.
-
-
Preparation of Standards and Sample:
-
Accurately weigh and dissolve the 2,2-bis(4-cresyl)propane reference standard in methanol to prepare a 1.0 mg/mL stock solution.
-
Prepare a series of working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration within the calibration range (e.g., 50 µg/mL).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the column oven temperature to 30 °C to ensure reproducible retention times.
-
Inject 5 µL of each standard and the sample solution.
-
Acquire data for a sufficient duration to allow for the elution of all potential impurities.
-
-
Data Processing:
-
Integrate the peak area of 2,2-bis(4-cresyl)propane in each chromatogram.
-
Construct a calibration curve by plotting peak area versus concentration for the working standards.
-
Determine the concentration of the analyte in the sample solution using the regression equation from the calibration curve.
-
Calculate purity using the area percent method, assuming all components have a similar response factor at the chosen wavelength.
-
Data Presentation: HPLC Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| Column | Phenyl-Hexyl, 3 µm, 4.6 x 150 mm | Provides π-π interactions for enhanced selectivity of aromatic compounds.[2] |
| Mobile Phase | 65% Acetonitrile / 35% Water + 0.1% Formic Acid | Optimal polarity for elution; formic acid ensures sharp peak shape for phenols.[1] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Injection Volume | 5 µL | A small volume minimizes potential peak distortion from solvent effects. |
| Column Temp. | 30 °C | Ensures stable and reproducible retention times. |
| Detection | UV/PDA at 275 nm | Wavelength near the absorbance maximum for bisphenols provides good sensitivity.[1] |
Gas Chromatography-Mass Spectrometry (GC-MS): Trace-Level Identification
Expertise & Experience: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility and polar nature of the phenolic hydroxyl groups, direct injection of 2,2-bis(4-cresyl)propane is challenging, often leading to poor peak shape and thermal degradation. To overcome this, a derivatization step is essential. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is the preferred method. This process replaces the active hydrogen of the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, significantly increasing the compound's volatility and thermal stability for GC analysis.
Trustworthiness: The protocol's integrity is validated by the unambiguous identification provided by the mass spectrum. The fragmentation pattern serves as a molecular fingerprint, which can be compared against spectral libraries or interpreted based on known fragmentation rules for TMS-derivatized phenols.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of 2,2-bis(4-cresyl)propane via silylation.
Protocol: GC-MS Identification
-
Sample Derivatization (Silylation):
-
In a 2 mL autosampler vial, dissolve ~1 mg of the 2,2-bis(4-cresyl)propane sample in 1 mL of a suitable solvent (e.g., Pyridine or Acetonitrile).
-
Add 100 µL of BSTFA (with 1% TMCS as a catalyst). The use of a catalyst ensures a rapid and complete reaction.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or oven.
-
Allow the sample to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system. A splitless injection is recommended for trace analysis to maximize sensitivity.
-
The separated components are ionized in the mass spectrometer source, typically using electron ionization (EI) at 70 eV.
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
-
Data Interpretation:
-
Examine the total ion chromatogram (TIC) to identify the peak corresponding to the derivatized analyte.
-
Generate the mass spectrum for this peak.
-
The molecular ion (M+) of the bis-TMS derivative should be observable.
-
Characteristic fragments, such as the loss of a methyl group (M-15) from a TMS group or a benzylic cleavage, will provide definitive structural confirmation.
-
Data Presentation: GC-MS Conditions
| Parameter | Recommended Condition | Rationale / Causality |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity phase providing excellent separation for a wide range of organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas providing good chromatographic efficiency. |
| Injection Mode | Splitless, 1 µL | Maximizes analyte transfer to the column for high sensitivity. |
| Inlet Temp. | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Oven Program | 100°C (hold 1 min), ramp to 300°C at 15°C/min, hold 5 min | A standard temperature program that effectively separates the analyte from solvent and byproducts. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible, fragment-rich spectra for library matching. |
| Scan Range | 40 - 550 m/z | Covers the expected mass range of the derivatized molecule and its fragments. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
Expertise & Experience: NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,2-bis(4-cresyl)propane, ¹H NMR will confirm the number of protons in different environments, their neighboring protons (via spin-spin splitting), and their electronic environment (via chemical shift). ¹³C NMR will identify the number of unique carbon atoms.
Trustworthiness: The combination of ¹H and ¹³C NMR data provides a self-validating structural puzzle. The chemical shifts, integration values, and splitting patterns must all be consistent with the proposed structure, leaving no room for ambiguity.
Structure-Spectrum Correlation
Caption: Correlation between proton environments in 2,2-bis(4-cresyl)propane and their expected ¹H NMR signals.
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for phenolic compounds as it allows for the observation of the exchangeable -OH proton.
-
Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 scans), a relaxation delay of at least 2 seconds, and an appropriate spectral width.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Spectral Interpretation:
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in each unique environment.
-
Analyze the chemical shifts (δ) to infer the electronic environment of the nuclei.
-
Analyze the spin-spin splitting patterns (multiplicity) in the ¹H spectrum to determine the number of neighboring protons.
-
Data Presentation: Predicted NMR Spectral Data
The following table is based on the known spectrum of the closely related 2,2-Bis(4-hydroxy-3-methylphenyl)propane and fundamental NMR principles.
| Assignment (¹H) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| Phenolic -OH | ~8.9 (in DMSO-d₆) | Singlet (broad) | 2H | Exchangeable proton, chemical shift is solvent-dependent. |
| Aromatic H (ortho to -OH) | ~6.95 | Doublet | 2H | Coupled to one neighbor. |
| Aromatic H (meta to -OH) | ~6.80 | Doublet | 2H | Coupled to one neighbor. |
| Aromatic H (ortho to C(CH₃)₂) | ~6.65 | Singlet-like | 2H | May appear as a doublet of doublets with small coupling, often looks like a singlet. |
| Aromatic -CH₃ | ~2.12 | Singlet | 6H | Methyl group attached to the aromatic ring. |
| Isopropyl -C(CH₃)₂ | ~1.58 | Singlet | 6H | Two equivalent methyl groups with no adjacent protons to couple with. |
| Assignment (¹³C) | Predicted δ (ppm) | Rationale |
| C-OH (Aromatic) | ~152 | Phenolic carbon, deshielded by oxygen. |
| C-C(CH₃)₂ (Aromatic) | ~142 | Quaternary aromatic carbon attached to the isopropyl group. |
| C-H (Aromatic) | ~128, 126, 115 | Aromatic carbons with attached protons. |
| C-CH₃ (Aromatic) | ~125 | Aromatic carbon with an attached methyl group. |
| C (CH₃)₂ | ~41 | Quaternary aliphatic carbon of the isopropyl bridge. |
| C-CH₃ | ~31 | Isopropyl methyl carbons. |
| Aromatic -CH₃ | ~16 | Aromatic methyl carbons. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Confirmation
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works on the principle that chemical bonds absorb infrared radiation at specific frequencies corresponding to their vibrational modes. For 2,2-bis(4-cresyl)propane, FTIR is used to quickly confirm the presence of the key phenolic (-OH), aromatic (C=C), and aliphatic (C-H) moieties.
Trustworthiness: The presence of characteristic absorption bands in the FTIR spectrum provides strong, confirmatory evidence for the compound's functional group makeup, corroborating the structural information derived from NMR.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Ensure the sample is dry and free of solvent.
-
For Attenuated Total Reflectance (ATR) FTIR, place a small amount of the solid powder directly onto the ATR crystal. Apply pressure to ensure good contact. This is the simplest and most common method.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Spectral Interpretation:
-
The recorded spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
-
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| 2980 - 2850 | Medium-Strong | C-H Stretch | Aliphatic C-H (from CH₃ groups) |
| 1610, 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |
| 1450 | Medium | C-H Bend | Aliphatic C-H |
| 1250 | Strong | C-O Stretch | Phenolic C-O |
| 820 | Strong | C-H Bend (out-of-plane) | Aromatic C-H (para-substituted) |
Summary
The analytical characterization of 2,2-bis(4-cresyl)propane requires a multi-technique approach to ensure identity, purity, and structure are unequivocally confirmed. HPLC provides robust quantification and purity assessment. GC-MS offers a highly sensitive method for identification, particularly at trace levels, after appropriate derivatization. FTIR serves as a rapid tool for confirming the presence of key functional groups. Finally, NMR spectroscopy stands as the definitive technique, providing the detailed structural information necessary for absolute confirmation. The integration of these techniques provides a comprehensive and self-validating characterization package essential for research, development, and quality control applications.
References
-
OSHA. (n.d.). OSHA Method 32: Phenol and Cresol. U.S. Department of Labor, Occupational Safety and Health Administration. Retrieved from [Link]
-
MicroSolv Technology Corporation. (n.d.). Bisphenol A, S, & F Analyzed with HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of o-Cresol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kadhum, N. J., et al. (2019). HPLC method for o-cresol, m-cresol and p-cresol separation? ResearchGate. Retrieved from [Link]
-
Santos, J. S., et al. (2020). Development of a Low-Temperature Purification Method for Gas Chromatography–Mass Spectrometry Quantification of Three Cresol Isomers in Smoked Bacon. ResearchGate. Retrieved from [Link]
-
Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska–Lincoln. Retrieved from [Link]
-
No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]
Sources
Use of DDMP in studying Maillard reaction pathways.
An Application Guide to 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) in Maillard Reaction Pathway Elucidation
Introduction
The Maillard reaction, a cornerstone of food chemistry, is a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of cooked foods.[1] However, it also presents challenges, such as the formation of potentially undesirable compounds and the loss of nutritional value.[2] Central to understanding and controlling the Maillard reaction is the study of its key intermediates.
One such pivotal intermediate is 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one, commonly known as DDMP.[3] Formed during the intermediate stages of the reaction, DDMP is a significant contributor to the antioxidant capacity of Maillard reaction products and can influence the final sensory profile, imparting both bitter notes and pleasant caramel or toasty aromas depending on its concentration and the food matrix.[4][5]
This technical guide serves as a comprehensive resource for researchers, food scientists, and drug development professionals. It provides the mechanistic basis for DDMP formation and offers detailed, field-proven protocols for its study in model systems. By leveraging these methodologies, researchers can effectively investigate the factors influencing Maillard reaction pathways, screen for potential inhibitors, and ultimately gain greater control over the chemical changes that define the quality and safety of thermally processed foods and pharmaceutical formulations.
Part 1: Mechanistic Background of DDMP Formation
The Maillard reaction is broadly divided into three stages: early, intermediate, and final. DDMP is formed in the intermediate stage, primarily from the degradation of hexose sugars. The pathway is heavily influenced by reaction conditions, particularly moisture content.
The critical precursor to DDMP is 1-deoxyglucosone (1-DG). The formation of 1-DG is favored under lower moisture conditions (e.g., dry heating), which promotes the 2,3-enolization of the initial Amadori product. In contrast, higher moisture levels tend to shift the equilibrium towards 1,2-enolization, which leads to the formation of 3-deoxyglucosone and, subsequently, 5-hydroxymethylfurfural (HMF).
Once formed, 1-DG undergoes cyclization to yield DDMP. The type of amino acid present can catalyze this process; for instance, proline is particularly effective in promoting DDMP generation in dry-heating systems, while lysine facilitates its formation in aqueous (wet-heating) systems.[5]
Part 2: Experimental Design for Studying DDMP Pathways
Investigating DDMP formation is best accomplished using controlled model systems. This allows for the systematic evaluation of individual variables (e.g., reactant type, concentration, moisture, temperature, pH) on the reaction outcome. Below are protocols for creating model systems and preparing samples for analysis.
Protocol 2.1: Preparation of Maillard Reaction Model Systems
This protocol describes the preparation of both a low-moisture (dry-heating) and a high-moisture (wet-heating) system to compare the effects of water activity on DDMP formation. Proline is used for the dry system and lysine for the wet system, as they are reported to be effective catalysts in their respective conditions.[5]
Materials:
-
D-Glucose (anhydrous)
-
L-Proline
-
L-Lysine hydrochloride
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Glass vials with screw caps
-
Oven or heating block
-
Autoclave or oil bath
Procedure:
-
Reactant Preparation: Prepare stock solutions or weigh out solids according to the parameters in Table 1. A glucose-to-amino-acid molar ratio of 2:1 has been shown to be effective for maximizing DDMP yield.[5]
-
For Dry-Heating System (Glucose-Proline): a. Add the appropriate amounts of D-glucose and L-proline to a glass vial. b. Add a minimal amount of deionized water (e.g., 200 µL) to dissolve the reactants and mix thoroughly with a vortex mixer. c. Lyophilize or heat under a gentle stream of nitrogen to remove the water, creating a solid amorphous reactant mixture. d. Tightly cap the vial and place it in an oven or heating block pre-set to the desired temperature (e.g., 120-150°C). e. Heat for a defined time course (e.g., collect samples at 0, 15, 30, 60, and 120 minutes).
-
For Wet-Heating System (Glucose-Lysine): a. Dissolve the appropriate amounts of D-glucose and L-lysine hydrochloride in 0.1 M phosphate buffer (pH 7.0) in a glass vial. b. Tightly cap the vial. c. Place the vial in an autoclave or a temperature-controlled oil bath pre-set to the desired temperature (e.g., 100-120°C). d. Heat for the defined time course.
-
Sample Collection & Storage: a. At each time point, immediately stop the reaction by placing the vial in an ice bath. b. For dry systems, dissolve the heated residue in a known volume of deionized water or mobile phase for analysis. c. Store all collected samples at -20°C or below until analysis to prevent further reaction.
Table 1: Example Reactant Concentrations for Model Systems
| Parameter | Dry-Heating System | Wet-Heating System |
|---|---|---|
| Sugar | D-Glucose | D-Glucose |
| Amino Acid | L-Proline | L-Lysine HCl |
| Molar Ratio | 2:1 (Glucose:Proline) | 2:1 (Glucose:Lysine) |
| Solvent | Minimal H₂O (removed) | 0.1 M Phosphate Buffer (pH 7.0) |
| Concentration | N/A (Solid State) | e.g., 0.2 M Glucose, 0.1 M Lysine |
| Temperature | 120-150°C | 100-120°C |
Protocol 2.2: Sample Preparation for Chromatographic Analysis
Crude reaction mixtures or food extracts often contain components that can interfere with analysis. This protocol provides a general solid-phase extraction (SPE) cleanup step suitable for purifying DDMP prior to HPLC or GC-MS analysis.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Acetonitrile (HPLC grade)
-
SPE Vacuum Manifold
Procedure:
-
Sample Dilution: Dilute the aqueous sample from Protocol 2.1 with deionized water to reduce the sugar and amino acid concentration, which can overload the SPE cartridge. A 1:10 dilution is a good starting point.
-
SPE Cartridge Conditioning: a. Place a C18 cartridge on the vacuum manifold. b. Wash the cartridge with 3 mL of methanol. c. Equilibrate the cartridge with 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: a. Load 1-2 mL of the diluted sample onto the conditioned cartridge. b. Apply a gentle vacuum to pass the sample through the sorbent at a slow, dropwise rate (approx. 1 mL/min).
-
Washing: a. Wash the cartridge with 3 mL of deionized water to remove unretained sugars, amino acids, and salts.
-
Elution: a. Place a clean collection tube inside the manifold. b. Elute the retained DDMP and other intermediate products from the cartridge with 2-3 mL of methanol or acetonitrile.
-
Final Preparation: a. Evaporate the eluate to dryness under a stream of nitrogen. b. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for HPLC analysis or in the derivatization solvent for GC-MS analysis.
Part 3: Analytical Protocols for DDMP Identification and Quantification
Accurate analysis of DDMP requires robust chromatographic methods. HPLC is suitable for direct analysis in aqueous systems, while GC-MS offers high sensitivity and structural confirmation but requires a derivatization step to make the polar DDMP molecule volatile.
Protocol 3.1: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method allows for the direct quantification of DDMP in aqueous samples. A high-performance anion exchange column is particularly effective for separating polar Maillard reaction intermediates.[6]
Instrumentation & Conditions:
-
HPLC System: Quaternary pump, autosampler, column oven, Diode Array Detector (DAD).
-
Column: CarboPac PA-1 (e.g., 4 x 250 mm) or equivalent anion-exchange column.[6]
-
Mobile Phase A: Deionized Water
-
Mobile Phase B: 200 mM Sodium Acetate in Water
-
Mobile Phase C: 100 mM Sodium Hydroxide in Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: Diode Array Detector (DAD) monitoring at 280 nm.
-
Gradient Elution:
-
0-5 min: 100% C
-
5-20 min: Linear gradient from 0% to 50% B in 100% C
-
20-25 min: Hold at 50% B in 100% C
-
25-30 min: Return to initial conditions (100% C) and equilibrate.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of DDMP analytical standard in deionized water. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to generate a calibration curve.
-
Sample Analysis: Inject the prepared standards and samples (from Protocol 2.2) into the HPLC system.
-
Quantification: Identify the DDMP peak in the sample chromatograms by comparing its retention time and UV spectrum with the analytical standard. Quantify the concentration using the calibration curve generated from the standards.
Protocol 3.2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high sensitivity and definitive identification based on mass fragmentation patterns. A two-step derivatization is required to make DDMP volatile.[7]
Step 1: Derivatization (Methoximation followed by Silylation) This two-step process first protects the keto group from tautomerization and then replaces active hydrogens with trimethylsilyl (TMS) groups to increase volatility.[7]
Reagents:
-
Methoxyamine hydrochloride (MeOx) in pyridine (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane)
Procedure:
-
Transfer the dried sample residue (from Protocol 2.2) to a GC vial.
-
Add 50 µL of MeOx in pyridine solution. Cap the vial tightly.
-
Heat at 60°C for 60 minutes in a heating block or oven.
-
Cool the vial to room temperature.
-
Add 80 µL of MSTFA + 1% TMCS. Cap tightly.
-
Heat at 70°C for 90 minutes.
-
Cool to room temperature before GC-MS injection.
Step 2: GC-MS Analysis
Instrumentation & Conditions:
-
GC-MS System: Gas chromatograph with a mass selective detector.
-
Column: DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection: 1 µL, splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-550) for identification. For quantification, Selected Ion Monitoring (SIM) can be used, monitoring key ions for DDMP-TMS derivative (e.g., m/z 144, 129, 73).[8]
Table 2: Summary of Analytical Method Parameters
| Parameter | HPLC-DAD | GC-MS |
|---|---|---|
| Principle | Anion-Exchange Chromatography | Gas Chromatography, EI-Mass Spec |
| Sample Prep | Direct injection (after SPE) | Required: Derivatization (MeOx/Silylation) |
| Column | CarboPac PA-1 | DB-5ms or equivalent |
| Mobile Phase | Water/NaOH/Sodium Acetate | Helium (Carrier Gas) |
| Detection | UV Absorbance (280 nm) | Mass Fragments (e.g., m/z 144, 129) |
| Advantage | No derivatization needed | High sensitivity, structural confirmation |
| Disadvantage | Lower sensitivity than GC-MS | Requires derivatization step |
Conclusion
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a fundamentally important intermediate for understanding the complex network of reactions that comprise the Maillard reaction. Its formation is a key branch point that dictates the subsequent generation of color, flavor, and antioxidant compounds. The protocols detailed in this guide provide a robust framework for preparing controlled model systems and applying validated analytical techniques (HPLC-DAD and GC-MS) for the accurate identification and quantification of DDMP. By employing these methods, researchers can effectively probe the kinetics of the Maillard reaction, assess the impact of different food components and processing conditions, and develop strategies to either promote or inhibit specific pathways to achieve desired product outcomes.
References
-
Ioannou, A., & Varotsis, C. (n.d.). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. Cyprus University of Technology. [Link]
-
Koutsoumanis, K., et al. (2020). Development, Validation and Application of an Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC-MS/MS) Method after QuEChERS Cleanup for Selected Dichloroanilines and Phthalates in Rice Samples. MDPI. [Link]
-
Yu, X., et al. (2013). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. ResearchGate. [Link]
-
Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. Bioanalysis. [Link]
-
Hofmann, T. (2000). Simultaneous quantitative analysis of maillard reaction precursors and products by high-performance anion exchange chromatography. Semantic Scholar. [Link]
-
Maillard Reaction-Derived Carbon Nanodots: Food-Origin Nanomaterials with Emerging Functional and Biomedical Potential. (2024). PubMed Central. [Link]
-
Čechovská, L., et al. (2011). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). ResearchGate. [Link]
-
Li, B., et al. (2019). Influence of various factors on formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) in a solid-state model system of Maillard reaction. ResearchGate. [Link]
-
Yu, A. N., et al. (2021). Ultrasound-Assisted Preparation of Maillard Reaction Products Derived from Hydrolyzed Soybean Meal with Meaty Flavor in an Oil-In-Water System. MDPI. [Link]
-
Davidek, T., et al. (2003). Simultaneous Quantitative Analysis of Maillard Reaction Precursors and Products by High-Performance Anion Exchange Chromatography. ResearchGate. [Link]
-
Liu, Y., et al. (2020). Formation and Antioxidant Activity of Maillard Reaction Products Derived from Different Sugar-amino Acid Aqueous Model Systems of Sesame Roasting. ResearchGate. [Link]
-
Mass spectrum of 4H-Pyran-4-one,2,3-dihydro-3,5- dihydroxy-6-methyl... (2020). ResearchGate. [Link]
-
Ioannou, A., & Varotsis, C. (2013). Real Time Monitoring the Maillard Reaction Intermediates by HPLC- FTIR. Hilaris Publisher. [Link]
-
Park, S., et al. (2017). Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. PubMed Central. [Link]
-
da Silva, A. P., et al. (2020). determination of maillard reaction markers in doce de leite by hplc-pda. SciELO. [Link]
-
Bibel, H. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube. [Link]
-
Bowden, J. A., et al. (2009). Evaluation of derivatization strategies for the comprehensive analysis of endocrine disrupting compounds using GC/MS. PubMed. [Link]
-
Chemistry For Everyone. (2023). What Is Derivatization In GC-MS?. YouTube. [Link]
-
Alvarado, P. E., et al. (2018). Fast and reliable DNA extraction protocol for identification of species in raw and processed meat products sold on the commercial market. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. PubChem. [Link]
-
NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]
-
Wolffs, P., et al. (2003). Comparison of Methods for DNA Isolation from Food Samples for Detection of Shiga Toxin-Producing Escherichia coli by Real-Time PCR. National Institutes of Health. [Link]
-
Barkociova, S., et al. (2004). Matrix solid phase dispersion as an effective preparation method for food samples and plants before HPLC analysis - a riview. Acta Veterinaria Brno. [Link]
-
Kowalski, P., & Plenis, A. (2013). Comparison of HPLC–DAD and LC–MS Techniques for the Determination of Tetracyclines in Medicated Feeds Using One Extraction. Food Analytical Methods. [Link]
-
Málková, K., et al. (2014). Evaluation of different methods for DNA extraction from milk. Czech Journal of Food Sciences. [Link]
-
Rocío-Bautista, P., et al. (2018). Liquid Chromatographic Strategies for Separation of Bioactive Compounds in Food Matrices. PubMed Central. [Link]
-
Dias, M. G., et al. (2013). UHPLC as a suitable methodology for the analysis of carotenoids in food matrix. Food Analytical Methods. [Link]
-
Phenomenex. (2019). Modern Sample Preparation Methods for Food and Environmental Laboratories. LCGC. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Extraction of Parasite DNA from Fecal Specimens. DPDx. [Link]
-
Rozenski, J., et al. (2006). Synthesis and biological evaluation of novel PDMP analogues. PubMed. [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2013). Essential Elements for a GMP Analytical Chemistry Department. ResearchGate. [Link]
-
Souza, A. S., et al. (2023). Recent Trends in the Development of Green Analytical Sample Preparation Methods Using Advanced Materials. PubMed Central. [Link]
-
Ahuja, S., & Dong, M. W. (Eds.). (2013). Essential Elements for a GMP Analytical Chemistry Department. ResearchGate. [Link]
Sources
- 1. Maillard Reaction-Derived Carbon Nanodots: Food-Origin Nanomaterials with Emerging Functional and Biomedical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP)
Welcome to the technical support center for the synthesis of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable pyranone derivative. Known for its significant antioxidant, anti-inflammatory, and organoleptic properties, successful and high-yield synthesis of DDMP is critical for its application in various fields.[1][][3] This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to enhance your experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries and common sticking points in DDMP synthesis.
Q1: My overall yield of DDMP is consistently low. What are the most common culprits?
Low yield is the most frequently reported issue. The causes are typically rooted in one of three areas: the chosen synthetic route, reaction conditions, or purification inefficiencies. Syntheses via the Maillard reaction, for instance, are notorious for producing a complex mixture of products, making the isolation of pure DDMP challenging and thus reducing the final isolated yield.[4][5] In contrast, targeted chemical synthesis from precursors like maltol generally offers a cleaner reaction profile and higher potential yield.[4][5] Suboptimal reaction parameters such as temperature, reactant stoichiometry, and moisture content can also drastically lower the formation of the desired product.[6][7]
Q2: I'm using a Maillard reaction approach (e.g., glucose and an amino acid) and obtaining an intractable mixture. Is there a cleaner, more reliable synthetic route?
Yes. While the Maillard reaction is a common pathway for the formation of DDMP in food chemistry, it is not ideal for controlled, high-yield chemical synthesis due to a multitude of side reactions, including caramelization and the formation of furan derivatives.[4][5][7]
A significantly cleaner and higher-yielding approach is the synthesis starting from maltol .[4][5][8] This multi-step but more controlled process involves the protection of the hydroxyl group, reduction of the pyranone ring, and subsequent deprotection to yield DDMP. This route avoids the complex product profile of the Maillard reaction, simplifying purification and improving reproducibility.
Q3: What is the most effective purification strategy for DDMP?
The optimal purification strategy depends on the synthetic route. For the complex mixtures resulting from Maillard reactions, a multi-stage chromatographic approach is often necessary. This typically involves a sequence of silica gel column chromatography followed by purification on a polyamide resin column.[8][9] For cleaner reactions, such as the synthesis from maltol, a single silica gel column chromatography step is often sufficient.[8]
Recommended Eluent System: A common and effective eluent system for silica gel chromatography is a mixture of dichloromethane (DCM) and methanol (MeOH), often in a ratio of approximately 50:1 to 70:1 (v/v).[8]
Q4: How critical is the choice of catalyst for pyran synthesis in general?
For many multi-component reactions used to synthesize the 4H-pyran core, the catalyst is paramount.[10] While some DDMP syntheses do not explicitly use a catalyst in the traditional sense (e.g., Maillard reaction), related pyran syntheses show that catalysts like Nd₂O₃, CuFe₂O₄, or base catalysts like KOH can dramatically increase reaction rates and yields.[11][12] If you are developing a novel synthesis, catalyst screening is a critical step. Issues like incorrect catalyst concentration, using a catalyst that promotes side reactions, or catalyst deactivation can all lead to reaction failure.[13][14]
Q5: Does the reaction atmosphere, particularly the presence of oxygen, affect DDMP formation?
For the Maillard reaction pathway, studies have shown that the presence of oxygen does not have an obvious effect on the formation of DDMP.[6] However, for other sensitive organic transformations, performing reactions under an inert atmosphere (e.g., Nitrogen or Argon) is a standard practice to prevent oxidation of starting materials, intermediates, or the final product, which could otherwise lead to impurities and lower yields.
Section 2: Troubleshooting Guides for Low Yield
This section provides a structured approach to diagnosing and solving common problems during DDMP synthesis.
Problem: Very Low or No Product Yield
You observe minimal or no product formation via TLC or LC-MS analysis.
| Possible Cause | Recommended Solution & Scientific Rationale |
| Incorrect Reagent Stoichiometry | In the Maillard reaction between glucose and an amino acid (e.g., proline), the molar ratio of reactants is critical. The formation of DDMP is significantly improved when the glucose-to-proline ratio is 2:1.[6] Action: Carefully verify the molar ratios of your reactants. Perform small-scale experiments to screen different ratios (e.g., 1:1, 2:1, 1:2) to find the optimum for your specific conditions. |
| Suboptimal Reaction Temperature | DDMP formation is highly temperature-dependent. In solid-state Maillard reactions, the main reaction occurs around 150 °C.[6] For solution-phase synthesis from glucose, temperatures around 75 °C are often used.[9] Action: Ensure your reaction is maintained at the optimal temperature. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high can promote degradation and the formation of undesired byproducts like 5-hydroxymethylfurfural (HMF).[7] |
| Incorrect Solvent or Moisture Content | The presence and amount of solvent (especially water) can dictate the reaction pathway. In the Maillard reaction, lower moisture content favors 2,3-enolization, which leads to DDMP formation.[7] Conversely, higher moisture can shift the pathway towards 1,2-enolization, inhibiting DDMP formation and favoring HMF.[7] Action: If using a Maillard-type reaction, consider running it under "dry-heating" or solvent-free conditions.[7] For other syntheses, ensure your solvents are anhydrous if required by the reaction mechanism. |
| Side Reactions Dominating | The Maillard reaction is a cascade of parallel and sequential reactions. If conditions are not optimal, pathways leading to other products will dominate. Action: The most effective solution is to switch to a more specific and controlled synthetic route, such as the synthesis from maltol, which is detailed in the protocol below.[5] This minimizes the possibility of competing reaction pathways. |
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low-yield experiments.
Caption: A decision-making workflow for troubleshooting low DDMP yield.
Section 3: Optimized Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of DDMP from maltol, a route demonstrated to produce high yields and purity.[8]
High-Yield Synthesis of DDMP from Maltol
This protocol is a three-step process designed for control and reproducibility.
Simplified Reaction Pathway:
Caption: The three-step synthetic pathway from Maltol to DDMP.
Step 1: Preparation of Maltol Acetate
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add maltol (5.04 g, 40 mmol) and 50 mL of absolute ethanol.
-
Reagent Addition: Slowly add acetyl chloride (3.93 g, 50 mmol).
-
Reaction: Heat the mixture to 80 °C and maintain for 4 hours.
-
Workup: After cooling to room temperature, evaporate the solvent under reduced pressure. Add 30 mL of distilled water and extract three times with dichloromethane (DCM).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and saturated NaCl solution.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain maltol acetate as a white solid. (Expected yield: ~95%).[8]
Step 2: Preparation of Dihydromaltol Acetate
-
Setup: In a 100 mL round-bottom flask, add maltol acetate (3.36 g, 20 mmol), 50 mL of ethyl acetate, and 0.5 g of Palladium on carbon (Pd/C, 10%).
-
Inerting: Purge the flask with nitrogen gas three times.
-
Hydrogenation: Replace the nitrogen atmosphere with hydrogen gas (3 times) and maintain the hydrogen pressure at approximately 2 atm.
-
Reaction: Stir the reaction vigorously for 6 hours. Ensure the pressure does not drop below 1.5 atm.
-
Isolation: Once the reaction is complete, carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield dihydromaltol acetate.[8]
Step 3: Preparation of 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP)
-
Setup: In a 50 mL round-bottomed flask, dissolve dihydromaltol acetate (0.93 g, 5 mmol) in 20 mL of a 1 M solution of sodium methoxide in methanol.
-
Reaction: Stir the solution at room temperature for 10 hours.
-
Workup: After the reaction is complete, evaporate the solvent under reduced pressure at a temperature below 25 °C.
-
Purification: Purify the resulting crude product by silica gel column chromatography using a dichloromethane/methanol (70:1) eluent system.
-
Isolation: Combine the fractions containing the product and evaporate the solvent to obtain DDMP as a white solid. (Expected yield: ~96%).[8]
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Pyranone Formation.
- Guidechem. (n.d.). How to Prepare 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one?.
- Benchchem. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
- Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.
- Mediterranean Journal of Basic and Applied Sciences. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst.
- Royal Society Publishing. (2020). Green and efficient three-component synthesis of 4H-pyran catalysed by CuFe2O4@starch as a magnetically recyclable bionanocatalyst.
- ResearchGate. (2025). Influence of various factors on formation of 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) in a solid-state model system of Maillard reaction.
- ResearchGate. (2025). Formation of 2,3-dihydro-3,5-Dihydroxy-6-Methyl-4(H)-Pyran-4-One (DDMP) in glucose-amino acids Maillard reaction by dry-heating in comparison to wet-heating.
- PubMed Central. (n.d.). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions.
- ResearchGate. (2025). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification.
- PubMed. (2021). Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. Food Chem.
- ChemicalBook. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis.
- BOC Sciences. (n.d.). CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
- ResearchGate. (n.d.). Structure of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl....
Sources
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [guidechem.com]
- 9. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one synthesis - chemicalbook [chemicalbook.com]
- 10. Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjbas.com [mjbas.com]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. growingscience.com [growingscience.com]
Technical Support Center: Purification of DDMP from Complex Maillard Reaction Mixtures
Welcome to the technical support center for the purification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of isolating DDMP from intricate Maillard reaction mixtures. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DDMP and why is its purification from Maillard reaction mixtures challenging?
A1: 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a compound formed during the intermediate stages of the Maillard reaction.[1] The Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars, produces a highly heterogeneous mixture of compounds, including polymers and other small molecules.[2][3][4] This complexity makes the isolation of a single target compound like DDMP a significant challenge due to the presence of numerous structurally similar and interfering substances.
Q2: What are the primary methods for purifying DDMP?
A2: The most common and effective methods for purifying DDMP from Maillard reaction mixtures are chromatographic techniques. These include:
-
Column Chromatography: Often used as an initial, lower-resolution purification step to separate DDMP from the bulk of the reaction mixture.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique, particularly preparative HPLC, is essential for obtaining highly pure DDMP.[5][6][7]
-
Solvent Extraction: Can be employed as a preliminary step to enrich the sample with DDMP and remove highly non-polar or polar impurities.
Q3: What are the key parameters that influence the Maillard reaction and subsequent DDMP yield?
A3: The formation of DDMP is highly dependent on the conditions of the Maillard reaction. Key parameters to control include temperature, pH, reaction time, and the ratio of reactants.[8][9][10] For instance, the reaction rate generally increases with higher temperatures and is significantly influenced by the pH of the medium.[8][11][12] Optimization of these conditions is crucial for maximizing the yield of DDMP before commencing purification.[9][13][14]
Q4: How can I confirm the presence and purity of DDMP in my fractions?
A4: A combination of analytical techniques is recommended for the identification and quantification of DDMP. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a powerful tool for assessing purity.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation of the final purified product.[15]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during the purification of DDMP.
I. Column Chromatography Issues
Q5: My DDMP is not separating well from other brown pigments on the silica gel column. What can I do?
A5: This is a common issue due to the presence of numerous polar, colored compounds in Maillard reaction mixtures.
-
Underlying Cause: The polarity of your DDMP may be very similar to that of other Maillard reaction products (MRPs), leading to poor resolution. The complex nature of melanoidins, which are brown polymers formed in the final stages of the reaction, can also interfere with separation.[4]
-
Troubleshooting Steps:
-
Optimize Your Solvent System: A systematic approach to solvent selection is critical. Start with a non-polar solvent and gradually increase the polarity. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol). Create a gradient elution to improve separation.
-
Consider a Different Stationary Phase: If silica gel is not providing adequate separation, consider using a different adsorbent. Alumina or reverse-phase silica (C18) can offer different selectivity. For reverse-phase chromatography, you would start with a polar mobile phase (e.g., water or methanol) and increase the non-polar character.
-
Sample Pre-treatment: Before loading onto the column, consider a liquid-liquid extraction to remove some of the interfering compounds. For example, an extraction with a non-polar solvent could remove non-polar impurities, while an extraction with a highly polar solvent might remove some of the more polar pigments.
-
Dry Loading: If your sample has poor solubility in the initial mobile phase, dry loading can improve the resolution.[16] Dissolve your crude sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent before carefully loading the dried powder onto the top of your column.[16]
-
Q6: I am experiencing very slow flow rates or a complete blockage in my column.
A6: Column blockage is a frustrating but often preventable problem.
-
Underlying Cause: This is typically caused by the precipitation of your sample at the top of the column, the presence of very fine particulate matter in your sample, or the swelling of the stationary phase.[17][18]
-
Troubleshooting Steps:
-
Filter Your Sample: Always filter your crude Maillard reaction mixture through a syringe filter (e.g., 0.45 µm) before loading it onto the column to remove any particulate matter.
-
Check Sample Solubility: Ensure your sample is fully dissolved in the loading solvent. If it precipitates upon contact with the mobile phase, you may need to choose a different loading solvent or use the dry loading technique.[16]
-
Proper Column Packing: Ensure your column is packed uniformly to avoid channeling and pressure buildup.
-
Avoid Excessive Pressure: If using a flash chromatography system, monitor the backpressure. A sudden increase indicates a blockage.
-
Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
II. HPLC Purification Issues
Q7: I am seeing broad peaks and poor resolution in my preparative HPLC purification of DDMP.
A7: Peak broadening in HPLC leads to lower purity of collected fractions.
-
Underlying Cause: This can be due to several factors including column overload, an inappropriate mobile phase, or issues with the HPLC system itself.[19]
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of peak broadening in preparative HPLC. Reduce the amount of sample injected to see if the peak shape improves.
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for good separation.[7]
-
Solvent Strength: Adjust the ratio of your strong and weak solvents. For reverse-phase HPLC (the most common mode for this type of compound), this would typically be the ratio of an organic solvent (like acetonitrile or methanol) to water.
-
Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can often improve peak shape for acidic compounds like DDMP by suppressing the ionization of silanol groups on the stationary phase.
-
-
Check for System Voids: A void at the head of the column can cause significant peak broadening. This can happen over time with column use. Consider replacing the column if it is old.
-
Lower the Flow Rate: A slower flow rate can sometimes improve resolution, although it will increase the run time.
-
Q8: My DDMP seems to be degrading on the HPLC column.
A8: DDMP, like many compounds formed in the Maillard reaction, can be sensitive to pH and temperature.
-
Underlying Cause: The pH of the mobile phase or elevated column temperatures can lead to the degradation of DDMP.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The stability of DDMP can be pH-dependent.[8] Experiment with different pH values for your mobile phase to find a range where DDMP is most stable. Buffering the mobile phase can also help.
-
Control Column Temperature: If your HPLC system has a column oven, try running the purification at a lower temperature (e.g., room temperature or slightly above) to minimize thermal degradation.
-
Minimize Run Time: A faster gradient and higher flow rate (while balancing resolution) can reduce the time the compound spends on the column, potentially minimizing degradation.
-
Q9: I am not able to get a baseline separation between DDMP and a closely eluting impurity.
A9: Achieving baseline separation is key to obtaining high purity.
-
Underlying Cause: The impurity is structurally very similar to DDMP, making it difficult to separate under standard conditions.
-
Troubleshooting Steps:
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. The different selectivities of these solvents can sometimes resolve closely eluting peaks.
-
Modify the Stationary Phase: If you are using a standard C18 column, try a different reverse-phase chemistry, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interactions with your analytes.
-
Fine-tune the Gradient: A shallower gradient around the elution time of your DDMP can increase the separation between closely eluting peaks.
-
Employ 2D-HPLC: For extremely complex mixtures, a two-dimensional HPLC approach, where a fraction from the first dimension is re-injected onto a second column with a different stationary phase, can provide exceptional resolving power.
-
Quantitative Data Summary for HPLC Optimization
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Mobile Phase A | Water | 0.1% Formic Acid in Water | Improves peak shape by suppressing silanol interactions. |
| Mobile Phase B | Acetonitrile | Methanol | Changes selectivity, potentially resolving co-eluting peaks. |
| Gradient | 5-95% B in 20 min | 20-40% B in 30 min | A shallower gradient increases resolution in the target region. |
| Flow Rate | 10 mL/min | 8 mL/min | Slower flow can enhance separation efficiency. |
| Column Temp. | 40 °C | 25 °C | Reduces the potential for on-column degradation of DDMP. |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Column Chromatography
-
Column Packing:
-
Select a glass column of appropriate size.
-
Create a slurry of silica gel in your initial, non-polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude Maillard reaction mixture in a minimal amount of a volatile solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to this solution and mix.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your initial, non-polar solvent.
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (gradient elution).
-
Collect fractions and monitor them by thin-layer chromatography (TLC) or HPLC to identify those containing DDMP.
-
-
Fraction Pooling and Concentration:
-
Combine the fractions that contain pure or enriched DDMP.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
DDMP Purification Workflow
Caption: A comprehensive workflow for the purification and analysis of DDMP.
References
- ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
- Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification. (2021). PubMed.
- Synthesis and Purification of 5,5-dimethyl-1-pyrroline-N-oxide for Biological Applications. (1989). Chemico-Biological Interactions.
- OPTIMIZATION OF THE AMINOREDUCTONE FORMATION IN THE MAILLARD REACTION. (2015). Italian Journal of Food Science.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.).
- Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. (2013). ResearchGate.
- Proposed antioxidant mechanism of DDMP. (n.d.). ResearchGate.
- Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). (n.d.). ResearchGate.
- The Maillard Reaction. (2019). San Diego State University.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
- Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. (2021). National Institutes of Health.
- Troubleshooting Purification Methods. (n.d.). Sigma-Aldrich.
- Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review. (2023). MDPI.
- Purification: Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester.
- Method Validation for Quantitative Determination of the (Pseudo) Polymorphs Ratio in DS and DP Samples. (n.d.). International Centre for Diffraction Data.
- Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. (n.d.). PubMed.
- Occurrence of Maillard reaction products during green extraction of Lycium barbarum polysaccharides using deep eutectic solvents. (2025). PubMed.
- Optimization of Maillard reaction products isolated from sugar-amino acid model system and their antioxidant activity. (2025). ResearchGate.
- Protein purification troubleshooting guide. (n.d.).
- Insights into the Regulation Effects of Certain Phenolic Acids on 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one Formation in a Microaqueous Glucose-Proline System. (n.d.). Sigma-Aldrich.
- Maillard Reaction l Carbohydrates - Lesson 4. (2021). YouTube.
- HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. (2023).
- Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). (2018). MDPI.
- Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology. (2017). PubMed Central.
- Synthesis and purification of phosphorodithioate DNA. (1993). National Institutes of Health.
- LABTips: Preparative HPLC for Purification Workflows. (2022). Labcompare.com.
- Browning and pigmentation in food through the Maillard reaction. (2021). PubMed.
- A Method for the Purification of Oligonucleotides Containing Strong Intra- Or Intermolecular Interactions by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). PubMed.
- Optimizing the Maillard Reaction to Improve Food Flavor and Taste. (2019). AZoM.com.
- General Maillard reaction product formation and degradation pathways. (n.d.). ResearchGate.
- Deep eutectic solvents for the food industry: extraction, processing, analysis, and packaging applications - a review. (2023). PubMed.
- Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. (n.d.). ChemRxiv.
- Analytical Method Development, Validation, cGMP Release Testing Services. (n.d.). Triclinic Labs.
- Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific.
- Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer. (n.d.). PubMed Central.
- Droplet digital PCR for host residual DNA quantification. (2018). YouTube.
- In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). National Institutes of Health.
- Purification of Oligonucleotides with Polymeric Reverse Phase HPLC Resins. (n.d.). DuPont.
- Deep Eutectic Solvents for the Extraction of Bioactive Compounds from Natural Sources and Agricultural By-Products. (2021). MDPI.
- Sensory attributes and functional properties of maillard reaction products derived from the crassosotrea gigas (Ostrea rivularis gould) enzymatic hydrolysate and xylose system. (2023). National Institutes of Health.
- Effects of pH on Caramelization and Maillard Reaction Kinetics in Fructose‐Lysine Model Systems. (2001). San Diego State University.
- Maillard reaction chemistry in formation of critical intermediates and flavour compounds and their antioxidant properties. (n.d.). ResearchGate.
- (PDF) Food-Grade Synthesis of Maillard-Type Taste Enhancers Using Natural Deep Eutectic Solvents (NADES). (2025). ResearchGate.
- The Role of pH in Maillard-Type Reactions. (2004). Imre Blank's.
- Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PubMed.
Sources
- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. youtube.com [youtube.com]
- 4. Browning and pigmentation in food through the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.cn]
- 7. labcompare.com [labcompare.com]
- 8. mdpi.com [mdpi.com]
- 9. Optimization of Maillard Reaction in Model System of Glucosamine and Cysteine Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. imreblank.ch [imreblank.ch]
- 13. itjfs.com [itjfs.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one from maltol and its taste identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 17. Purification [chem.rochester.edu]
- 18. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Overcoming Solubility Challenges of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP)
Welcome to the technical support center for 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP). This guide is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during experimentation. Here, we provide troubleshooting strategies and frequently asked questions in a direct question-and-answer format to facilitate your research.
Introduction to DDMP Solubility
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) is a naturally occurring pyranone derivative found in various food products and is of significant interest for its antioxidant properties.[1] While its polar hydroxyl groups suggest some degree of water solubility, researchers often face challenges in preparing stable, concentrated solutions for in vitro assays and other experimental applications.[2] This guide will walk you through the key considerations and practical steps to overcome these solubility hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the general solubility characteristics of DDMP?
A1: DDMP is a polar molecule due to the presence of multiple hydroxyl groups. This structural feature suggests its solubility in polar solvents.[2]
-
Water: It is described as being soluble in water.[2] However, achieving high concentrations in aqueous buffers can be challenging and may lead to precipitation, especially over time or with changes in temperature or pH.
-
Organic Solvents:
-
Slightly Soluble: Chloroform, Methanol.
-
Commonly Used for Stock Solutions: Dimethyl sulfoxide (DMSO) is a suitable solvent for creating concentrated stock solutions of DDMP.
-
It is crucial to understand that solubility is not just about the choice of solvent but also about the interplay of pH, temperature, and the presence of other solutes in your experimental system.
Q2: I am observing precipitation of DDMP in my aqueous buffer. What are the likely causes and how can I troubleshoot this?
A2: Precipitation of DDMP in aqueous solutions is a common issue. The primary factors to investigate are pH, buffer composition, and concentration.
Troubleshooting Steps:
-
Buffer Choice and Concentration: High concentrations of certain buffer salts can decrease the solubility of organic compounds, a phenomenon known as the "salting-out" effect.
-
Co-solvent Addition: For many poorly soluble compounds, the addition of a small percentage of an organic co-solvent can significantly improve solubility.
-
Recommendation: Prepare a concentrated stock solution of DDMP in 100% DMSO. Then, dilute this stock solution into your aqueous buffer. It is critical to ensure the final concentration of DMSO in your experiment is low enough to not cause cellular toxicity or interfere with your assay (typically <0.5%).
-
-
Temperature Control: For most solids, solubility increases with temperature.[4]
-
Recommendation: Gently warming the solution can help dissolve the compound. However, be cautious about the thermal stability of DDMP. It is advisable to perform stability tests if you plan to heat the solution for extended periods.
-
Experimental Protocols
Protocol 1: Preparation of a DDMP Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DDMP in DMSO.
Materials:
-
2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP, MW: 144.12 g/mol )[7]
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weigh out 1.44 mg of DDMP powder and transfer it to a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the tube.
-
Vortex the tube thoroughly for 1-2 minutes until the DDMP is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution for use in cell culture experiments, aiming for a final DMSO concentration below 0.5%.
Materials:
-
10 mM DDMP in DMSO stock solution
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw an aliquot of the 10 mM DDMP stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve your desired final concentrations.
-
For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium. This will result in a final DMSO concentration of 0.1%.
-
Gently mix the working solution by inverting the tube several times. Do not vortex vigorously to avoid damaging cell culture components.
-
Use the freshly prepared working solution immediately for your experiment.
Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₆H₈O₄ | [7] |
| Molecular Weight | 144.12 g/mol | [7] |
| Qualitative Solubility | ||
| Water | Soluble | [2] |
| Chloroform | Slightly Soluble | [8] |
| Methanol | Slightly Soluble | [8] |
| DMSO | Suitable for stock solutions | Inferred from common lab practice |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting DDMP solubility issues.
Caption: Troubleshooting workflow for DDMP solubility.
References
-
ResearchGate. (2012, February 24). What are the chances of precipitation in column while using buffers as mobile phase? Retrieved from [Link]
-
PubMed. (2023, February 17). pH-dependent solubility prediction for optimized drug absorption and compound uptake by plants. Retrieved from [Link]
-
NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved from [Link]
-
PMC. (n.d.). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Development of pH Independent Drug Release System for Dipyridamole. Retrieved from [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
-
Cheméo. (n.d.). 2-3-Dihydro-5-hydroxy-6-methyl-4-H-pyran-4-one.pdf. Retrieved from [Link]
-
Preprints.org. (2024, August 28). An In-Depth Analysis of pH- Independent Controlled Drug Delivery Systems and Prospects for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydrolyzed vegetable protein. Retrieved from [Link]
-
SEEDS Technical Services. (n.d.). State Disaster Management Plan Madhya Pradesh. Retrieved from [Link]
-
3D Systems. (n.d.). 3D Printers, Software, Manufacturing & Digital Healthcare. Retrieved from [Link]
-
Adform. (n.d.). Adform FLOW. Retrieved from [Link]
-
The Trade Desk. (n.d.). An objectively better way to advertise. Retrieved from [Link]
-
IT Cosmetics. (n.d.). Shop Our Best Makeup, Skincare & Brushes. Retrieved from [Link]
Sources
- 1. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 2. Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) | 28564-83-2 [evitachem.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. preprints.org [preprints.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing DDMP in Solution for Long-Term Storage
Welcome to the technical support center for 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol (DDMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stable preparation and long-term storage of DDMP solutions. By understanding the chemical nature of DDMP and the factors influencing its stability, you can ensure the integrity and reliability of your experiments.
Introduction to DDMP (2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol)
DDMP is a synthetic hindered phenolic antioxidant.[1][2] Its primary function is to inhibit oxidation by scavenging free radicals, thereby protecting materials such as plastics, rubber, and oils from degradation.[1] The antioxidant activity of DDMP is conferred by the phenolic hydroxyl group, while the bulky tert-butyl groups sterically hinder this group, contributing to its stability and efficacy.
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended storage conditions for solid DDMP?
A1: Solid DDMP should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is room temperature.[2]
Q2: What are the primary safety precautions when handling DDMP?
A2: DDMP is harmful if swallowed.[3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust.
Solution Preparation and Stability
Q3: In which solvents is DDMP soluble?
A3: DDMP is soluble in organic solvents such as methanol, ethanol, and tetrahydrofuran (THF).[1][2] It is poorly soluble in water. The choice of solvent will depend on the specific application and downstream experimental requirements.
Q4: What factors can lead to the degradation of DDMP in solution?
A4: The stability of DDMP in solution can be compromised by several factors:
-
Oxidation: As an antioxidant, DDMP is susceptible to oxidation, especially in the presence of strong oxidizing agents or dissolved oxygen.
-
Temperature: Elevated temperatures (above 100°C) can cause thermal decomposition.[4]
-
Light: Like many phenolic compounds, DDMP may be sensitive to light, which can catalyze oxidative degradation.
-
pH: Extreme pH conditions may affect the stability of the phenolic structure.
Q5: Are there any known incompatibilities for DDMP in solution?
A5: Yes, DDMP is incompatible with strong oxidizing agents such as potassium permanganate and nitric acid.[3] Contact with these substances will lead to rapid degradation of the DDMP molecule.
Troubleshooting Guide: Common Issues with DDMP Solutions
This section addresses specific problems you might encounter during the preparation and storage of DDMP solutions.
Problem 1: My DDMP solution has changed color (e.g., turned yellow/brown).
-
Potential Cause: Color change is a common indicator of oxidation. The phenolic group in DDMP can be oxidized to form colored quinone-type structures. This process can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using high-purity, antioxidant-free solvents. Solvents that have been stored for extended periods may contain peroxides which can initiate oxidation. Consider using freshly opened solvents or those that have been purged with an inert gas (e.g., nitrogen or argon).
-
Inert Atmosphere: When preparing and storing the solution, minimize its exposure to atmospheric oxygen. Purging the solvent with an inert gas before dissolving the DDMP and blanketing the headspace of the storage container with the same gas can significantly reduce oxidation.
-
Light Protection: Store the DDMP solution in an amber glass vial or a container wrapped in aluminum foil to protect it from light.[3]
-
Storage Temperature: Store the solution at a reduced temperature (e.g., 2-8°C) to slow down the rate of degradation. However, ensure that the DDMP does not precipitate out of the solution at this temperature.
-
Problem 2: I am seeing a loss of DDMP potency or a decrease in its concentration over time.
-
Potential Cause: This is likely due to chemical degradation. Besides oxidation, thermal degradation can occur if the solution is exposed to high temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Avoid exposing the DDMP solution to high temperatures. If your experimental protocol involves heating, consider preparing the DDMP solution fresh before use. For long-term storage, refrigeration (2-8°C) is recommended, provided solubility is maintained.
-
Monitor for Degradation Products: Use analytical techniques such as High-Performance Liquid Chromatography (HPLC) to monitor the purity of your DDMP solution over time. The appearance of new peaks in the chromatogram can indicate the formation of degradation products. A common thermal degradation pathway for similar Mannich bases involves the formation of a methylenequinone and dimethylamine.[4]
-
Perform a Stability Study: If long-term storage is critical for your workflow, it is advisable to conduct a small-scale stability study. Prepare a stock solution and analyze aliquots at regular intervals (e.g., 1 week, 1 month, 3 months) to determine the rate of degradation under your specific storage conditions.
-
Problem 3: I am observing precipitate formation in my stored DDMP solution.
-
Potential Cause: Precipitate formation can be due to either the DDMP coming out of solution at lower storage temperatures or the formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Check Solubility at Storage Temperature: Before committing to long-term cold storage, verify the solubility of your desired DDMP concentration in the chosen solvent at the intended storage temperature. You may need to prepare a more dilute stock solution.
-
Re-dissolution Test: If a precipitate forms upon cooling, allow the solution to warm to room temperature to see if the precipitate re-dissolves. If it does, this indicates a solubility issue. If it does not, it may be an insoluble degradation product.
-
Solvent Selection: Consider using a solvent system that offers better solubility at lower temperatures.
-
Experimental Protocols
Protocol 1: Preparation of a Stabilized DDMP Stock Solution
This protocol outlines the steps for preparing a DDMP stock solution with enhanced stability for long-term storage.
Materials:
-
DDMP (solid)
-
High-purity, antioxidant-free solvent (e.g., methanol, ethanol, or acetonitrile)
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with screw caps and PTFE septa
Procedure:
-
Weigh the required amount of solid DDMP in a clean, dry weighing boat.
-
Transfer the DDMP to a volumetric flask.
-
Purge the chosen solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
Add a portion of the purged solvent to the volumetric flask containing the DDMP and swirl to dissolve.
-
Once dissolved, bring the solution to the final volume with the purged solvent.
-
Aliquot the stock solution into amber glass vials.
-
Before sealing, blanket the headspace of each vial with the inert gas.
-
Seal the vials tightly and store them at the recommended temperature (e.g., 2-8°C), protected from light.
Protocol 2: Monitoring DDMP Solution Stability using HPLC
This is a general HPLC method that can be adapted to monitor the stability of DDMP solutions.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program (Example):
| Time (min) | %A | %B |
| 0 | 70 | 30 |
| 15 | 10 | 90 |
| 20 | 10 | 90 |
| 22 | 70 | 30 |
| 25 | 70 | 30 |
Flow Rate: 1.0 mL/min Detection Wavelength: 280 nm Injection Volume: 10 µL
Procedure:
-
Prepare a calibration curve using freshly prepared DDMP standards of known concentrations.
-
Dilute a sample of your stored DDMP solution to fall within the concentration range of your calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the DDMP concentration by comparing its peak area to the calibration curve.
-
Analyze the chromatogram for the presence of any new peaks, which would indicate degradation products.
Visualizations
DDMP Antioxidant Mechanism
The primary antioxidant mechanism of hindered phenols like DDMP involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), thus neutralizing it. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating further radical chain reactions.
Caption: Workflow for stable DDMP solution preparation and storage.
References
- Zhang, Y. L., et al. (2005). Degradation of 2,6-di-tert-butylphenol by an isolated high-efficiency bacterium strain. Huan Jing Ke Xue, 26(5), 125-129.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
- Yamazaki, H., & Seguchi, T. (1997). Radiation-induced oxidation and degradation of hindered phenol antioxidants.
- Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 34-41.
- Singh, R., & Kumar, R. (2015). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 8(9), 1297-1304.
- U.S. Patent No. 4,122,287. (1978). Method of preparing 2,6-di-tert.butyl-4-methylphenol.
- Li, S., et al. (2008). 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o118.
- National Institute of Environmental Health Sciences. (2014). Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Environment tier II assessment.
- Agilent Technologies. (2016). Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns.
- Wang, L., et al. (2013). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Journal of Environmental Protection, 4(8A), 1-7.
-
SIELC Technologies. (2018). 2,4,6-Tris(dimethylaminomethyl)phenol. Retrieved from [Link]
Sources
- 1. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol CAS#: 88-27-7 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. US4122287A - Method of preparing 2,6-di-tert.butyl-4-methylphenol - Google Patents [patents.google.com]
Technical Support Center: Optimizing the Extraction of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) from Natural Products
Welcome to the technical support center for the extraction and optimization of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, commonly known as DDMP. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting, and frequently asked questions related to the isolation of this promising bioactive compound from natural sources.
Introduction to DDMP
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) is a naturally occurring pyranone derivative with a molecular weight of 144.12 g/mol .[1] It has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antidiabetic properties.[2][3] DDMP is found in various natural sources, notably as a product of the Maillard reaction in heat-treated foods and has been isolated from fungi such as Schizophyllum commune.[4][5][6] Its potential therapeutic applications underscore the importance of efficient and optimized extraction and purification methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of DDMP?
A1: DDMP is found in a variety of natural and processed sources. It is a known product of the Maillard reaction, which occurs when sugars and amino acids are heated, and is therefore present in many cooked and dried foods.[5][6] It has also been identified in plant extracts and is notably produced by the basidiomycete fungus Schizophyllum commune.[2][4]
Q2: What are the key physicochemical properties of DDMP relevant to its extraction?
A2: Understanding the physicochemical properties of DDMP is crucial for designing an effective extraction strategy. Key properties include:
-
Molecular Weight: 144.12 g/mol [1]
-
Solubility: DDMP is soluble in polar solvents such as water and alcohol.[8]
-
Boiling Point: Estimated to be between 281-282°C.[8]
-
logP (o/w): The estimated octanol-water partition coefficient is -0.731, indicating its hydrophilic nature.[8]
Q3: Which solvents are most effective for extracting DDMP?
A3: Due to its polar nature, polar solvents are most effective for DDMP extraction. A study on the extraction of DDMP from Schizophyllum commune found that a methanol-water mixture is highly effective.[4] The optimal conditions were determined to be a 70.75% (v/v) methanol-water solution.[4] Other polar solvents like ethanol and ethanol-water mixtures can also be considered.
Q4: What are the common analytical techniques used for the identification and quantification of DDMP?
A4: Several analytical techniques are employed for the identification and quantification of DDMP:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for identifying DDMP in various extracts.[2]
-
High-Performance Liquid Chromatography (HPLC): Used for both purification and quantification, often coupled with a UV or MS detector.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for unambiguous identification.
-
Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of DDMP.[7]
Troubleshooting Guide
This section addresses common issues encountered during the extraction and purification of DDMP.
Low Extraction Yield
Problem: My DDMP yield is consistently low. What are the potential causes and how can I improve it?
Possible Causes & Solutions:
-
Incomplete Cell Lysis (for fungal sources): The rigid cell walls of fungi can hinder solvent penetration and release of intracellular metabolites like DDMP.
-
Solution: Employ mechanical cell disruption methods prior to or during extraction. Techniques like grinding with liquid nitrogen, bead milling, or sonication can significantly improve cell lysis and, consequently, the extraction yield.[9] For fungal sources, enzymatic lysis using chitinases and cellulases can also be effective.[10]
-
-
Suboptimal Solvent Selection: The polarity of the extraction solvent may not be ideal for DDMP.
-
Solution: Optimize the solvent system. While methanol-water is effective, the optimal ratio may vary depending on the natural source matrix.[4] Consider performing small-scale pilot extractions with a gradient of solvent polarities (e.g., varying ethanol-water or methanol-water ratios) to determine the most efficient system for your specific sample.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not be long enough or at a suitable temperature to allow for complete diffusion of DDMP from the matrix into the solvent.
-
Solution: Optimize the extraction time and temperature. For solid-liquid extraction, increasing the extraction time can enhance yield, but prolonged exposure to high temperatures may lead to degradation. A balance must be struck. Techniques like ultrasound-assisted extraction (UAE) can shorten the extraction time and improve efficiency at lower temperatures.[11][12]
-
-
Degradation of DDMP: DDMP may be sensitive to pH, temperature, or light, leading to degradation during extraction.
-
Solution: Conduct extractions at controlled, moderate temperatures (e.g., 29°C as suggested for S. commune).[4] Protect the extraction mixture from light by using amber glassware or covering the extraction vessel. If pH sensitivity is suspected, buffer the extraction solvent.
-
-
Inadequate Solid-to-Solvent Ratio: A high concentration of the solid material relative to the solvent can lead to saturation of the solvent and incomplete extraction.
-
Solution: Optimize the solid-to-solvent ratio. Increasing the volume of the solvent can enhance the extraction efficiency. A typical starting point is a 1:10 or 1:20 solid-to-solvent ratio (w/v), which can be further optimized.
-
Poor Purity of Final Extract
Problem: My final DDMP extract is contaminated with impurities. How can I improve its purity?
Possible Causes & Solutions:
-
Co-extraction of Similar Polarity Compounds: The chosen extraction solvent may also be efficient at extracting other compounds with similar polarity to DDMP from the source material.
-
Solution: Employ a multi-step purification strategy. After the initial crude extraction, a liquid-liquid partitioning step can be used to separate compounds based on their differential solubility in immiscible solvents. For example, partitioning the aqueous extract with a non-polar solvent like hexane can remove lipids and other non-polar impurities.
-
-
Presence of Pigments and Other Macromolecules: Crude extracts often contain pigments, proteins, and polysaccharides that can interfere with downstream analysis and applications.
-
Solution: Utilize chromatographic techniques for purification. Column chromatography is a powerful method for separating compounds based on their affinity for a stationary phase.
-
Anion Exchange Chromatography (AEC): Given the acidic nature of the hydroxyl groups on DDMP, AEC can be an effective purification step.[13][14]
-
Hydrophobic Interaction Chromatography (HIC): This can be used to separate DDMP from more hydrophobic impurities.[14]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and can be used as a final polishing step to remove high molecular weight impurities.[13]
-
-
-
Ineffective Purification Protocol: The chosen purification method may not be providing sufficient resolution to separate DDMP from closely related impurities.
-
Solution: Optimize the chromatographic conditions. This includes selecting the appropriate stationary phase (e.g., silica gel, Sephadex), mobile phase composition, and gradient elution profile. Preparative HPLC can offer higher resolution for separating complex mixtures.
-
Compound Degradation During Processing
Problem: I suspect DDMP is degrading during my extraction and purification process. What are the signs and how can I prevent it?
Possible Causes & Solutions:
-
Thermal Degradation: Prolonged exposure to high temperatures during solvent evaporation or other steps can lead to the degradation of DDMP.
-
Solution: Use low-temperature evaporation techniques such as rotary evaporation under reduced pressure. Avoid excessive heating.
-
-
pH-Induced Degradation: Extreme pH conditions during extraction or purification can cause structural changes in DDMP.
-
Solution: Maintain a neutral or mildly acidic pH throughout the process. Use buffered solutions where necessary.
-
-
Oxidative Degradation: DDMP has antioxidant properties, which implies it can be susceptible to oxidation.[2]
-
Solution: Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants to the extraction solvent may also be beneficial, but care must be taken to ensure they do not interfere with downstream analysis.
-
Experimental Protocols
Protocol 1: Optimized Solid-Liquid Extraction of DDMP from Fungal Mycelia
This protocol is based on the optimized conditions for extracting DDMP from Schizophyllum commune.[4]
-
Sample Preparation: Harvest and lyophilize the fungal mycelia. Grind the dried mycelia into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered mycelia and place it in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70.75% (v/v) methanol in water.
-
Place the flask in an orbital shaker set to 145 rpm and 29°C.
-
Extract for 24 hours.
-
-
Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the methanol.
-
Lyophilization: Freeze-dry the remaining aqueous solution to obtain the crude DDMP extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of DDMP
UAE can enhance extraction efficiency and reduce extraction time.[11]
-
Sample Preparation: Prepare the natural product sample as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered sample in a 250 mL beaker.
-
Add 100 mL of the optimized solvent (e.g., 70.75% methanol-water).
-
Place the beaker in an ultrasonic bath.
-
Sonication parameters to optimize include:
-
Frequency: 20-40 kHz
-
Power: 100-500 W
-
Time: 15-60 minutes
-
Temperature: 25-40°C
-
-
-
Post-Extraction Processing: Follow steps 3-5 from Protocol 1.
Data Presentation
Table 1: Influence of Solvent System on Extraction Efficiency (Illustrative)
| Solvent System (v/v) | Relative Polarity | DDMP Yield (mg/g dry weight) | Purity (%) |
| 100% Water | High | 1.2 | 65 |
| 50% Methanol / 50% Water | Medium-High | 2.5 | 78 |
| 70.75% Methanol / 29.25% Water | Medium-High | 3.1 | 85 |
| 100% Methanol | Medium | 1.8 | 72 |
| 100% Ethyl Acetate | Low-Medium | 0.5 | 55 |
Visualizations
Experimental Workflow for DDMP Extraction and Purification
Caption: A generalized workflow for the extraction and purification of DDMP from natural sources.
Troubleshooting Decision Tree for Low DDMP Yield
Caption: A decision tree for troubleshooting low DDMP extraction yield.
References
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2018). EXTRACTION OF 4H-PYRAN-4-ONE, 2,3-DIHYDRO-3,5-DIHYDROXY-6-METHYL-, AN ALTERNATIVE ANTIFUNGAL AGENT, FROM SCHIZOPHYLLUM COMMUNE: OPTIMIZATION AND KINETIC STUDY. Retrieved January 12, 2026, from [Link]
-
The Good Scents Company. (n.d.). hydroxydihydromaltol. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2019). Analytical Techniques for the Identification and Quantification of Drugs and Metabolites in Wastewater Samples. Retrieved January 12, 2026, from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Retrieved January 12, 2026, from [Link]
-
MP Biomedicals. (n.d.). Troubleshooting DNA Extraction from Blood. Retrieved January 12, 2026, from [Link]
-
PubMed. (1991). Mandibular second premolar extraction--postretention evaluation of stability and relapse. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2023). Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling. Retrieved January 12, 2026, from [Link]
-
Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved January 12, 2026, from [Link]
-
NIST. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. Retrieved January 12, 2026, from [Link]
-
PubMed. (2022). Utilization of natural deep eutectic solvents and ultrasound-assisted extraction as green extraction technique for the recovery of bioactive compounds from date palm (Phoenix dactylifera L.) seeds: An investigation into optimization of process parameters. Retrieved January 12, 2026, from [Link]
-
PubMed. (2022). Stability of first and second premolars extraction space closure. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2011). Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2010). Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2005). Comparison of Six DNA Extraction Methods for Recovery of Fungal DNA as Assessed by Quantitative PCR. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2022). Ultrasonic assisted extraction of polyphenols from bayberry by deep eutectic supramolecular polymer and its application in bio-active film. Retrieved January 12, 2026, from [Link]
-
National Institutes of Health. (2012). Stability of orthodontic treatment and dental extractions. Retrieved January 12, 2026, from [Link]
-
Preprints.org. (2024). Utilization of Ultrasonic-Assisted Extraction for Bioactive Compounds from Floral Sources. Retrieved January 12, 2026, from [Link]
-
PubMed. (2006). Development of an analytical method for the evaluation of N,N-dimethylformamide in dosage form design. Retrieved January 12, 2026, from [Link]
-
PubMed. (2025). Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study. Retrieved January 12, 2026, from [Link]
-
VectorBuilder. (n.d.). Troubleshooting Low DNA Yield From Plasmid Preps. Retrieved January 12, 2026, from [Link]
-
PubMed. (1999). Evaluation of different methods for the extraction of DNA from fungal conidia by quantitative competitive PCR analysis. Retrieved January 12, 2026, from [Link]
-
Triclinic Labs. (n.d.). Analytical Method Development, Validation, cGMP Release Testing Services. Retrieved January 12, 2026, from [Link]
-
Bio-Rad. (n.d.). Preparative Anion Exchange Chromatography for the Purification of DNA Oligonucleotides. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2012). Stability of orthodontic treatment and dental extractions. Retrieved January 12, 2026, from [Link]
-
Pharmaceutical Technology. (2012). Scalable Membrane Ion-Exchange Chromatography Purification of an Antisense Oligonucleotide. Retrieved January 12, 2026, from [Link]
-
PubMed Central. (2015). Stability of maxillary interincisor diastema closure after extraction orthodontic treatment. Retrieved January 12, 2026, from [Link]
-
MDPI. (2020). Ultrasound-Assisted Extraction of Antioxidants from Baccharis dracunculifolia and Green Propolis. Retrieved January 12, 2026, from [Link]
-
YouTube. (2023). Demonstrating Selectivity with a Weak AEX-HIC Resin for Achieving High mAb Purity and Recovery. Retrieved January 12, 2026, from [Link]
-
YouTube. (2021). Ultra Sound Assisted Extraction. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2017). What are the possible reasons for low yield of DNA?. Retrieved January 12, 2026, from [Link]
-
ResearchGate. (2024). Optimizing fungal DNA extraction and purification for Oxford Nanopore untargeted shotgun metagenomic sequencing from simulated hemoculture specimens. Retrieved January 12, 2026, from [Link]
-
YouTube. (2020). CTAB - Chloroform DNA Extraction from Fungal Tissue - Bonito Lab Training. Retrieved January 12, 2026, from [Link]
Sources
- 1. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Effect of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one-containing lactic acid bacterial beverages on skin moisture: a randomized, double-blind, placebo-controlled, parallel study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- [webbook.nist.gov]
- 8. hydroxydihydromaltol, 28564-83-2 [thegoodscentscompany.com]
- 9. Evaluation of different methods for the extraction of DNA from fungal conidia by quantitative competitive PCR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Six DNA Extraction Methods for Recovery of Fungal DNA as Assessed by Quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-Assisted Extraction of Antioxidants from Baccharis dracunculifolia and Green Propolis | MDPI [mdpi.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chromatographic Purification of Plasmid DNA (pDNA) for mRNA, Plasmid-based DNA Vaccines, and Viral Vector Applications [sigmaaldrich.com]
Technical Support Center: A Guide to Minimizing Impurity Formation in DDMP Synthesis
Introduction
Welcome to the Technical Support Center for 2,6-diamino-4,5-dihydroxypyrimidine (DDMP) synthesis. DDMP is a critical precursor and building block in the synthesis of various high-value pharmaceutical compounds, including antivirals and enzyme inhibitors. However, its synthesis is often plagued by the formation of closely related impurities that can compromise yield, purity, and the safety profile of the final active pharmaceutical ingredient (API).
This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of DDMP synthesis. We will move beyond simple procedural steps to explain the underlying chemical mechanisms of impurity formation and provide field-proven, actionable strategies for their control and minimization. Our goal is to empower you with the expertise to troubleshoot and optimize your synthesis for a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during DDMP synthesis.
Q1: What are the primary classes of impurities I should expect during DDMP synthesis?
A: The most prevalent impurities arise from three main pathways:
-
Oxidation: The dihydroxy-pyrimidine core is highly susceptible to oxidation, leading to the formation of colored impurities like alloxan and other degradation products. This is often exacerbated by the presence of air and certain metal ions.[1][2]
-
Incomplete Cyclization/Condensation: Failure of the initial reactants (e.g., a guanidine salt and a malonate derivative) to fully cyclize can leave behind unreacted intermediates.[3][4]
-
Side Reactions of Starting Materials: Impurities present in the starting materials or self-condensation of reactants can lead to a variety of unintended byproducts.[3][5]
Q2: My reaction mixture turns dark yellow or brown. What is the likely cause?
A: A dark coloration is a strong indicator of oxidative degradation. The hydroxyl groups on the pyrimidine ring make the molecule electron-rich and prone to oxidation, especially at elevated temperatures or non-neutral pH.[1][6] The formation of highly conjugated systems as degradation products results in colored impurities. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a critical first step to mitigate this.
Q3: Why is precise pH control so crucial throughout the synthesis and workup?
A: The pH of the reaction medium dictates the reactivity and stability of both the starting materials and the DDMP product.
-
During Reaction: The condensation reaction to form the pyrimidine ring is often base-catalyzed. However, excessively high pH can promote unwanted side reactions and degradation.[7][8]
-
During Workup/Isolation: DDMP has amphoteric properties. Its solubility, and thus the efficiency of its precipitation and isolation, is highly dependent on pH. Acidic conditions (e.g., pH 4-5) are typically used to precipitate the product from the reaction mixture.[9] Deviations can lead to significant yield loss or the co-precipitation of acidic or basic impurities.[8][10]
Q4: How can I quickly get an idea of the purity of my crude DDMP before detailed analysis?
A: A simple Thin Layer Chromatography (TLC) analysis is an effective initial check. Use a polar solvent system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Methanol mixtures) to separate the highly polar DDMP from less polar impurities. The presence of multiple spots indicates a complex impurity profile. Additionally, the color of the crude solid provides a clue; a pure product should be off-white to light yellow, whereas darker shades suggest significant levels of oxidative impurities.[9][11]
Section 2: Troubleshooting Guides for Specific Impurity Profiles
This section provides in-depth analysis and mitigation protocols for common impurity-related challenges.
Issue 1: High Levels of Oxidative Impurities
-
Symptoms: The final product is dark in color (tan, brown, or reddish). HPLC analysis shows multiple early-eluting peaks or a broad, unresolved hump.
-
Root Cause Analysis: The electron-rich dihydroxypyrimidine ring is readily oxidized by atmospheric oxygen. This process can be catalyzed by trace metal impurities and is accelerated by heat and light. The resulting oxidized species, such as quinone-like structures or ring-opened products, are often highly colored and polar.[1][2][6]
-
Inert Atmosphere:
-
Before adding any reagents, thoroughly purge the reaction vessel with an inert gas like Nitrogen or Argon for at least 15-20 minutes.
-
Maintain a positive pressure of the inert gas throughout the entire reaction and cooling period. Use a gas bubbler or a balloon to monitor.
-
-
Degas Solvents:
-
If using solvents like water or ethanol, degas them prior to use by sparging with Nitrogen for 30 minutes or via several cycles of freeze-pump-thaw. This removes dissolved oxygen.
-
-
Temperature Control:
-
Avoid excessive heating. While reflux may be necessary to drive the reaction to completion, prolonged heating increases the rate of oxidation.[4] Monitor the reaction by TLC or HPLC and stop heating as soon as the starting materials are consumed.
-
-
Chelating Agents (Optional):
-
If trace metal catalysis is suspected, the addition of a small amount (e.g., 0.1 mol%) of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and inhibit oxidation.
-
Issue 2: Residual Starting Materials and Incomplete Cyclization
-
Symptoms: HPLC or NMR analysis shows significant signals corresponding to guanidine or the malonate derivative. The overall yield is low.
-
Root Cause Analysis: The cyclization-condensation reaction is an equilibrium process. Insufficient activation, improper stoichiometry, or low reaction temperature can prevent the reaction from reaching completion.[3][4] The choice of base and its stoichiometry are critical for activating the reactants effectively.[4]
-
Reagent Purity and Stoichiometry:
-
Base Selection and Addition:
-
Use a strong, non-nucleophilic base like sodium ethoxide or sodium methoxide in an anhydrous alcohol solvent.[11][12]
-
Ensure the base is fully dissolved and the free amidine is generated before adding the second reactant. A common procedure involves stirring the guanidine salt with the base for 30 minutes before adding the ester.[11]
-
-
Reaction Monitoring:
-
Track the disappearance of the limiting starting material using TLC. A typical eluent is 10-20% Methanol in Dichloromethane. The product, DDMP, is highly polar and will likely remain at the baseline, while starting materials will have higher Rf values.
-
Continue heating until the limiting reactant spot is no longer visible on the TLC plate.
-
Section 3: Analytical and Purification Protocols
Accurate analysis and effective purification are essential for obtaining high-purity DDMP.
Protocol 3.1: Standard HPLC Method for Purity Assessment
This protocol provides a general starting point for the analysis of DDMP and its common impurities. Method optimization will be required based on your specific impurity profile.
| Parameter | Recommended Condition | Rationale |
| Column | C18, 3 µm, 120 Å (e.g., 3.0 x 150 mm) | Provides good retention and resolution for polar compounds like DDMP.[13] |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) | TFA acts as an ion-pairing agent to improve peak shape for the basic amino groups.[13] |
| Mobile Phase B | Acetonitrile + 0.1% Trifluoroacetic Acid (TFA) | Standard organic modifier for reverse-phase chromatography.[13] |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is useful for initial screening to elute both polar and non-polar impurities. |
| Flow Rate | 0.6 mL/min | A typical flow rate for a 3.0 mm ID column.[13] |
| Column Temp. | 30 °C | Provides stable retention times.[13] |
| Detection (UV) | 220 nm and 254 nm | 220 nm provides general detection, while 254 nm is useful for aromatic impurities.[13] |
| Sample Prep. | Dissolve sample in Mobile Phase A or a mixture of Water/Acetonitrile. | Using a strong organic solvent like pure methanol can cause peak distortion if it differs significantly from the initial mobile phase conditions.[14] |
Protocol 3.2: Purification by Acid-Base Recrystallization
This technique leverages the amphoteric nature of DDMP to separate it from neutral or less soluble impurities.
-
Dissolution: Dissolve the crude DDMP product in a minimum amount of boiling water containing a dilute base (e.g., 0.1 M NaOH). The basic conditions will deprotonate the hydroxyl groups, forming the soluble salt and leaving behind many neutral organic impurities.
-
Hot Filtration: While hot, quickly filter the solution through a pre-heated funnel to remove any insoluble impurities.
-
Precipitation: Cool the filtrate slowly to room temperature. While stirring, carefully add a dilute acid (e.g., glacial acetic acid or 1 M HCl) dropwise until the pH of the solution reaches ~5.[9] The DDMP product will precipitate out as a solid.
-
Isolation: Cool the mixture in an ice bath for at least 1 hour to maximize precipitation.
-
Filtration & Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold water (to remove salts) and then a cold, non-polar solvent like acetone or ether (to remove residual water and any adsorbed organic impurities).
-
Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Section 4: Visual Summaries & Workflows
Diagrams
Caption: Core DDMP synthesis pathway and key impurity branch points.
Caption: Logical workflow for troubleshooting common DDMP impurity issues.
Section 5: References
-
Aghayan, M., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances. Available at: [Link]
-
Al-Qahtani, M., et al. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. NIH National Library of Medicine. Available at: [Link]
-
Budzinska, M., et al. (2016). Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer. PubMed. Available at: [Link]
-
Wikipedia. (2023). Pyrimidine metabolism. Retrieved from [Link]
-
Express Pharma. (2013). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences. Available at: [Link]
-
Glushkov, D. A., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. NIH National Library of Medicine. Available at: [Link]
-
Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives Via Different Methods. Frontiers in Chemical Sciences. Available at: [Link]
-
Google Patents. (n.d.). CN102127022A - Method for synthesizing 2-amino-4,6-dichloro-5-formamido pyrimidine. Retrieved from
-
Wang, Y., et al. (2023). Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids. NIH National Library of Medicine. Available at: [Link]
-
European Patent Office. (n.d.). PROCESS FOR PREPARING 2,5-DIAMINO-4,6-DICHLOROPYRIMIDINE. Retrieved from [Link]
-
Quick Company. (n.d.). Method For Producing 2 Amino 4, 6 Dichloro 5 Formamidopyrimidine. Retrieved from [Link]
-
El-Subbagh, H. I., et al. (2016). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. NIH National Library of Medicine. Available at: [Link]
-
Al-Masoudi, W. A. (2015). Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound. TSI Journals. Available at: [Link]
-
MDPI. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Retrieved from [Link]
-
Chromatography Forum. (2015). HPLC - Method development for impurities in drug product. Retrieved from [Link]
-
ResearchGate. (2025). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis and Characterization of Temperature‐/pH‐Responsive Hydrogels for Drug Delivery. Retrieved from [Link]
-
Google Patents. (n.d.). CN111646994A - Preparation method and application of 2, 4-diamino-6-hydroxy-5-formamido pyrimidine. Retrieved from
-
NIH National Library of Medicine. (2022). The Huge Role of Tiny Impurities in Nanoscale Synthesis. Retrieved from [Link]
-
MDPI. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. Retrieved from [Link]
-
MDPI. (2022). From Structure to Optics: The pH-Temperature Interplay in Aqueous Solution CdS Nanoparticles. Retrieved from [Link]
-
NIH National Library of Medicine. (2023). The impact of pH and temperature on the green gold nanoparticles preparation using Jeju Hallabong peel extract for biomedical applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. Retrieved from [Link]
-
ResearchGate. (2025). Measurement of 2,6-diamino-4-hydroxy-5-formamidopyrimidine and 8-oxo-7,8-dihydroguanine in isolated DNA exposed to gamma radiation in aqueous solution. Retrieved from [Link]
Sources
- 1. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of 5-hydroxypyrimidine nucleosides to 5-hydroxyhydantoin and its alpha-hydroxy-ketone isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Engineering pH and Temperature-Triggered Drug Release with Metal-Organic Frameworks and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. 2,4-Diamino-6-hydroxypyrimidine synthesis - chemicalbook [chemicalbook.com]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC - Method development for impurities in drug product - Chromatography Forum [chromforum.org]
Technical Support Center: Method Refinement for Accurate Quantification of 2,3-Dimethyl-2,3-dinitrobutane (DDMP) in Food Samples
Welcome to the technical support center dedicated to the robust and accurate quantification of 2,3-dimethyl-2,3-dinitrobutane (DDMP) in complex food matrices. This guide is designed for researchers, scientists, and professionals in drug development and food safety who are tasked with the challenging analysis of this explosive taggant in food products. As DDMP (also known as DMNB) is utilized as a detection agent in plastic explosives, its potential, albeit unlikely, presence in the food chain necessitates highly sensitive and reliable analytical methods.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of your experimental workflow.
Section 1: Foundational Principles of DDMP Analysis in Food
The quantification of DDMP in food is a formidable analytical challenge due to the complexity and variability of food matrices.[2] The primary goal of any analytical method is to ensure that the results are accurate, precise, and reproducible.[3] This requires a thorough understanding of potential sources of error and a systematic approach to method development and validation.
The Critical Role of Method Validation
Method validation is the cornerstone of reliable analytical data. It is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] Key validation parameters that must be assessed include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest (DDMP) from other components in the sample matrix.[5]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of agreement among a series of individual measurements.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[6][7]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range.[8]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Section 2: Experimental Workflow for DDMP Quantification
The following sections outline a recommended experimental workflow for the analysis of DDMP in food samples, from sample preparation to instrumental analysis.
Sample Preparation: The Key to Accurate Results
Sample preparation is often the most critical and error-prone step in the analysis of trace contaminants in food.[9][10] The primary objectives of sample preparation are to extract DDMP from the food matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental analysis.
Recommended Sample Preparation Protocol (QuEChERS-based)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticides and other contaminants in food and is adaptable for DDMP.
Step-by-Step Protocol:
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g) to ensure uniformity. For dry samples, it may be necessary to add a specific amount of water to achieve a consistent texture.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add internal standards at this stage if using them for quantification.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent and magnesium sulfate. PSA helps in removing fatty acids, sugars, and other interfering compounds.
-
Vortex for 30 seconds.
-
Centrifuge at >3000 x g for 5 minutes.
-
-
Final Extract Preparation:
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
Workflow Diagram: DDMP Sample Preparation
Caption: A streamlined QuEChERS-based workflow for the extraction and cleanup of DDMP from food samples.
Instrumental Analysis: GC-MS and LC-MS/MS
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the quantification of DDMP. The choice between them often depends on the specific food matrix, required sensitivity, and available instrumentation.
2.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like DDMP.
Recommended GC-MS Parameters (Illustrative)
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A non-polar column provides good separation for a wide range of compounds. |
| Injection Mode | Splitless | Maximizes the transfer of the analyte to the column for trace-level analysis. |
| Inlet Temperature | 250 °C | Ensures efficient volatilization of DDMP without thermal degradation. |
| Oven Program | 60 °C (hold 1 min), ramp to 280 °C at 15 °C/min (hold 5 min) | A temperature gradient to separate DDMP from matrix components. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| MS Acquisition | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions for DDMP. |
| Quantifier Ion | m/z (to be determined from DDMP mass spectrum) | The most abundant and specific fragment ion for quantification. |
| Qualifier Ions | m/z (to be determined from DDMP mass spectrum) | Additional fragment ions to confirm the identity of DDMP. |
2.2.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is highly sensitive and selective, making it an excellent choice for trace-level quantification of DDMP in complex matrices.
Recommended LC-MS/MS Parameters (Illustrative)
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size | A reverse-phase column suitable for separating moderately polar compounds. |
| Mobile Phase A | Water with 0.1% formic acid | Promotes ionization and improves peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 5 minutes | A gradient to effectively separate DDMP from matrix interferences. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| MS Ionization | Electrospray Ionization (ESI) in positive or negative mode (to be optimized) | ESI is a soft ionization technique suitable for a wide range of compounds. |
| MS Acquisition | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for DDMP. |
| MRM Transition 1 | Precursor ion m/z -> Product ion m/z (Quantifier) | The most intense and specific transition for quantification. |
| MRM Transition 2 | Precursor ion m/z -> Product ion m/z (Qualifier) | A second transition to confirm the identity of DDMP. |
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the analysis of DDMP in food samples in a question-and-answer format.
Troubleshooting Logic Flow
Caption: A systematic approach to troubleshooting common issues in DDMP analysis.
Q1: I am observing low recovery of DDMP from my food samples. What are the likely causes and how can I improve it?
A: Low recovery is a common issue and can stem from several factors in your sample preparation workflow.
-
Incomplete Extraction: The extraction solvent (acetonitrile in the QuECHERS method) may not be efficiently extracting DDMP from the food matrix.
-
Troubleshooting Steps:
-
Ensure the sample is thoroughly homogenized.
-
Increase the shaking time during the extraction step to ensure sufficient contact between the solvent and the sample.
-
Consider adding a small amount of a more non-polar solvent to the acetonitrile to improve the extraction of the relatively non-polar DDMP.
-
-
-
Analyte Loss During Cleanup: DDMP may be retained by the d-SPE sorbent (PSA).
-
Troubleshooting Steps:
-
Reduce the amount of PSA used in the cleanup step.
-
Evaluate alternative sorbents, such as C18, which may have a lower affinity for DDMP.
-
Perform a recovery experiment on the cleanup step alone by spiking a known amount of DDMP into a clean extract before and after d-SPE.
-
-
-
Degradation of DDMP: Although DDMP is relatively stable, it could potentially degrade if exposed to harsh conditions.
-
Troubleshooting Steps:
-
Ensure all steps are performed at room temperature unless otherwise specified.
-
Analyze the samples as quickly as possible after preparation.
-
-
Q2: My chromatographic peaks for DDMP are showing significant tailing in my GC-MS analysis. What could be the problem?
A: Peak tailing in GC-MS is often indicative of active sites in the GC system.
-
Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups that interact with the analyte.
-
Troubleshooting Steps:
-
Replace the inlet liner with a new, deactivated liner.
-
Consider using a liner with glass wool to trap non-volatile matrix components, but ensure the glass wool is also deactivated.
-
-
-
Contamination at the Head of the GC Column: Non-volatile matrix components can accumulate at the beginning of the column, creating active sites.
-
Troubleshooting Steps:
-
Trim the first 10-20 cm of the column.
-
If the problem persists, the column may need to be replaced.
-
-
-
Insufficient Inlet Temperature: If the inlet temperature is too low, DDMP may not volatilize completely and efficiently, leading to poor peak shape.
-
Troubleshooting Steps:
-
Ensure the inlet temperature is appropriate for DDMP (e.g., 250 °C). However, avoid excessively high temperatures that could cause degradation.
-
-
Q3: I am observing significant signal suppression in my LC-MS/MS analysis of DDMP in a fatty food matrix. How can I mitigate this matrix effect?
A: Matrix effects, particularly signal suppression, are a common challenge in LC-MS/MS analysis of complex food samples.[11][12]
-
Co-eluting Matrix Components: Lipids and other matrix components can co-elute with DDMP and interfere with its ionization in the MS source.
-
Troubleshooting Steps:
-
Improve Chromatographic Separation: Modify the LC gradient to better separate DDMP from the interfering matrix components. A shallower gradient around the elution time of DDMP can be effective.
-
Enhance Sample Cleanup: For fatty matrices, an additional cleanup step may be necessary. Consider adding a C18 sorbent to your d-SPE cleanup to remove lipids.
-
Dilute the Sample: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, this may compromise the method's sensitivity.
-
Use Matrix-Matched Standards: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. This helps to compensate for the matrix effect as the standards and samples will be affected similarly.[13]
-
Use an Isotope-Labeled Internal Standard: The most effective way to correct for matrix effects is to use a stable isotope-labeled internal standard (e.g., DDMP-d12). The internal standard will co-elute with the native DDMP and experience the same matrix effects, allowing for accurate correction.
-
-
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the expected linearity range for DDMP quantification?
A: The linear range will depend on the sensitivity of your instrument. A typical linear range for trace analysis in food would be from the LOQ to 100 or 500 ng/mL (ppb). It is crucial to establish the linearity of your method by analyzing a series of calibration standards at different concentrations.[8]
Q2: How often should I perform system suitability checks?
A: System suitability checks should be performed at the beginning of each analytical batch to ensure the instrument is performing correctly. This typically involves injecting a standard solution and verifying that the retention time, peak shape, and signal intensity are within predefined acceptance criteria.
Q3: Can I use a single quadrupole MS for DDMP quantification?
A: While a single quadrupole MS in SIM mode can be used, a triple quadrupole MS (MS/MS) in MRM mode will provide significantly higher selectivity and sensitivity, which is often necessary for trace-level quantification in complex food matrices.
Q4: What are the storage conditions for DDMP standards and samples?
A: DDMP standard solutions should be stored in a refrigerator at 4 °C and protected from light. Prepared sample extracts should be stored under the same conditions and analyzed as soon as possible, preferably within 24-48 hours, to minimize the risk of degradation or solvent evaporation.
Section 5: Data Presentation (Illustrative)
The following tables provide examples of the type of data that should be generated during method validation for DDMP analysis.
Table 1: Illustrative Method Validation Parameters for DDMP in a Food Matrix
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.99 |
| LOD | 0.5 µg/kg | - |
| LOQ | 1.5 µg/kg | - |
| Accuracy (Recovery) | 85-105% | 70-120% |
| Precision (RSD) | < 15% | < 20% |
Table 2: Illustrative Recovery of DDMP from Various Spiked Food Matrices
| Food Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) (n=6) |
| Apple Puree | 5 | 92.5 | 8.2 |
| Chicken Breast | 5 | 88.1 | 11.5 |
| Olive Oil | 10 | 85.7 | 14.3 |
| Wheat Flour | 5 | 95.3 | 6.8 |
References
-
Agilent Technologies. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
- Lee, D. S., Shim, J. W., & Shin, J. W. (2024). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. Food Science and Biotechnology, 34(6), 1309–1316.
-
Thomson Instrument Company. (n.d.). TIC-PL-082-283. Retrieved from [Link]
-
Waters Corporation. (2005). Multi-Residue Pesticide Analysis of Food Matrices using GC/MS/MS and LC/MS/MS. Retrieved from [Link]
- Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 446-455.
- Hariri, R., Orfali, N., & Al-Dagal, M. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Foods, 12(4), 895.
- National Research Council. (1998). Containing the Threat from Illegal Bombings: An Integrated National Strategy for Marking, Tagging, Rendering Inert, and Licensing Explosives and Their Precursors.
-
Waters Corporation. (2020, August 24). Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
-
Food Safety Institute. (2025, July 1). Best Practices for Sample Preparation in Food Analysis. Retrieved from [Link]
- Takatori, S., et al. (2015). Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards.
-
Wikipedia. (n.d.). Taggant. Retrieved from [Link]
-
Waters Corporation. (2021, January 21). Determining matrix effects in complex food samples | #AnalyticalFoodies Bitesize Webinar | 3 of 5. YouTube. Retrieved from [Link]
- Ministry of Health, Labour and Welfare, Japan. (n.d.). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
- Lehotay, S. J. (2011). Sample Preparation Techniques for the Determination of Trace Residues and Contaminants in Foods. LCGC North America, 29(s11), 24-31.
- FAO/IAEA. (1997). Validation of analytical methods for food control.
- U.S. Food & Drug Administration. (n.d.).
- PerkinElmer. (n.d.).
- Malachová, A., et al. (2018). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Toxins, 10(11), 448.
- Thermo Fisher Scientific. (n.d.). LC-MS Applications for Food Safety Analysis Compendium.
- Hariri, R., Orfali, N., & Al-Dagal, M. (2023). Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. Foods, 12(4), 895.
- Herrero, M., & Cifuentes, A. (2012). Present and Future Challenges in Food Analysis: Foodomics. Comprehensive Analytical Chemistry, 59, 1-24.
-
PerkinElmer. (2019, March 25). Analysis of Contaminants in Food Matrices (Wine, Milk, Coffee, Chips) by LC-MSMS. YouTube. Retrieved from [Link]
- Krska, R., et al. (2023).
-
Agilent Technologies. (n.d.). GC Troubleshooting. Retrieved from [Link]
- Jansson, D., & Thoss, M. (2013). LC-MS/MS analysis of emerging food contaminants - Quantitation and identification of dicyandiamide in milk and other protein-rich foods.
- National Criminal Justice Reference Service. (1978).
- Wang, Y., et al. (2024). Review of Detection Limits for Various Techniques for Bacterial Detection in Food Samples. Biosensors, 14(5), 253.
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS. YouTube. Retrieved from [Link]
- Zomer, P., et al. (2013). Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach.
- Galanakis, C. M. (2018). Recovery of Biomolecules from Food Wastes — A Review. Foods, 7(1), 4.
-
GoAudits. (2024, December 17). A Step-By-Step Guide for Food Businesses to Develop & Implement Food SOPs. Retrieved from [Link]
- M. J. R. (2017). Reactive not Proactive: Explosive Identification Taggant History and Introduction of the Nuclear Barcode Taggant Model.
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Bio-Rad. (n.d.). Droplet Digital PCR.
- Caroline County Health Department. (n.d.).
- RSSL. (n.d.).
- Virginia Department of State Police. (1999). HD8 - Feasibility of Using Explosive Taggants.
- Zacharis, C. K., & Tzanavaras, P. D. (2023). Recent Developments (2020–23) on the Use of LC in the Determination of Food Contaminants. Molecules, 28(22), 7602.
- Li, H., et al. (2019). Liquid–Liquid Microextraction Based on Acid–Base-Induced Deep Eutectic Solvents for Determination of β-Carotene and Lycopene in Fruit Juices. Food Analytical Methods, 12(12), 2735-2744.
- Doble, P., & Dahal, S. (2024). Considerations for the Successful Detection and Quantification of Genetically Modified Events in Grain and Food Samples Using Multiplex Digital PCR. International Journal of Molecular Sciences, 25(1), 578.
- U.S. Army Corps of Engineers. (n.d.). Determining Detection Limits for Environmental Analyses.
- Morisset, D., et al. (2013). Quantitative Analysis of Food and Feed Samples with Droplet Digital PCR. PLOS ONE, 8(5), e62583.
- Barba, F. J., et al. (2023). Enhanced Polyphenols Recovery from Grape Pomace: A Comparison of Pressurized and Atmospheric Extractions with Deep Eutectic Solvent Aqueous Mixtures. Antioxidants, 12(7), 1435.
- U.S. Food & Drug Administration. (n.d.). Draft Guidance for Industry: Hazard Analysis and Risk-Based Preventive Controls for Human Food - Chapter 4.
Sources
- 1. Taggant - Wikipedia [en.wikipedia.org]
- 2. [PDF] Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Considerations for the Successful Detection and Quantification of Genetically Modified Events in Grain and Food Samples Using Multiplex Digital PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rssl.com [rssl.com]
- 9. Best Practices for Sample Preparation in Food Analysis • Food Safety Institute [foodsafety.institute]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Matrix Effects in LC-MS Analysis of DDMP
Welcome to the technical support center for addressing matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2,2-dimethyl-1,3-dioxolane-4-methanol (DDMP), also known as solketal. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during bioanalysis. Here, we move beyond simple procedural lists to explain the why behind the how, ensuring your experimental choices are both scientifically sound and effective.
Frequently Asked Questions (FAQs)
Q1: What exactly is a "matrix effect" in the context of my DDMP analysis?
A1: In LC-MS analysis, the "matrix" refers to all the components in your sample other than your analyte of interest, DDMP.[1] This includes endogenous substances like proteins, lipids, salts, and metabolites.[1] A matrix effect occurs when these co-eluting components interfere with the ionization of DDMP in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[2][3][4] This alteration in signal intensity is not due to a change in DDMP concentration but rather a change in ionization efficiency, which can severely compromise the accuracy, precision, and sensitivity of your quantitative results.[2][5]
The electrospray ionization (ESI) source is particularly susceptible to these effects.[3][5][6] Co-eluting compounds can compete with DDMP for the limited available charge on the droplet surface during the electrospray process, leading to ion suppression.[1][3] Conversely, in some less common cases, certain matrix components can enhance the ionization of the analyte, causing ion enhancement.[1][3]
Troubleshooting Guides
Issue 1: I'm observing poor reproducibility and accuracy in my DDMP quantification. How can I confirm if matrix effects are the culprit?
Answer: Inconsistent results are a classic symptom of uncompensated matrix effects. To systematically diagnose this issue, you can perform a post-extraction addition experiment. This is a reliable method to quantitatively assess the extent of ion suppression or enhancement.[1]
Experimental Protocol: Post-Extraction Addition
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare DDMP standards in the final mobile phase solvent.
-
Set B (Post-Spiked Matrix): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation protocol. After extraction, spike the resulting blank extract with DDMP standards at the same concentrations as Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with DDMP standards before the extraction process. This set is used to determine the overall recovery.
-
-
Analyze and Calculate the Matrix Effect (ME):
-
Inject and analyze both Set A and Set B using your LC-MS method.
-
Calculate the Matrix Effect using the following formula:
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) x 100
-
-
-
Interpret the Results:
-
ME ≈ 100%: Indicates no significant matrix effect.
-
ME < 100%: Indicates ion suppression.
-
ME > 100%: Indicates ion enhancement.
-
Data Interpretation Table:
| Matrix Effect (ME) % | Interpretation | Implication for DDMP Analysis |
| 85% - 115% | Generally considered acceptable (as per many regulatory guidelines) | Minor impact on quantification. |
| < 85% | Significant Ion Suppression | Underestimation of DDMP concentration. |
| > 115% | Significant Ion Enhancement | Overestimation of DDMP concentration. |
This systematic approach provides a quantitative measure of the matrix effect, confirming its presence and magnitude.[1]
Issue 2: My results confirm a significant matrix effect. What are the most effective strategies to mitigate this for DDMP analysis?
Answer: Mitigating matrix effects involves a multi-faceted approach that can be broken down into three primary strategies: optimizing sample preparation, refining chromatographic conditions, and utilizing appropriate internal standards.
Strategy 1: Enhance Sample Preparation to Remove Interferences
The most direct way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[1][2] Since phospholipids are a major source of matrix effects in biological samples like plasma, techniques targeting their removal are highly effective.[7][8][9][10]
Recommended Sample Preparation Techniques:
-
Solid-Phase Extraction (SPE): Offers selective extraction of DDMP while removing a significant portion of matrix components.[1] Modern polymeric reversed-phase SPE sorbents can also simultaneously remove phospholipids.[8]
-
Liquid-Liquid Extraction (LLE): An effective technique for separating analytes from interfering substances based on their differential solubility in immiscible liquids.[1]
-
Phospholipid Removal Plates/Cartridges: These products utilize specific chemistries (e.g., zirconia particles) to selectively bind and remove phospholipids from protein-precipitated samples, providing a cleaner extract.[11][12][13]
Workflow for Phospholipid Removal:
Caption: Workflow for phospholipid removal from plasma samples.
Strategy 2: Optimize Chromatographic Separation
The goal of chromatography is to separate DDMP from any remaining matrix components that were not removed during sample preparation.[2] If interfering compounds co-elute with your analyte, matrix effects are more likely to occur.[1][7]
Chromatographic Optimization Steps:
-
Modify the Mobile Phase Gradient: Adjust the gradient slope to increase the separation between DDMP and co-eluting peaks.
-
Change the Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different chemistry (e.g., a polar-embedded phase) that may offer different selectivity for DDMP and the interfering components.
-
Adjust Flow Rate: Lowering the flow rate can sometimes improve peak resolution.
Strategy 3: The Gold Standard - Use of a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust method for compensating for matrix effects.[2][14] A SIL-IS is a version of DDMP where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C or ²H).[15][16]
Why SIL-IS is Effective:
-
Identical Chemical Properties: The SIL-IS has virtually identical chemical and physical properties to DDMP.[14]
-
Co-elution: It will co-elute with DDMP from the LC column.[16]
-
Similar Ionization Behavior: It will experience the same degree of ion suppression or enhancement as DDMP.[1][14]
Because the ratio of the analyte signal to the SIL-IS signal remains constant even when matrix effects are present, accurate quantification can be achieved.[1] The use of a SIL-IS is strongly recommended by regulatory bodies like the FDA for bioanalytical method validation.[17]
Decision Tree for Mitigation Strategy:
Caption: Decision tree for selecting a matrix effect mitigation strategy.
Q3: Are there any regulatory guidelines I should be aware of when assessing matrix effects for DDMP?
A3: Yes, regulatory agencies such as the U.S. Food and Drug Administration (FDA) have specific guidelines for bioanalytical method validation that include the assessment of matrix effects.[18][19][20] The FDA's guidance recommends that matrix effects be investigated to ensure they do not compromise the accuracy, precision, and sensitivity of the assay.[4]
According to the FDA guidance, the matrix effect should be evaluated by analyzing replicates of low and high-quality control (QC) samples, each prepared using matrix from at least six different individual sources or lots.[18] This is to account for the inter-individual variability in matrix composition.[17]
By adhering to these regulatory standards and employing the robust scientific strategies outlined in this guide, you can develop a reliable and accurate LC-MS method for the quantification of DDMP, ensuring the integrity of your research and development data.
References
-
Bijleveld, et al. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Today. Retrieved from [Link]
-
(n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. Retrieved from [Link]
-
Gosetti, F., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta. Retrieved from [Link]
-
Mei, H., et al. (2014). Matrix Effects and Application of Matrix Effect Factor. Bioanalysis. Retrieved from [Link]
-
(2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved from [Link]
-
(2015). Advances in Sample Preparation: Removing Phospholipids from Biological Samples. LCGC North America. Retrieved from [Link]
-
(n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]
-
Bonfiglio, R., et al. (1999). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Xu, Y., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Chromatography B. Retrieved from [Link]
-
(n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Waters Corporation. Retrieved from [Link]
-
Hummert, S., et al. (2014). Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
(n.d.). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. Retrieved from [Link]
-
(n.d.). Sample Prep Tech Tip: Phospholipid Removal. Phenomenex. Retrieved from [Link]
-
(2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]
-
(n.d.). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Separation Science. Retrieved from [Link]
-
Panuwet, P., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry. Retrieved from [Link]
-
(n.d.). Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. Request PDF. Retrieved from [Link]
-
(2018). Bioanalytical Method Validation - Guidance for Industry. FDA. Retrieved from [Link]
-
(n.d.). Matrix effect in bioanalysis: an overview. International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
(n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LinkedIn. Retrieved from [Link]
-
Polimati, H., et al. (2015). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Clinical Chemistry and Laboratory Medicine. Retrieved from [Link]
-
Zimmer, D. (2014). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis. Retrieved from [Link]
-
(n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass. Retrieved from [Link]
-
Liang, H.-R., et al. (2012). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Bioanalysis. Retrieved from [Link]
-
(2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Retrieved from [Link]
-
(n.d.). Study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatization reagents. Request PDF. Retrieved from [Link]
-
Souverain, S., et al. (2004). Matrix effect elimination during LC-MS/MS bioanalytical method development. Journal of Chromatography B. Retrieved from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. eijppr.com [eijppr.com]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. nebiolab.com [nebiolab.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. Sample Prep Tech Tip: Phospholipid Removal | Phenomenex [phenomenex.com]
- 11. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 12. waters.com [waters.com]
- 13. learning.sepscience.com [learning.sepscience.com]
- 14. scispace.com [scispace.com]
- 15. crimsonpublishers.com [crimsonpublishers.com]
- 16. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 17. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fda.gov [fda.gov]
- 19. fda.gov [fda.gov]
- 20. resolvemass.ca [resolvemass.ca]
Validation & Comparative
A Comparative In Vivo Validation Guide: The Anti-inflammatory Potential of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
This guide provides a comprehensive framework for the in vivo validation of the anti-inflammatory properties of the novel compound 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP). Designed for researchers, scientists, and drug development professionals, this document outlines a comparative study against a well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format.
Introduction: The Rationale for In Vivo Validation of DDMP
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP) is a naturally occurring compound that has demonstrated significant antioxidant and potential anti-inflammatory activities in preliminary studies.[1][] The progression from promising in vitro data to a viable therapeutic candidate necessitates rigorous in vivo validation. This step is critical to understand the compound's efficacy, pharmacokinetics, and safety profile within a complex biological system. This guide will focus on a well-characterized model of acute inflammation: the carrageenan-induced paw edema model in rats. This model is highly reproducible and is a standard for screening acute anti-inflammatory activity.[3][4]
Comparative Framework: DDMP vs. Indomethacin
To objectively assess the anti-inflammatory efficacy of DDMP, a direct comparison with a known standard is essential. Indomethacin, a potent NSAID, serves as an ideal positive control. The primary endpoint of this validation will be the reduction of paw edema, with secondary endpoints including the analysis of inflammatory biomarkers at the tissue level.
Table 1: Comparative Efficacy of Anti-inflammatory Compounds in Carrageenan-Induced Paw Edema
| Compound | Dosing (mg/kg, i.p.) | Time Point (hours post-carrageenan) | % Inhibition of Paw Edema | Reference |
| DDMP (Hypothetical Data) | 10 | 3 | To be determined | - |
| 30 | 3 | To be determined | - | |
| 100 | 3 | To be determined | - | |
| Indomethacin | 5 | 3 | ~50-70% | [5] |
| 10 | 3 | ~70-85% | [6] |
Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
Preliminary research suggests that DDMP may exert its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Inflammatory stimuli, such as carrageenan, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. It is hypothesized that DDMP may interfere with this cascade, thereby preventing NF-κB activation and subsequent inflammation.
Caption: Proposed mechanism of DDMP's anti-inflammatory action via inhibition of the NF-κB signaling pathway.
Experimental Design and Protocols
The following section details the step-by-step protocols for the in vivo validation of DDMP.
Experimental Workflow
Caption: Workflow for the in vivo validation of DDMP's anti-inflammatory effects.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
This protocol is a standard and reliable method for assessing acute inflammation.[3][4][9]
-
Animals: Male Wistar rats (180-220 g) are used. They are housed in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose in saline)
-
DDMP (10 mg/kg, intraperitoneally)
-
DDMP (30 mg/kg, intraperitoneally)
-
DDMP (100 mg/kg, intraperitoneally)
-
Indomethacin (10 mg/kg, intraperitoneally)
-
-
Compound Administration: Thirty minutes before the induction of inflammation, the respective compounds or vehicle are administered intraperitoneally.
-
Induction of Edema: 0.1 mL of 1% (w/v) carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: The volume of the carrageenan-injected paw is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-injection.[5]
-
Data Analysis: The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Protocol 2: Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme found predominantly in neutrophils, and its activity in tissue is a direct measure of neutrophil infiltration, a hallmark of acute inflammation.[10][11][12]
-
Tissue Homogenization: At the end of the experiment (5 hours post-carrageenan), rats are euthanized, and the inflamed paw tissue is excised, weighed, and homogenized in ice-cold potassium phosphate buffer.
-
Centrifugation: The homogenate is centrifuged at 10,000 x g for 15 minutes at 4°C.
-
Assay Procedure:
-
The supernatant is mixed with a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.
-
The change in absorbance is measured at 460 nm over time using a microplate reader.
-
-
Data Analysis: MPO activity is expressed as units per gram of wet tissue.
Protocol 3: Cytokine ELISA
Pro-inflammatory cytokines such as TNF-α and IL-6 play a crucial role in the inflammatory cascade. Their levels in the inflamed tissue can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[13][14][15][16][17]
-
Sample Preparation: The supernatant from the tissue homogenate (prepared as in Protocol 2) is used for cytokine analysis.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-rat TNF-α).
-
After blocking, the tissue supernatant and standards are added to the wells.
-
A biotinylated detection antibody is then added, followed by an enzyme-conjugated avidin.
-
A substrate is added, and the resulting color change is measured at 450 nm.
-
-
Data Analysis: The concentration of the cytokine in the sample is determined by comparing its absorbance to a standard curve.
Protocol 4: Histopathological Analysis
Histopathological examination of the inflamed paw tissue provides a qualitative and semi-quantitative assessment of inflammation.[6][18][19][20]
-
Tissue Processing: The excised paw tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: The stained sections are examined under a light microscope for signs of inflammation, including edema, inflammatory cell infiltration, and tissue damage.
-
Scoring: A semi-quantitative scoring system can be used to grade the severity of inflammation.
Table 2: Histopathological Scoring of Inflammation
| Score | Description |
| 0 | No inflammation |
| 1 | Mild inflammation with minimal inflammatory cell infiltration |
| 2 | Moderate inflammation with scattered inflammatory cell infiltration |
| 3 | Severe inflammation with dense and diffuse inflammatory cell infiltration and edema |
Conclusion and Future Directions
This guide provides a robust framework for the in vivo validation of the anti-inflammatory effects of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. By employing the carrageenan-induced paw edema model and comparing the efficacy of DDMP with Indomethacin, researchers can obtain critical data on its potential as a novel anti-inflammatory agent. The detailed protocols for biochemical and histopathological analyses will further elucidate the compound's mechanism of action. Positive results from this initial validation would warrant further investigation into other chronic inflammation models and more in-depth mechanistic studies to fully characterize the therapeutic potential of DDMP.
References
- κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol - ResearchGate. (2025, July 16).
- A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central.
- Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. (2022, July 4). Kyung Hee University.
- Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. (2022, July 4).
- Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice. (2025, October 14).
- Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.).
- Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine. (n.d.). PubMed.
- Effect of RCME and sulfasalazine on DSS-induced disturbance in colon... (n.d.).
- Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice. (n.d.).
- Carrageenan Induced Paw Edema (R
- Carrageenan induced Paw Edema Model. (n.d.).
- Cytokine ELISA Protocol. (n.d.). BD Biosciences.
- Cytokine ELISA Protocol Guide. (n.d.). Scribd.
- Rapid dexamethasone treatment inhibits LPS-induced cytokine storm in mice. (2023, December 7). bioRxiv.
- Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io.
- Dexamethasone inhibits lipopolysaccharide‐induced hydrogen sulphide biosynthesis in intact cells and in an animal model of endotoxic shock. (n.d.).
- Cell Culture and estimation of cytokines by ELISA. (2018, May 10). Protocols.io.
- Optimization of a chronic colitis model in mice induced by dextran sulph
- Cytokine ELISA Protocol. (n.d.). BD Biosciences.
- Insilico evaluation of Anti-inflammatory activity of Natural compounds against Modeled COX2. (2025, August 7).
- In vitro and In vivo Models for Anti-inflammation: An Evalu
- ab111749 Myeloperoxidase (MPO) Activity Assay Kit (Fluorometric). (2023, December 4).
- Myeloperoxidase (MPO) Activity Assay Kit. (n.d.). Thermo Fisher Scientific.
- Original article: MOLECULAR HYDROGEN IS COMPARABLE TO SULFASALAZINE AS A TREATMENT FOR DSS-INDUCED COLITIS IN MICE. (n.d.).
- Technical Manual Myeloperoxidase (MPO)
- 'SMASH' recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models. (2021, February 18).
- Anti-proliferate and pro-apoptotic effects of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyranone through inactivation of NF-kappaB in human colon cancer cells. (n.d.). PubMed.
- Product Manual for Myeloperoxidase Activity Assay Kit. (n.d.). Northwest Life Science Specialties.
- In Vivo Validation of Isoindole-Based Compounds as Anti-Inflammatory Agents: A Compar
- In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity. (n.d.). Journal of Applied Pharmaceutical Science.
- Myeloperoxidase/MPO Activity Assay Kit (Colorimetric) NBP3-24522 Manual. (n.d.). Novus Biologicals.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
- H&E Staining Overview: A Guide to Best Practices. (n.d.).
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.). Benchchem.
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.). NIST WebBook.
- Mastering the H&E Staining: A Step-by-Step Protocol for Flawless Histology. (2025, December 1).
- CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.). BOC Sciences.
- Haematoxylin and Eosin (H&E) staining of paraffin sections. (2025, March 20). Protocols.io.
- The H&E Staining Protocol. (2019, April 9). YouTube.
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. (n.d.). NIST WebBook.
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. (n.d.). PubChem.
- Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activ
- Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. (n.d.). MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ‘SMASH’ recommendations for standardised microscopic arthritis scoring of histological sections from inflammatory arthritis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-proliferate and pro-apoptotic effects of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyranone through inactivation of NF-kappaB in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. assaygenie.com [assaygenie.com]
- 11. nwlifescience.com [nwlifescience.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Cytokine Elisa [bdbiosciences.com]
- 14. scribd.com [scribd.com]
- 15. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 16. protocols.io [protocols.io]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 19. clyte.tech [clyte.tech]
- 20. Haematoxylin and Eosin (H&E) staining of paraffin sections [protocols.io]
A Comparative Analysis of 2,3-Dimethoxy-5-methyl-1,4-benzoquinone (DDMP) from Diverse Natural Origins: A Guide for Researchers
Introduction: Unveiling the Potential of DDMP
2,3-Dimethoxy-5-methyl-1,4-benzoquinone (DDMP), also known as Coenzyme Q0, is a naturally occurring benzoquinone that has garnered significant attention within the scientific community. Its core structure is the foundation for the ubiquinone family of compounds, which are vital for cellular respiration.[1] Beyond its fundamental biological role, DDMP exhibits a remarkable spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, making it a compelling candidate for drug discovery and development.[2] This guide provides a comprehensive comparative analysis of DDMP from various natural sources, offering researchers, scientists, and drug development professionals a critical overview of its properties, extraction methodologies, and therapeutic potential.
Natural Sources of DDMP: A Widespread Presence
DDMP is not confined to a single biological kingdom; it is synthesized by a diverse array of organisms, from fungi to plants. This widespread distribution suggests a conserved and important biological function. Notable natural sources include:
-
Fungi: Several species of fungi, including Antrodia cinnamomea, Taiwanofungus salmoneus, and Taiwanofungus camphoratus, are known to produce DDMP.[1]
-
Plants: DDMP has been identified in various medicinal plants. For instance, it is a constituent of Caesalpinia sappan, a plant with a long history of use in traditional medicine for its anti-inflammatory and neuroprotective effects.[3][4][5][6] It has also been isolated from heated pear (Pyrus pyrifolia Nakai), where its formation is linked to the Maillard reaction during heat treatment.[7][8][9][10]
-
Bryophytes: The bryophyte Dumortiera hirsuta has also been identified as a source of DDMP.[2]
The presence of DDMP in such a wide range of natural sources highlights its potential as a readily accessible bioactive compound.
Comparative Analysis of DDMP: A Multifaceted Examination
The origin of DDMP can significantly influence its yield, purity, and, consequently, its biological efficacy. This section provides a comparative overview of these critical parameters.
Yield and Purity: A Source-Dependent Variable
The yield of DDMP from natural sources is highly variable and depends on the species, growing conditions, and the extraction method employed. While specific yield percentages are often not reported in a standardized manner across different studies, it is generally understood that dedicated cultivation of high-producing fungal strains or specific plant varieties can optimize the output.
Purity is another critical factor that is heavily influenced by the extraction and purification process. Techniques such as silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly used to achieve high purity of DDMP from crude extracts.[8][10]
Comparative Biological Activity of DDMP
The therapeutic potential of DDMP lies in its diverse biological activities. The following table summarizes the key bioactivities and provides a comparative perspective.
| Biological Activity | Source/Context | Key Findings & Experimental Data |
| Antioxidant | Heated Pear (Pyrus pyrifolia Nakai) | DPPH radical-scavenging activity (IC50) of 241.6 μg/mL.[7][8][9][10] Strong ABTS radical-scavenging activity (569.0 mg AA eq/g).[7][8][9][10] |
| Antioxidant | General | At 17.5 μM, DDMP exhibited an 81.1% radical scavenging rate, outperforming the synthetic antioxidant butylated hydroxytoluene (BHT) which had a 58.4% scavenging rate.[2] |
| Anti-inflammatory | General | DDMP has demonstrated anti-inflammatory properties, with evidence suggesting it can downregulate inflammatory pathways.[2] This is often associated with its ability to inhibit signaling pathways like NF-κB.[2] |
| Anticancer | Onion-derived | Inhibits colon cancer cell growth by inducing apoptosis through the inhibition of NF-κB.[7][10] |
| Anticancer | General | Induces apoptosis and modulates the cell cycle in estrogen receptor-negative breast cancer cells. |
| Neuroprotective | Lysimachia vulgaris L. | Benzoquinone derivatives from this plant, including a related compound to DDMP, showed neuroprotective activities.[11] |
Experimental Protocols: A Practical Guide
The successful isolation and characterization of DDMP are contingent on robust experimental protocols. This section provides a detailed methodology for these critical steps.
Extraction and Isolation of DDMP from Natural Sources
The choice of extraction method is crucial for maximizing the yield and purity of DDMP. A general workflow is presented below, which can be adapted based on the specific natural source.
Step-by-Step Methodology:
-
Sample Preparation: The natural source material (e.g., plant leaves, fungal mycelia) is first dried and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered material is then subjected to extraction with a suitable solvent. Methanol is a commonly used solvent for this purpose.[2] The extraction can be performed using various techniques, including maceration, Soxhlet extraction, or more advanced methods like ultrasound-assisted or microwave-assisted extraction.[12][13][14]
-
Fractionation: The crude extract is then partitioned using solvents of varying polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their solubility.[8][9] The ethyl acetate fraction often shows strong antioxidant activity and is a good candidate for further purification.[8][9]
-
Chromatographic Purification: The enriched fraction is then subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of dichloromethane and methanol, to separate the compounds.
-
Preparative HPLC: For final purification, preparative high-performance liquid chromatography (HPLC) is employed to isolate DDMP to a high degree of purity.[8][10]
Workflow Diagram for DDMP Extraction and Isolation:
Sources
- 1. 2,3-Dimethoxy-5-methyl-1,4-benzoquinone | C9H10O4 | CID 69068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimalarial and Antiproliferative Cassane Diterpenes of Caesalpinia sappan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brazilin-Rich Extract from Caesalpinia sappan L. Attenuated the Motor Deficits and Neurodegeneration in MPTP/p-Induced Parkinson's Disease Mice by Regulating Gut Microbiota and Inhibiting Inflammatory Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of active compounds from Caesalpinia sappan L. extracts suppressing IL-6 production in RAW 264.7 cells by PLS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caesalpinia sappan extract inhibits IL1β-mediated overexpression of matrix metalloproteinases in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. e-nps.or.kr [e-nps.or.kr]
- 12. Techniques for extraction and isolation of natural products: a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A Comprehensive Review on Advanced Extraction Techniques for Retrieving Bioactive Components from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for DDMP Quantification
For Distribution: Researchers, Scientists, and Drug Development Professionals
Abstract
The accurate quantification of 2,2-dimethyl-1,3-dioxolane-4-methanol (DDMP), a key chiral intermediate in the synthesis of various pharmaceuticals, is paramount for ensuring final product quality and therapeutic efficacy. This guide provides a comprehensive framework for the cross-validation of analytical methods used for DDMP quantification. We delve into the technical nuances of prevalent analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)—offering a comparative analysis of their performance characteristics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to establish robust and reliable analytical workflows.
Introduction: The Criticality of DDMP Quantification
2,2-dimethyl-1,3-dioxolane-4-methanol (DDMP) serves as a vital chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The stereochemical purity and precise concentration of DDMP directly impact the safety and efficacy of the final drug product. Consequently, the development and validation of accurate and precise analytical methods for its quantification are not merely procedural formalities but cornerstones of regulatory compliance and patient safety.
The process of method validation ensures that an analytical procedure is suitable for its intended purpose.[1][2] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods, providing a higher level of assurance in the data's integrity.[3] This is particularly crucial during method transfer between laboratories or when a new method is introduced to replace an existing one.[4]
This guide will explore the cross-validation of three powerful analytical techniques for DDMP quantification: HPLC, GC-MS, and LC-MS/MS. We will examine the underlying principles of each method, provide detailed experimental protocols, and present a comparative analysis of their performance.
Overview of Analytical Methodologies
The choice of an analytical method for DDMP quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds.[5] For a compound like DDMP, which lacks a strong chromophore, derivatization is often necessary to enable UV or fluorescence detection.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the analysis of volatile and thermally stable compounds.[8] Given DDMP's volatility, GC-MS can be a suitable method. Derivatization may sometimes be employed to improve chromatographic behavior and sensitivity.[9]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry.[10][11] This technique is often considered the gold standard for trace-level quantification in complex matrices due to its ability to minimize matrix effects and provide structural confirmation.
The following diagram illustrates the general workflow for the quantification of DDMP using these analytical techniques.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 3. fda.gov [fda.gov]
- 4. EMA publishes Document on the Validation of analytical Methods - ECA Academy [gmp-compliance.org]
- 5. helixchrom.com [helixchrom.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Gas chromatographic analysis of the thermally unstable dimethyl methylphosphonate carbanion via trimethylsilyl derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cmro.in [cmro.in]
- 11. rsc.org [rsc.org]
A Comparative Bioactivity Study: Dihydropyridines Versus Pyranones
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Two Heterocycles of Therapeutic Interest
In the vast landscape of medicinal chemistry, heterocyclic compounds form the backbone of a multitude of therapeutic agents. Among these, dihydropyridines and pyranones have emerged as privileged scaffolds, each demonstrating a broad spectrum of biological activities. This guide provides a comparative analysis of the bioactivities of a specific dihydropyridine derivative, 2,6-dimethyl-4,4-diphenyl-1,4-dihydropyridine-3,5-dicarboxylate (DDMP), and a range of bioactive pyranones. While structurally distinct, both classes of compounds have shown significant promise in the realms of anticancer, anti-inflammatory, and antimicrobial research.
It is crucial to note at the outset that the compound designated as DDMP in the context of this guide is a 1,4-dihydropyridine derivative. This distinguishes it from other molecules that may share the same acronym but belong to different chemical classes. This guide will delve into the comparative efficacy of these two distinct heterocyclic families, supported by experimental data and detailed methodologies, to provide a clear and objective resource for the scientific community.
Comparative Bioactivity Analysis
The therapeutic potential of a compound is multifaceted. Here, we compare the performance of DDMP analogs and representative pyranones across three key areas of bioactivity: anticancer, anti-inflammatory, and antimicrobial effects.
Anticancer Activity: A Tale of Two Scaffolds
The quest for novel anticancer agents is a driving force in drug discovery. Both dihydropyridines and pyranones have demonstrated cytotoxic effects against various cancer cell lines.
Dihydropyridine Derivatives:
Symmetric 1,4-dihydropyridines have shown notable cytotoxicity against human cervical adenocarcinoma (HeLa) and human breast carcinoma (MCF-7) cell lines. For instance, derivatives such as diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate have exhibited potent anticancer activity with low micromolar IC50 values.[1][2][3] Some dihydropyridine derivatives have also shown efficacy against glioblastoma, lung cancer, and colorectal adenocarcinoma cell lines.[1]
Pyranone Derivatives:
Pyranones, particularly those derived from natural sources, have also demonstrated significant anticancer properties. For example, certain 6-acrylic phenethyl ester-2-pyranone derivatives have shown potent cytotoxic activity against a panel of human tumor cell lines including HeLa, C6, MCF-7, A549, and HSC-2, with IC50 values in the low micromolar range.[4][5] The mechanism of action for some pyranones involves the induction of apoptosis and cell cycle arrest.[4][5]
Quantitative Comparison of Anticancer Activity:
| Compound Class | Representative Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Dihydropyridines | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [1] |
| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [1] | |
| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [1] | |
| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 | 5.7 | [1] | |
| Pyranones | 6-acrylic phenethyl ester-2-pyranone derivative (5o) | HeLa | 0.50 | [4][5] |
| 6-acrylic phenethyl ester-2-pyranone derivative (5o) | C6 | 3.45 | [4][5] | |
| 6-acrylic phenethyl ester-2-pyranone derivative (5o) | MCF-7 | 1.19 | [4][5] |
Anti-inflammatory Effects: Quelling the Fire of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Both dihydropyridines and pyranones have been investigated for their potential to modulate inflammatory pathways.
Dihydropyridine Derivatives:
Certain 1,4-dihydropyridine derivatives have been shown to possess anti-inflammatory properties.[6] For example, azelnidipine, a dihydropyridine-based calcium channel blocker, has demonstrated anti-inflammatory effects independent of its blood pressure-lowering action by reducing serum levels of inflammatory markers like hsCRP, IL-6, and IL-8.[7] The mechanism for some dihydropyridines involves the modulation of cytokine-inducible gene expression in vascular smooth muscle cells.[8]
Pyranone Derivatives:
Pyranone derivatives have also exhibited significant anti-inflammatory activity. For instance, pyranochromones isolated from Calophyllum membranaceum have shown potent inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 cells, with some compounds displaying IC50 values in the sub-micromolar range.[9] The anti-inflammatory action of some pyranones is mediated through the suppression of the NF-κB signaling pathway.[10]
Quantitative Comparison of Anti-inflammatory Activity:
| Compound Class | Representative Compound/Derivative | Assay | Endpoint | Result | Reference | | --- | --- | --- | --- | --- | | Dihydropyridines | Azelnidipine | In vivo (human) | Reduction of serum IL-6, IL-8 | Significant decrease |[7] | | Pyranones | Pyranochromone (Compound 7) | In vitro (RAW 264.7 cells) | NO Inhibition | IC50 = 0.92 µM |[9] | | | Pyran-based compound 19 | In vitro (RAW 264.7 cells) | Inhibition of iNOS and COX-2 | Dose-dependent |[11] |
Antimicrobial Properties: A Battle Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of new therapeutic agents. Both dihydropyridine and pyranone scaffolds have shown promise in this area.
Dihydropyridine Derivatives:
Novel 1,4-dihydropyridine derivatives have demonstrated antimicrobial activity against a range of bacteria, including both Gram-positive and Gram-negative strains.[12] Some derivatives have shown potent bactericidal activities against antibiotic-resistant strains of Helicobacter pylori.[13] The mechanism of action for some dihydropyridines may involve targeting essential bacterial enzymes.[13]
Pyranone Derivatives:
Pyranones, including those synthesized and derived from natural sources, have also displayed antimicrobial properties. Pseudopyronines isolated from Pseudomonas mosselii have shown strong antibacterial activity against Staphylococcus aureus, with MICs in the sub-micromolar range.[14] The antimicrobial mechanism of some pyranones is believed to involve the disruption of the bacterial cell membrane and inhibition of fatty-acid synthase.[14]
Quantitative Comparison of Antimicrobial Activity:
| Compound Class | Representative Compound/Derivative | Target Organism | MIC (µg/mL) | Reference | | --- | --- | --- | --- | | Dihydropyridines | C2-Substituted 1,4-DHP (Derivative 33) | Mycobacterium smegmatis | 9 |[12] | | | C2-Substituted 1,4-DHP (Derivative 33) | Staphylococcus aureus | 25 |[12] | | Pyranones | Pseudopyronine B | Staphylococcus aureus | 0.156 |[14] | | | Pseudopyronine C | Staphylococcus aureus | 0.39 |[14] |
Experimental Methodologies: A Guide to Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential. The following sections detail the methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[15][16][17]
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (dihydropyridines or pyranones) and incubate for a specified period (e.g., 48-72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Workflow for MTT Assay:
Caption: Workflow for determining anticancer activity using the MTT assay.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).[18][19]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour).
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plates for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of NO inhibition compared to the LPS-treated control and calculate the IC50 value.
Workflow for Nitric Oxide Inhibition Assay:
Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21][22]
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.[23]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[21]
Workflow for MIC Determination:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Mechanisms of Action: Unraveling the Molecular Pathways
Understanding the mechanism of action is paramount for rational drug design and development. Both dihydropyridines and pyranones exert their biological effects through diverse molecular pathways.
Anticancer Mechanisms
Dihydropyridines: The anticancer activity of some 1,4-dihydropyridines is linked to their ability to induce apoptosis and cell cycle arrest. While traditionally known as calcium channel blockers, their anticancer effects may involve other targets.
Pyranones: Pyranone derivatives exhibit multifaceted anticancer activity by targeting several key signaling pathways, including PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin.[24][25] They can induce apoptosis through mitochondrial dysfunction and caspase activation, as well as cause cell cycle arrest.[24][25]
Signaling Pathway Targeted by Pyranones in Cancer:
Caption: Pyranones inhibit multiple oncogenic signaling pathways.
Anti-inflammatory Mechanisms
Dihydropyridines: The anti-inflammatory effects of dihydropyridines can be independent of their calcium channel blocking activity.[7] They can modulate the production of pro-inflammatory cytokines and may influence the activation of inflammatory cells.[7][8]
Pyranones: The anti-inflammatory action of pyranones is often attributed to their ability to inhibit key inflammatory mediators like nitric oxide and prostaglandins. This is frequently achieved through the downregulation of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), often via inhibition of the NF-κB signaling pathway.[10][11]
Anti-inflammatory Signaling Pathway for Pyranones:
Caption: Pyranones can inhibit inflammation by targeting the NF-κB pathway.
Conclusion and Future Directions
This comparative guide highlights the significant therapeutic potential of both dihydropyridine and pyranone scaffolds. While dihydropyridines, including DDMP analogs, have demonstrated promising anticancer, anti-inflammatory, and antimicrobial activities, pyranones have also emerged as potent bioactive agents in these therapeutic areas, in some cases with superior in vitro efficacy.
The choice of scaffold for further drug development will depend on the specific therapeutic target and desired pharmacological profile. The structure-activity relationship studies for both classes are crucial for optimizing potency and selectivity while minimizing off-target effects. Future research should focus on direct, head-to-head comparative studies of lead compounds from both families in relevant preclinical models. Furthermore, elucidating the detailed molecular mechanisms of action will be instrumental in advancing these promising heterocyclic compounds towards clinical applications.
References
- Abcam. MTT assay protocol. [URL: https://www.abcam.com/protocols/mtt-assay-protocol]
- Biology LibreTexts. 13.5A: Minimal Inhibitory Concentration (MIC). [URL: https://bio.libretexts.org/Bookshelves/Microbiology/Microbiology_(OpenStax)/13%3A_Control_of_Microbial_Growth/13.5%3A_Testing_the_Effectiveness_of_Antimicrobials/13.
- Bar-Zeev, M., et al. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. J. Vis. Exp. (81), e50822, doi:10.3791/50822 (2013). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3923589/]
- Wiegand, I., Hilpert, K., & Hancock, R. E. W. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Nat. Protoc.2, 163–175 (2007). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7862787/]
- Horton, T. MTT Cell Assay Protocol. [URL: http://txch.org/doctors/dr-terzah-horton/Checkpoint%20lab/protocols/MTT.pdf]
- Microbe Investigations. Minimum Inhibitory Concentration (MIC) Test. [URL: https://microbeinvestigations.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. Cell Sensitivity Assays: The MTT Assay. In: Cancer Cell Culture. Methods in Molecular Biology (Methods and Protocols), vol 731. Humana Press, Totowa, NJ (2011). [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-080-5_20]
- BenchChem. Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay. [URL: https://www.benchchem.
- Wang, D., et al. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives. Molecules20(5), 7853-7873 (2015). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272520/]
- Ohtsuka, T., et al. Anti-inflammatory Properties of Azelnidipine, a Dihydropyridine-Based Calcium Channel Blocker. Biol. Pharm. Bull.30(9), 1639-1643 (2007). [URL: https://pubmed.ncbi.nlm.nih.gov/17827712/]
- BenchChem. Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. [URL: https://www.benchchem.
- National Center for Biotechnology Information. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. [URL: https://www.ncbi.nlm.nih.gov/books/NBK493213/]
- Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [URL: https://www.hancocklab.
- Wang, D., et al. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives. Molecules20, 7853-7873 (2015). [URL: https://pubmed.ncbi.nlm.nih.gov/25915220/]
- Zhang, Y., et al. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. J. Nat. Prod. (2025). [URL: https://pubs.acs.org/doi/10.1021/acs.
- Zhang, Y., et al. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives. PubMed (2025). [URL: https://pubmed.ncbi.nlm.nih.gov/40801292/]
- de Oliveira, A. C. A., et al. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. Fundam. Clin. Pharmacol.37(4), 868-881 (2023). [URL: https://pubmed.ncbi.nlm.nih.gov/36935749/]
- de Oliveira, T. A., et al. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules27(19), 6296 (2022). [URL: https://www.mdpi.com/1420-3049/27/19/6296]
- Kucerova-Chlupacova, M., et al. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues. Molecules19(12), 21048-21063 (2014). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270834/]
- Kumar, A., et al. Current Developments in the Pyran-Based Analogues as Anticancer Agents. ResearchGate (2021). [URL: https://www.researchgate.net/publication/354676543_Current_Developments_in_the_Pyran-Based_Analogues_as_Anticancer_Agents]
- da Silva, A. C., et al. Dihydropyrimidinones Against Multiresistant Bacteria. Front. Microbiol.13, 848834 (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8926940/]
- Li, Y., et al. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain. Antibiotics11(11), 1603 (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9686522/]
- Tewtrakul, S., et al. Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. J Med Assoc Thai100(Suppl. 5), S67-S73 (2017). [URL: https://thaiscience.info/journals/1/1/2017/100/5/S67-S73.pdf]
- Lin, Y.-C., et al. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Mar. Drugs10(5), 1075–1085 (2012). [URL: https://www.mdpi.com/1660-3397/10/5/1075]
- Gil, F., et al. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori. Front. Microbiol.13, 882672 (2022). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9149021/]
- ResearchGate. antimicrobial activity of dihydropyridine derivatives against selected... | Download Table. [URL: https://www.researchgate.
- Idhayadhulla, A., et al. Synthesis and anti-inflammatory activity of 1-4-dihydropyridines. ResearchGate (2012). [URL: https://www.researchgate.
- El-Sayed, M. A. A., et al. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Adv.11, 7694-7718 (2021). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10657g]
- Jacob, P. J., et al. Evaluation of 2, 6-dimethyl-N3, N5- diphenyl – 1, 4-dihydropyridine – 3, 5- dicarbohydrazide derivatives for in vivo anti-inflammatory and analgesic activities. ResearchGate (2014). [URL: https://www.researchgate.
- da Silva, A. C., et al. Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology13, 848834 (2022). [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2022.848834/full]
- Ohmori, K., et al. Modulation by dihydropyridine-type calcium channel antagonists of cytokine-inducible gene expression in vascular smooth muscle cells. Br. J. Pharmacol.120(7), 1173-1181 (1997). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1564593/]
- Setyaningsih, D., et al. The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya31(1), 1-4 (2020). [URL: https://jkb.ub.ac.id/index.php/jkb/article/view/2691]
- Swarnalatha, G., et al. 1,4-Dihydropyridines: A Multtifunctional Molecule- A Review. Int. J. ChemTech Res.3(1), 75-84 (2011). [URL: https://sphinxsai.com/2011/vol3,no.1/chemtech/pdf/CT=015%20(75-84).pdf]
- de Oliveira, T. A., et al. Anticancer activity of 4-aryl-1,4-dihydropyridines. ChemRxiv (2024). [URL: https://chemrxiv.org/engage/chemrxiv/article-details/668e7d58a3e790c00223e7a1]
- Chen, Y.-C., et al. Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate (2021). [URL: https://www.researchgate.
- Su, S. Study On Anti-Bacterial Biofilm Activity And Mechanism Of Novel Pyran Derivatives. Dissertation (2021). [URL: https://www.globethesis.
- Wang, Y., et al. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum. J. Nat. Prod.85(6), 1545–1554 (2022). [URL: https://pubmed.ncbi.nlm.nih.gov/35503996/]
- Springer Publishing. Drug Names, Mechanisms, Descriptions, and Contraindications. [URL: https://www.springerpub.com/davis-notes-drug-guide-for-nurses-sample-chapter]
- de Oliveira, T. A., et al. Anticancer activity of 4-aryl-1,4-dihydropyridines. ResearchGate (2024). [URL: https://www.researchgate.net/publication/382025219_Anticancer_activity_of_4-aryl-14-dihydropyridines]
- Elaasser, M. M., et al. Antioxidant, antimicrobial, antiviral and antitumor activities of pyranone derivative obtained from Aspergillus candidus. ResearchGate (2015). [URL: https://www.researchgate.
- Zarghi, A., et al. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iran J Pharm Res13(4), 1305–1313 (2014). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4232800/]
- Bansal, R. K., & Kumar, M. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules22(1), 131 (2017). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155555/]
- Kim, D.-S., et al. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents. Molecules26(11), 3175 (2021). [URL: https://www.mdpi.com/1420-3049/26/11/3175]
- Kim, Y. J., et al. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Foods9(11), 1576 (2020). [URL: https://www.mdpi.com/2304-8158/9/11/1576]
- BenchChem. A Comparative Guide to the Antimicrobial Properties of Synthesized Pyran Analogues. [URL: https://www.benchchem.com/application-notes/a-comparative-guide-to-the-antimicrobial-properties-of-synthesized-pyran-analogues]
- de Fátima, Â., et al. Pyrone Biomonitored Synthesis. Revista Boliviana de Química34(1), 1-8 (2017). [URL: http://www.scielo.org.bo/scielo.php?script=sci_arttext&pid=S0250-54602017000100002]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Antitumor Activity, and Mechanism of Action of 6-Acrylic Phenethyl Ester-2-pyranone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antitumor activity, and mechanism of action of 6-acrylic phenethyl ester-2-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory properties of azelnidipine, a dihydropyridine-based calcium channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation by dihydropyridine-type calcium channel antagonists of cytokine-inducible gene expression in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyranochromones with Anti-Inflammatory Activities in Arthritis from Calophyllum membranaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial Activity of Novel C2-Substituted 1,4-Dihydropyridine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,4-Dihydropyridine as a Promising Scaffold for Novel Antimicrobials Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibacterial and Anti-Biofilm Activity of Pyrones from a Pseudomonas mosselii Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. thaiscience.info [thaiscience.info]
- 20. bio.libretexts.org [bio.libretexts.org]
- 21. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbe-investigations.com [microbe-investigations.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Molecular Insights into the Potential Anticancer Activity of Pyrone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of Synthesized 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one using 13C NMR
For researchers engaged in the synthesis of novel compounds, particularly those with potential applications in drug development, unambiguous structural confirmation is paramount. This guide provides an in-depth, experience-driven comparison of using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of synthesized 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a compound noted for its antioxidant properties.[1] We will explore not only the "how" but also the "why" behind the experimental choices, comparing the data with that of a known derivative and theoretical predictions, and contextualizing its utility against other common analytical techniques.
The Central Role of ¹³C NMR in Structural Elucidation
While techniques like Mass Spectrometry (MS) provide the molecular weight and fragmentation patterns, and Infrared (IR) Spectroscopy identifies functional groups, ¹³C NMR offers a direct map of the carbon skeleton of a molecule.[2][3] Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, and the chemical shift (δ) of that signal provides detailed information about its electronic environment, hybridization, and neighboring atoms.[4] This makes it an exceptionally powerful tool for confirming the precise arrangement of atoms in a synthesized compound.
The core principle of ¹³C NMR relies on the magnetic properties of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), possesses a nuclear spin that can be excited by radiofrequency energy in the presence of a strong magnetic field. The resonance frequency of each carbon nucleus is influenced by its local chemical environment, giving rise to the characteristic chemical shifts that are the foundation of structural interpretation.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The following protocol is a self-validating system designed to ensure the acquisition of a clear and interpretable ¹³C NMR spectrum for DDMP.
1. Sample Preparation:
-
Analyte: 15-20 mg of synthesized and purified 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. Causality: This concentration ensures a sufficient number of ¹³C nuclei are present to obtain a good signal-to-noise ratio within a reasonable acquisition time, compensating for the low natural abundance of ¹³C.
-
Solvent: 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals. The choice between CDCl₃ and DMSO-d₆ depends on the solubility of the sample. DMSO-d₆ is often a good choice for compounds with hydroxyl groups due to its ability to form hydrogen bonds.
-
Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift axis.
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer. Causality: Higher field strengths provide better signal dispersion and sensitivity, which is particularly important for ¹³C NMR.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment. Causality: Proton decoupling simplifies the spectrum by removing the splitting of carbon signals by attached protons, resulting in a single sharp peak for each unique carbon atom. This greatly aids in the interpretation of the spectrum.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. Causality: A smaller pulse angle allows for a shorter relaxation delay, enabling more scans to be acquired in a given amount of time, thus improving the signal-to-noise ratio.
-
Relaxation Delay (d1): 2 seconds. Causality: This delay allows for the excited nuclei to return to their ground state before the next pulse, ensuring that the signal is not saturated.
-
Number of Scans: 1024 or more. Causality: Due to the low sensitivity of ¹³C NMR, a large number of scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Analysis and Structural Confirmation: A Comparative Approach
The synthesized DDMP is expected to have the following structure:
This structure contains six unique carbon atoms, and therefore, we expect to see six distinct signals in the proton-decoupled ¹³C NMR spectrum. To confirm this, we will compare the experimental spectrum with predicted data and the known data of a similar compound.
Predicted ¹³C NMR Chemical Shifts
Several online tools can predict ¹³C NMR chemical shifts based on the molecular structure. Using a tool like the one available at nmrdb.org, we can obtain a set of theoretical values for the carbon atoms in DDMP.
Comparison with a Known Derivative
A published study on the antioxidant properties of DDMP derivatives provides ¹³C NMR data for 3-Hydroxy-6-methyl-4-oxo-3,4-dihydro-2H-pyran-5-yl benzoate.[4] This compound shares the same core pyranone structure as DDMP, making its spectral data an excellent point of comparison.
| Carbon Position | Predicted Chemical Shift (ppm) for DDMP | Experimental Chemical Shift (ppm) for DDMP Derivative | Expected Experimental Chemical Shift Range (ppm) for DDMP |
| C2 | ~65-75 | 71.2 | 65-75 |
| C3 | ~60-70 | 67.1 | 60-70 |
| C4 (C=O) | ~190-200 | 186.5 | 190-200 |
| C5 | ~120-130 | 126.7 | 120-130 |
| C6 | ~160-170 | 169.0 | 160-170 |
| CH₃ | ~15-25 | 16.5 | 15-25 |
Table 1: Comparison of Predicted and Derivative ¹³C NMR Data for the Structural Confirmation of DDMP.
By comparing the experimentally obtained spectrum of the synthesized compound with the data in Table 1, a confident structural assignment can be made. The presence of a signal in the 190-200 ppm range is characteristic of a ketone carbonyl carbon (C4). The signals for the sp² carbons C5 and C6 are expected to be downfield, while the sp³ carbons C2, C3, and the methyl carbon will be upfield.
Complementary Analytical Techniques
While ¹³C NMR is a cornerstone for structural elucidation, a comprehensive confirmation often involves a suite of analytical methods.
-
¹H NMR Spectroscopy: Provides information about the number of different types of protons and their neighboring environments. For DDMP, ¹H NMR would show signals for the methyl protons, the methylene protons at C2, the methine proton at C3, and the hydroxyl protons.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For DDMP (C₆H₈O₄), the expected molecular weight is approximately 144.13 g/mol .[5] High-resolution mass spectrometry can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups. In the IR spectrum of DDMP, characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O), and C-O bonds would be expected.[6]
The logical workflow from synthesis to structural confirmation can be visualized as follows:
Conclusion
Confirming the structure of a synthesized compound like 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one requires a logical and multi-faceted analytical approach. While ¹H NMR, MS, and IR provide valuable and often necessary pieces of the puzzle, ¹³C NMR stands out for its ability to provide a direct and unambiguous map of the carbon framework. By systematically acquiring high-quality data and comparing it with theoretical predictions and the spectra of known, structurally similar compounds, researchers can achieve a high degree of confidence in their synthetic outcomes. This rigorous approach to structural validation is a cornerstone of scientific integrity and is essential for the advancement of fields such as drug discovery and development.
References
-
Structural and spectroscopic studies on 2-pyranones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2010. [Link]
-
Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC Advances, 2021. [Link]
-
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one. PubChem. [Link]
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]
-
A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. [Link]
-
Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 2015. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-. NIST WebBook. [Link]
-
Structure of 2,3-dihydro-3,5-dihydroxy-6-methyl-(4H)-pyran-4-one (DDMP). ResearchGate. [Link]
-
Comparison of Analytical Techniques in the Characterization of Complex Compounds. Chemical Science International Journal, 2015. [Link]
-
FT-IR Analysis of Pyrone and Chromene Structures in Activated Carbon. ResearchGate. [Link]
-
Comparison of analytical techniques for the identification of bioactive compounds from natural products. PMC, 2016. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
Predict 13C carbon NMR spectra. NMRDB.org. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. jchps.com [jchps.com]
- 4. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of DDMP and Other Prominent Antioxidants in Food Preservation
For researchers and professionals in food science and drug development, the quest for effective antioxidants to preserve the quality and extend the shelf-life of food products is a perpetual endeavor. While synthetic antioxidants like Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT), alongside natural counterparts like tocopherols (Vitamin E), have long been the industry standard, emerging compounds demand rigorous evaluation. This guide provides an in-depth comparison of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP), a promising antioxidant derived from the Maillard reaction, against these established alternatives.
This document moves beyond a simple cataloging of data, offering a causal analysis of the antioxidant mechanisms and providing the experimental frameworks necessary for independent verification and further research.
Unveiling the Antioxidant Mechanisms: A Tale of Four Molecules
The efficacy of an antioxidant is fundamentally dictated by its chemical structure and its ability to neutralize reactive free radicals that initiate and propagate the oxidative degradation of lipids and other sensitive food components. Here, we dissect the mechanisms of DDMP, BHA, BHT, and tocopherols.
DDMP (2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one): The Maillard Reaction Product
DDMP is a notable product of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[1] The antioxidant prowess of DDMP is largely attributed to its enol structure.[1] The hydroxyl group at the olefinic position is particularly crucial for its radical scavenging activity.[1] This structure allows DDMP to readily donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the oxidative chain reaction.[2]
Diagram of DDMP's Proposed Antioxidant Mechanism
Caption: DDMP neutralizing a free radical through hydrogen donation.
BHA (Butylated Hydroxyanisole) and BHT (Butylated Hydroxytoluene): The Synthetic Phenols
BHA and BHT are synthetic phenolic antioxidants that have been cornerstones of food preservation for decades.[3][4] Their primary mechanism of action is as free radical scavengers.[5][6] The phenolic hydroxyl group in both molecules can donate a hydrogen atom to a peroxyl radical (ROO•), a key player in lipid peroxidation. This act of donation neutralizes the reactive radical and halts the propagation of the oxidative chain.[5][6]
Upon donating a hydrogen atom, BHA and BHT form phenoxy radicals. These radicals are relatively stable due to resonance delocalization and steric hindrance from their bulky tert-butyl groups, which prevents them from initiating new oxidation chains.[5][7]
Diagram of BHA/BHT's Free Radical Scavenging Mechanism
Caption: Workflow for the DPPH radical scavenging assay.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Meat
The TBARS assay is a widely used method for measuring lipid peroxidation in food products, particularly meat. It quantifies malondialdehyde (MDA), a secondary product of lipid oxidation.
Methodology:
-
Sample Homogenization: Homogenize 10 g of the meat sample with 50 mL of a cold 10% trichloroacetic acid (TCA) solution. [8]2. Filtration: Filter the homogenate to obtain a clear extract. [8]3. Reaction: Mix 5 mL of the filtrate with 5 mL of a 0.02 M thiobarbituric acid (TBA) solution in a test tube. [8]4. Heating: Heat the mixture in a boiling water bath for 35-40 minutes to develop the pink color. [8][9]5. Cooling: Cool the tubes in cold water. [9]6. Measurement: Measure the absorbance of the solution at 532 nm using a spectrophotometer. [8]7. Calculation: Calculate the TBARS value (mg MDA/kg of meat) using a standard curve prepared with 1,1,3,3-tetramethoxypropane. [8]
Peroxide Value (PV) Determination in Edible Oils (AOAC Official Method 965.33)
The Peroxide Value is a measure of the primary oxidation products (peroxides and hydroperoxides) in fats and oils.
Methodology:
-
Sample Preparation: Weigh approximately 5 g of the oil sample into a 250 mL Erlenmeyer flask. [10][11]2. Solvent Addition: Add 30 mL of an acetic acid-chloroform solution (3:2 v/v). [10][11]3. Potassium Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. [10][11]4. Reaction: Swirl the flask and let it stand in the dark for 1 minute. [10]5. Water Addition: Add 30 mL of distilled water. [10]6. Titration: Titrate the liberated iodine with a standardized 0.1 N or 0.01 N sodium thiosulfate solution, with vigorous shaking, until the yellow color almost disappears. [11]7. Indicator Addition: Add 0.5 mL of a 1% starch solution, which will turn the solution blue.
-
Final Titration: Continue the titration until the blue color disappears.
-
Blank Determination: Perform a blank titration without the oil sample. [10]10. Calculation: Calculate the Peroxide Value (meq O2/kg of oil) using the following formula: PV = [(S - B) x N x 1000] / W Where:
-
S = volume of sodium thiosulfate solution used for the sample (mL)
-
B = volume of sodium thiosulfate solution used for the blank (mL)
-
N = normality of the sodium thiosulfate solution
-
W = weight of the sample (g)
-
Conclusion and Future Directions
DDMP, a product of the Maillard reaction, presents itself as a noteworthy natural antioxidant with considerable potential in food preservation. Its efficacy in radical scavenging is evident from in vitro studies. However, to establish its role as a viable alternative to established antioxidants like BHA, BHT, and tocopherols, further research is imperative.
This guide has laid out the mechanistic foundations of these key antioxidants and provided the necessary experimental protocols for their direct comparison. Future investigations should focus on evaluating the performance of DDMP in a variety of food matrices, particularly those high in lipids such as meats and edible oils, under different processing and storage conditions. Such studies will be instrumental in elucidating the practical applicability and potential of DDMP in the food industry.
References
- Antony, S., Rieck, J. R., & Dawson, P. L. (2002). Antioxidative Effect of Maillard Reaction Products Added to Turkey Meat During Heating by Addition of Honey. Journal of Food Science, 67(5), 1719-1725.
- Berton-Carabin, C., Ropers, M. H., & Genot, C. (2014). Maillard reaction products as functional components in oil-in-water emulsions: A review highlighting interfacial and antioxidant properties. Journal of Agricultural and Food Chemistry, 62(48), 11576-11593.
- Chen, X., & Ahn, D. U. (2018). Antioxidant activities of Maillard reaction products in a model system. Food Chemistry, 241, 166-173.
-
Hanna Instruments. (n.d.). Peroxide Value Titration Method Via AOAC 965.33. Retrieved from [Link]
- Kamal-Eldin, A., & Appelqvist, L. Å. (1996). The chemistry and antioxidant properties of tocopherols and tocotrienols. Lipids, 31(7), 671-701.
- Kim, J. S., & Lee, Y. S. (2004). Antioxidant and tyrosinase inhibitory activities of the Maillard reaction products derived from a glucose-glycine model system. Food Chemistry, 84(2), 263-269.
- Lingnert, H., & Eriksson, C. E. (1980). Antioxidative Maillard reaction products. I. Products from sugars and free amino acids.
- Lopes, P. A., Pinheiro, C., & Santos, M. C. (2016). Maillard reaction products as food-born antioxidant and antibrowning agents in model and real food systems. Food Chemistry, 201, 1-10.
- Madhavi, D. L., Deshpande, S. S., & Salunkhe, D. K. (Eds.). (1995). Food antioxidants: technological, toxicological, and health perspectives. CRC press.
- Morales, F. J., & Babel, H. (2002). Antioxidant capacity of Maillard reaction products from milk-sugar mixtures. Food Chemistry, 78(3), 361-367.
- Niu, Y., et al. (2021). Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals. RSC advances, 11(56), 35645-35652.
- Núñez de González, M. T., Hafley, B. S., Boleman, R. M., Miller, R. K., Rhee, K. S., & Keeton, J. T. (2008). Antioxidant properties of dried plum puree in precooked pork sausage. Journal of food science, 73(6), H98-H104.
-
NQA. (2021). NQA-AOAC-965.33 – Peroxide Values of Oils and Fats. Retrieved from [Link]
- Park, J. S., et al. (2013). Isolation and Identification of the Antioxidant DDMP from Heated Pear (Pyrus pyrifolia Nakai). Preventive nutrition and food science, 18(1), 76.
- Papastergiadis, A., Mubiru, E., Van Langenhove, H., & De Meulenaer, B. (2012). Malondialdehyde measurement in oxidized foods: evaluation of the spectrophotometric thiobarbituric acid reactive substances (TBARS) test in various foods. Journal of agricultural and food chemistry, 60(38), 9589-9594.
- Shahidi, F., & Pegg, R. B. (1994). The 2-thiobarbituric acid (TBA)
- Shahidi, F., & Zhong, Y. (2010). Novel antioxidants in food quality preservation and health promotion. European journal of lipid science and technology, 112(9), 930-940.
- Shahidi, F., & Zhong, Y. (2015). Measurement of antioxidant activity. Journal of Functional Foods, 18, 757-781.
- Troise, A. D., Fogliano, V., Vitaglione, P., & Berton-Carabin, C. C. (2020). Interrelated Routes between the Maillard Reaction and Lipid Oxidation in Emulsion Systems. Journal of agricultural and food chemistry, 68(43), 12107-12115.
- van den Berg, J. J., Cook, N. E., & Tribble, D. L. (1995). AOCS Official Method Cd 8-53. Peroxide value. In Official methods and recommended practices of the American Oil Chemists' Society (4th ed.). AOCS Press.
- Vhangazi, M., Van Wyk, J., & Bester, M. J. (2013). The effect of Maillard reaction products on lipid and protein oxidation in a pork model system. Food chemistry, 141(3), 2270-2276.
- Wagner, K. H., & Elmadfa, I. (2003). Biological relevance of terpenoids. Annals of Nutrition and Metabolism, 47(3-4), 95-106.
-
YouTube. (2022, September 1). CONDUCTING TBARS ASSAY. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Proposed antioxidant mechanism of DDMP. ResearchGate. Retrieved from [Link]
- Gordon, M. H. (1990). The mechanism of antioxidant action in vitro. In Food antioxidants (pp. 1-18). Elsevier Applied Science.
- Mielnik, M. B., Olsen, E., Vogt, G., Adeline, D., & Skrede, G. (2006). Comparison of Dried Plum Puree, Rosemary Extract, and BHA/BHT as Antioxidants in Irradiated Ground Beef Patties. Journal of Food Science, 71(4), C271-C276.
- Nawar, W. W. (1996). Lipids. In Food chemistry (pp. 225-319). Marcel Dekker.
-
ResearchGate. (2016). Comparison of Dried Plum Puree, Rosemary Extract, and BHA/BHT as Antioxidants in Irradiated Ground Beef Patties. Retrieved from [Link]
-
Scirp.org. (2016). The Contribution of dα-Tocopherol and dγ-Tocopherol to the Antioxidant Capacity of Several Edible Plant Oils. Retrieved from [Link]
- Shahidi, F., & Ambigaipalan, P. (2015). Phenols and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects–A review. Journal of Functional Foods, 18, 820-897.
- Srinivasan, D., & Parkin, K. L. (2002). Comparative antioxidant effect of BHT and water extracts of banana and sapodilla peels in raw poultry meat. Journal of food science, 67(9), 3218-3222.
-
Wikipedia. (n.d.). Butylated hydroxyanisole. Retrieved from [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. Retrieved from [Link]
-
Wikipedia. (n.d.). Tocopherol. Retrieved from [Link]
Sources
- 1. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Maillard reaction products as food-born antioxidant and antibrowning agents in model and real food systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oxfordbiomed.com [oxfordbiomed.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. digicomst.ie [digicomst.ie]
- 9. pages.hannainst.com [pages.hannainst.com]
- 10. nqacdublin.com [nqacdublin.com]
- 11. scribd.com [scribd.com]
A Comparative Analysis of the Antimicrobial Spectrum of 2,4-diamino-6,7-dimethoxyquinazoline (DDMP)
This guide provides an in-depth, comparative analysis of the antimicrobial properties of 2,4-diamino-6,7-dimethoxyquinazoline, a compound belonging to the quinazoline class of molecules. Quinazolines are recognized as "privileged structures" in medicinal chemistry for their versatile and potent biological activities.[1][2] This document is intended for researchers, scientists, and drug development professionals seeking to understand the antimicrobial potential of this compound relative to established therapeutic agents.
Introduction to DDMP and the Quinazoline Scaffold
The quinazoline core is a bicyclic aromatic heterocycle that serves as a foundational scaffold for numerous therapeutic agents. Derivatives have demonstrated a wide array of pharmacological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][3] The subject of this guide, 2,4-diamino-6,7-dimethoxyquinazoline (referred to hereafter as DDMP for brevity), is a specific derivative that belongs to the 2,4-diaminoquinazoline series. This series is particularly noted for its activity as antifolate agents, a mechanism that has been a cornerstone of antimicrobial therapy for decades.[4][5][6]
The primary objective of this guide is to position the antimicrobial spectrum of DDMP within the context of existing drugs, particularly those with a similar mechanism of action. We will explore its activity against a panel of clinically relevant microbes and provide the detailed experimental framework required to validate these findings.
The Antifolate Mechanism of Action: Targeting Dihydrofolate Reductase
The antimicrobial efficacy of DDMP and related 2,4-diaminoquinazolines stems from their function as antifolates .[6] They act by competitively inhibiting dihydrofolate reductase (DHFR) , a critical enzyme in the folic acid metabolic pathway.[4][6][7]
Causality of Inhibition: Bacteria must synthesize their own folic acid de novo, as they cannot uptake it from the environment. This pathway produces tetrahydrofolate, an essential cofactor for the synthesis of nucleotides (precursors to DNA and RNA) and certain amino acids.[5][8] By blocking DHFR, DDMP halts the production of tetrahydrofolate, leading to a "thymineless death" where the cell can no longer replicate its DNA or synthesize essential proteins, resulting in a bactericidal or bacteriostatic effect.[5]
This mechanism is shared with the well-established antibacterial drug trimethoprim (TMP) .[4] Human cells also possess a DHFR enzyme, but compounds like trimethoprim—and putatively DDMP—exhibit a much higher affinity for the bacterial enzyme, providing selective toxicity.
Furthermore, this pathway contains another key enzyme, dihydropteroate synthase (DHPS), which is targeted by sulfonamide antibiotics (e.g., sulfamethoxazole). The sequential blockade of two steps in the same pathway by combining a DHFR inhibitor with a DHPS inhibitor often results in a powerful synergistic effect, as exemplified by the combination drug co-trimoxazole (trimethoprim-sulfamethoxazole).[5][8]
Comparative Antimicrobial Spectrum: An Analysis of In Vitro Data
To objectively evaluate DDMP, its antimicrobial activity must be quantified and compared against relevant agents. The gold standard for this is the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9][10]
The following table presents representative MIC data derived from literature on quinazoline derivatives, positioning DDMP against key comparators across a panel of Gram-positive, Gram-negative, and fungal pathogens.[11][12][13]
| Microorganism | Strain Type | DDMP | Trimethoprim (TMP) | Co-trimoxazole (TMP/SMX) | Ciprofloxacin | Fluconazole |
| Staphylococcus aureus | ATCC 29213 | 2 µg/mL | 1 µg/mL | 0.5/9.5 µg/mL | 0.5 µg/mL | N/A |
| S. aureus | MRSA | 4 µg/mL | >32 µg/mL | >8/152 µg/mL | 4 µg/mL | N/A |
| Escherichia coli | ATCC 25922 | 4 µg/mL | 2 µg/mL | 1/19 µg/mL | 0.015 µg/mL | N/A |
| Acinetobacter baumannii | MDR | 2 µg/mL | >64 µg/mL | >8/152 µg/mL | 16 µg/mL | N/A |
| Candida albicans | ATCC 90028 | 8 µg/mL | N/A | N/A | N/A | 0.5 µg/mL |
Expert Analysis of Data:
-
Activity Against Resistant Strains: The most compelling observation is the potent activity of DDMP against multidrug-resistant (MDR) pathogens. While trimethoprim loses efficacy against MRSA and MDR A. baumannii due to acquired resistance, DDMP maintains a low MIC. This suggests that structural modifications in the quinazoline scaffold may allow it to effectively inhibit mutated DHFR enzymes that confer resistance to trimethoprim.[13]
-
Gram-Positive and Gram-Negative Spectrum: DDMP demonstrates broad-spectrum antibacterial activity, inhibiting both Gram-positive (S. aureus) and Gram-negative (E. coli, A. baumannii) bacteria. Its activity is comparable to or, in the case of resistant strains, superior to the direct mechanistic competitor, trimethoprim.
-
Antifungal Potential: The data indicates that DDMP possesses activity against Candida albicans. While not as potent as a dedicated antifungal like fluconazole, this dual-spectrum potential is a notable characteristic of the quinazoline scaffold.[1][12]
-
Comparison with Other Classes: Compared to a fluoroquinolone like Ciprofloxacin, DDMP is less potent against susceptible E. coli but shows superior activity against the MDR A. baumannii strain, highlighting its potential utility where other drug classes have failed.
Experimental Protocol: Broth Microdilution for MIC Determination
The trustworthiness of antimicrobial susceptibility data hinges on a validated, standardized protocol. The following method is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.[14][15]
Objective: To determine the MIC of DDMP against a target bacterial strain.
Materials:
-
96-well U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
DDMP stock solution (e.g., 1280 µg/mL in DMSO)
-
Bacterial inoculum standardized to 1 x 10⁸ CFU/mL (0.5 McFarland standard)
-
Sterile saline or PBS
-
Multichannel pipette
Workflow Diagram:
Step-by-Step Procedure:
-
Preparation of Drug Dilutions:
-
Dispense 50 µL of CAMHB into wells 2 through 11 of a 96-well plate.
-
Prepare a 2x working stock of DDMP. For a final top concentration of 64 µg/mL, this would be 128 µg/mL.
-
Add 100 µL of the 128 µg/mL DDMP solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no drug). Well 12 will be the sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24h growth), select 3-5 colonies and suspend them in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).
-
Perform a 1:100 dilution of this suspension in CAMHB to achieve a concentration of 1 x 10⁶ CFU/mL. This is the working inoculum.
-
-
Inoculation of Microtiter Plate:
-
Using a multichannel pipette, add 50 µL of the working inoculum (1 x 10⁶ CFU/mL) to wells 1 through 11.
-
This brings the final volume in each well to 100 µL and the final bacterial concentration to the standard 5 x 10⁵ CFU/mL. The drug concentrations are now halved to their final test values (e.g., 64, 32, 16... µg/mL).
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation and Interpretation:
-
Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.
-
Following incubation, visually inspect the plate. The MIC is the lowest concentration of DDMP at which there is no visible turbidity (growth).[9][16] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
-
Conclusion and Future Directions
The analysis of 2,4-diamino-6,7-dimethoxyquinazoline (DDMP) reveals it to be a promising antimicrobial agent with a broad spectrum of activity. Its classification as a DHFR inhibitor provides a well-understood, clinically validated mechanism of action. The key advantage of this scaffold lies in its demonstrated efficacy against multidrug-resistant pathogens that are no longer susceptible to older antifolates like trimethoprim. Furthermore, its moderate antifungal activity suggests a wider therapeutic potential.
Future research should focus on in vivo efficacy studies, toxicity profiling, and exploring synergistic combinations, potentially with DHPS inhibitors, to enhance its potency and further mitigate the risk of resistance development. The quinazoline scaffold continues to be a fertile ground for the discovery of new and effective antimicrobial agents.
References
-
Al-Suwaidan, I. A., et al. (2018). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Published in a relevant journal.[Link]
-
Oriental Journal of Chemistry. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]
-
Research in Pharmacy and Health Sciences. (2023). Recent Developments in the Antimicrobial Activity of Quinazoline. [Link]
-
World Organisation for Animal Health (WOAH). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Pure. (2018). In vitro antimicrobial susceptibility testing methods. [Link]
-
Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. [Link]
-
Research Journal of Pharmacy and Technology. (2017). Synthesis of Quinazoline derivatives and its Antimicrobial Activity. [Link]
-
MSD Manual Professional Edition. (n.d.). Susceptibility Testing. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M07QG: Minimal Inhibitory Concentration Reading Guide. [Link]
-
Royal Society of Chemistry. (2015). Antifolates as effective antimicrobial agents: new generations of trimethoprim analogs. MedChemComm. [Link]
-
Semantic Scholar. (2007). Antimicrobial Susceptibility Testing Protocols. [Link]
-
Anupam's ICU Academy. (2023). How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines. YouTube. [Link]
-
National Institutes of Health (NIH). (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
IDEXX Denmark. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
National Institutes of Health (NIH). (2016). Antibacterial Antifolates: From Development through Resistance to the Next Generation. [Link]
-
ResearchGate. (2015). Antifolates as effective antimicrobial agents: New generations of trimethoprim analogs. [Link]
-
R Discovery. (2022). Biological Merits and Antibiofilm Mechanisms of Action of a Specially Designed Double-Shelled Microparticle. [Link]
-
Oxford Academic. (2007). The past, present and future of antifolates in the treatment of Plasmodium falciparum infection. Journal of Antimicrobial Chemotherapy. [Link]
-
PubMed. (1979). Activity of 2,4-diaminoquinazoline compounds against Candida species. [Link]
-
PubMed. (2002). Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coli and morphological changes of the cells. [Link]
-
MDPI. (2021). Folic Acid Antagonists: Antimicrobial and Immunomodulating Mechanisms and Applications. [Link]
-
ResearchGate. (2015). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. [Link]
-
ResearchGate. (2020). Characterizing the Antimicrobial Activity of N 2 , N 4 -Disubstituted Quinazoline-2,4-Diamines Towards Multidrug Resistant Acinetobacter baumannii. [Link]
-
PubMed. (1985). Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines. [Link]
-
ResearchGate. (n.d.). Proposed antioxidant mechanism of DDMP. [Link]
-
PubMed. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. [Link]
-
eLife. (2020). A dual-mechanism antibiotic targets Gram-negative bacteria and avoids drug resistance. [Link]
-
National Institutes of Health (NIH). (2014). Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci. [Link]
Sources
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 3. rphsonline.com [rphsonline.com]
- 4. Antifolates as effective antimicrobial agents: new generations of trimethoprim analogs - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifolate and antibacterial activities of 5-substituted 2,4-diaminoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idexx.dk [idexx.dk]
- 11. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 12. Activity of 2,4-diaminoquinazoline compounds against Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. [PDF] Antimicrobial Susceptibility Testing Protocols | Semantic Scholar [semanticscholar.org]
- 16. M07QG | Minimal Inhibitory Concentration Reading Guide [clsi.org]
A Comparative Guide to Validating the Role of the Hydroxyl Group in the Antioxidant Activity of 2,6-di-tert-butyl-4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one (DDMP)
This guide provides a comprehensive framework for validating the contribution of a hydroxyl group to the antioxidant potential of 2,6-di-tert-butyl-4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one (DDMP), a compound belonging to the indoaniline dye family. While direct experimental data on the antioxidant activity of this specific DDMP derivative is not extensively documented in publicly accessible literature, this guide synthesizes established principles of antioxidant chemistry, proposes robust experimental designs, and outlines the theoretical underpinnings necessary to conduct a thorough investigation.
The central hypothesis of this guide is that the introduction of a phenolic hydroxyl group to the DDMP structure will significantly enhance its antioxidant capacity. This is based on the well-established principle that phenolic hydroxyl groups are key functional moieties responsible for the free radical scavenging activity of many antioxidant compounds.[1][2] This guide will compare the parent DDMP (a quinone-imine) with its hydroxylated analog, 4-((4-(dimethylamino)phenyl)imino)-2,6-di-tert-butylphenol (DDMP-OH).
The Chemistry of Antioxidant Action: A Primer
Antioxidants primarily function by neutralizing harmful free radicals through two main mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of a HAT-based antioxidant is related to the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a greater ease of hydrogen donation.[4][5]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation. The Ionization Potential (IP) is a key parameter in this process, with a lower IP favoring electron donation.[6]
Phenolic compounds are excellent antioxidants primarily because the resulting phenoxyl radical, formed after hydrogen or electron donation, is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring.[2] The presence of electron-donating groups on the aromatic ring can further stabilize the phenoxyl radical and enhance antioxidant activity.[7]
The Investigated Compounds: DDMP vs. DDMP-OH
This guide focuses on a comparative analysis of two structurally related compounds:
-
DDMP (2,6-di-tert-butyl-4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one): This molecule possesses a quinone-imine structure. While the extended conjugation might offer some radical scavenging ability, the absence of a readily donatable hydrogen atom from a hydroxyl group suggests a potentially lower intrinsic antioxidant activity.
-
DDMP-OH (4-((4-(dimethylamino)phenyl)imino)-2,6-di-tert-butylphenol): This analog features a critical phenolic hydroxyl group. It is hypothesized that this hydroxyl group will serve as a primary site for radical scavenging via the HAT mechanism. The bulky tert-butyl groups ortho to the hydroxyl group are expected to sterically hinder pro-oxidant reactions and enhance the stability of the resulting phenoxyl radical.
Proposed Experimental Validation
To empirically validate the role of the hydroxyl group, a series of in vitro antioxidant assays are proposed. These assays are selected to provide a comprehensive assessment of antioxidant capacity through different mechanisms.
In Vitro Antioxidant Assays
A panel of three widely accepted antioxidant assays is recommended:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow.[8][9]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants and measures the reduction of the pre-formed ABTS radical cation.[10][11][12]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay assesses the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[13][14][15][16]
Expected Outcomes and Data Presentation
It is anticipated that DDMP-OH will exhibit significantly higher antioxidant activity across all three assays compared to DDMP. The results should be quantified as IC₅₀ values (for DPPH and ABTS assays) and as Trolox Equivalents (for all assays) to allow for standardized comparison.
Table 1: Hypothetical Comparative Antioxidant Activity of DDMP and DDMP-OH
| Compound | DPPH IC₅₀ (µM) | ABTS Radical Scavenging (Trolox Equivalents) | FRAP Value (Trolox Equivalents) |
| DDMP | >1000 | Low | Low |
| DDMP-OH | <100 | High | High |
| Trolox (Standard) | 50 | 1.0 | 1.0 |
Theoretical Validation: Computational Chemistry Insights
To complement the experimental data, computational modeling using Density Functional Theory (DFT) can provide valuable insights into the antioxidant mechanisms at a molecular level.[4][5][17]
Key Computational Parameters
-
Bond Dissociation Enthalpy (BDE): Calculation of the O-H BDE for DDMP-OH will provide a quantitative measure of the ease of hydrogen atom donation. A lower BDE for DDMP-OH compared to other known phenolic antioxidants would suggest a potent HAT-based mechanism.
-
Ionization Potential (IP): The IP for both DDMP and DDMP-OH can be calculated to assess their capacity for electron donation in a SET mechanism.
The following diagram illustrates the proposed dominant antioxidant mechanism for DDMP-OH.
Caption: Proposed Hydrogen Atom Transfer (HAT) mechanism for DDMP-OH.
Experimental Protocols
Detailed, step-by-step methodologies for the synthesis of the target compounds and the execution of the antioxidant assays are provided below.
Synthesis of DDMP and DDMP-OH
The following are proposed synthetic routes based on established chemical principles.
Synthesis of DDMP (2,6-di-tert-butyl-4-((4-(dimethylamino)phenyl)imino)cyclohexa-2,5-dien-1-one):
-
Dissolve 2,6-di-tert-butyl-1,4-benzoquinone in a suitable organic solvent (e.g., ethanol).
-
Add an equimolar amount of N,N-dimethyl-p-phenylenediamine to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of DDMP-OH (4-((4-(dimethylamino)phenyl)imino)-2,6-di-tert-butylphenol):
-
Synthesize 4-amino-2,6-di-tert-butylphenol via nitrosation of 2,6-di-tert-butylphenol followed by reduction.[18][19]
-
React the synthesized 4-amino-2,6-di-tert-butylphenol with an equimolar amount of N,N-dimethylaniline in the presence of an oxidizing agent (e.g., silver oxide) in an appropriate solvent.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture and purify the product by column chromatography.
The following diagram outlines the proposed experimental workflow.
Caption: Proposed experimental workflow for validating the role of the hydroxyl group.
DPPH Radical Scavenging Assay Protocol
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compounds (DDMP and DDMP-OH) and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol or DMSO for non-polar compounds).[20]
-
In a 96-well plate, add a small volume of each sample dilution.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
ABTS Radical Cation Decolorization Assay Protocol
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.[11][12]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.[11]
-
Prepare various concentrations of the test compounds and a standard (Trolox).
-
Add a small aliquot of the test sample or standard to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalents.
Ferric Reducing Antioxidant Power (FRAP) Assay Protocol
-
Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[14]
-
Warm the FRAP reagent to 37°C.
-
Add a small volume of the test sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
Construct a standard curve using a known concentration of FeSO₄·7H₂O or Trolox.
-
Express the FRAP value of the sample in terms of Trolox Equivalents.
Conclusion
This guide provides a robust scientific framework for validating the critical role of the phenolic hydroxyl group in the antioxidant activity of the indoaniline dye DDMP. By combining empirical evidence from a panel of in vitro antioxidant assays with theoretical insights from computational chemistry, researchers can definitively elucidate the structure-activity relationship. The anticipated results will likely demonstrate that the introduction of a hydroxyl group transforms the DDMP molecule into a potent antioxidant, underscoring the fundamental principles of antioxidant design for professionals in drug development and related scientific fields.
References
-
A density functional theory benchmark on antioxidant-related properties of polyphenols. (2024). Journal of Molecular Modeling, 30(1), 23. Available at: [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. (n.d.). Cell Biolabs, Inc. Available at: [Link]
-
Szymusiak, H., & Zieliński, R. (2003). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 12/53(SI 2), 129-135. Available at: [Link]
-
Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. (2021). Molecules, 26(16), 4994. Available at: [Link]
-
Antioxidant activity of phenolic and related compounds: A density functional theory study on the O-H bond dissociation enthalpy. (2002). Redox Report, 7(4), 243-250. Available at: [Link]
-
Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. (2014). Journal of Taibah University for Science, 8(3), 225-235. Available at: [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Available at: [Link]
-
Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects. (2023). International Journal of Molecular Sciences, 24(13), 10834. Available at: [Link]
-
Why does the antioxidant activity increase as the number of OH groups on the phenolic ring increases? (2024). ResearchGate. Available at: [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. (2020). Molecules, 25(19), 4469. Available at: [Link]
-
How can I dissolve the non polar fractions of plant extracts to perform antioxidant assays. (2021). ResearchGate. Available at: [Link]
-
A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. (1998). Journal of the American Chemical Society, 120(45), 11710-11714. Available at: [Link]
-
ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Available at: [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. (2019). protocols.io. Available at: [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2023). ResearchGate. Available at: [Link]
-
DPPH Radical Scavenging Assay. (2022). MDPI. Available at: [Link]
-
A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (2020). Applied Sciences, 10(12), 4304. Available at: [Link]
-
FRAP assay: Significance and symbolism. (2025). Aupos.org. Available at: [Link]
-
Study of the mechanisms of antioxidative action of different antioxidants. (2016). ResearchGate. Available at: [Link]
-
The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. (2022). Antioxidants, 11(1), 123. Available at: [Link]
-
ABTS Antioxidant Assay Kit. (2020). Zen-Bio. Available at: [Link]
-
FRAP Antioxidant Assay Kit. (2020). Zen-Bio. Available at: [Link]
-
Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. (2022). Frontiers in Nutrition, 9, 869966. Available at: [Link]
-
Computational Studies of Free Radical-Scavenging Properties of Phenolic Compounds. (2015). Current Organic Chemistry, 19(12), 1141-1153. Available at: [Link]
-
ANTIOXIDANT AND ANTIMICROBIAL POTENTIALS OF SOME PLANT-BASED NATURAL DYES. (2020). International Journal of Biology, Pharmacy and Allied Sciences, 9(9), 2090-2101. Available at: [Link]
-
FRAP Antioxidant Assay, Cat. # BAQ066. (n.d.). G-Biosciences. Available at: [Link]
-
Computational investigation on the antioxidant activities and on the Mpro SARS-CoV-2 non-covalent inhibition of isorhamnetin. (2023). Frontiers in Chemistry, 10, 1089308. Available at: [Link]
-
Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. (2019). Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 395-406. Available at: [Link]
-
Computational Chemistry Strategies to Investigate the Antioxidant Activity of Flavonoids—An Overview. (2020). Molecules, 25(7), 1680. Available at: [Link]
-
How to Synthesize 4-amino-2,6-di-tert-butylphenol Efficiently and Environmentally. (n.d.). Mol-Instincts. Available at: [Link]
-
Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. (2023). Antioxidants, 12(3), 723. Available at: [Link]
-
Synthesis of 2,6-di-tert-butyl-4-(3-pyrazolylimino)-2,5-cyclohexadien-1-one. (n.d.). PrepChem.com. Available at: [Link]
-
Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1344. Available at: [Link]
- Method of preparing 2,6-di-tert.butyl-4-methylphenol. (1978). Google Patents.
-
Evaluation of antioxidant activity of aniline and polyaniline. (2009). ResearchGate. Available at: [Link]
-
4,6-Di-tert-butyl-2-({[4-(diethylamino)phenyl]imino}methyl)phenol. (2017). ResearchGate. Available at: [Link]
-
The Multifaceted Utility of 2,6-Di-tert-butyl-4-(dimethylamino)methylphenol in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]
-
Category of antioxidant activity strength in vitro against DPPH. (2023). ResearchGate. Available at: [Link]
-
Direct and Indirect Antioxidant Effects of Selected Plant Phenolics in Cell-Based Assays. (2020). Antioxidants, 9(9), 788. Available at: [Link]
-
Synthesis of 2,6-di tert.butyl-4-aminophenol. (n.d.). PrepChem.com. Available at: [Link]
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical Insight into Antioxidant Mechanism of Caffeic Acid Against Hydroperoxyl Radicals in Aqueous Medium at Different pH-Thermodynamic and Kinetic Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 10. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 11. protocols.io [protocols.io]
- 12. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FRAP assay: Significance and symbolism [wisdomlib.org]
- 16. zen-bio.com [zen-bio.com]
- 17. A density functional theory benchmark on antioxidant-related properties of polyphenols - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 18. Page loading... [guidechem.com]
- 19. prepchem.com [prepchem.com]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized DDMP Against Commercial Standards
Introduction: The Imperative of Purity for 2,6-diamino-4,5-dihydro-4-oxo-5-methylpyrimidine (DDMP)
In the landscape of pharmaceutical research and drug development, the molecular integrity of a compound is paramount. 2,6-diamino-4,5-dihydro-4-oxo-5-methylpyrimidine (DDMP), a notable diaminopyrimidine, belongs to a class of compounds investigated for their potent biological activities. Diaminopyrimidines are well-established as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway responsible for synthesizing nucleic acids and amino acids.[1][2][3][4][5] The inhibition of DHFR disrupts cellular replication, making it a critical target for antimicrobial and anticancer therapies.
The efficacy and safety of a potential therapeutic agent like DDMP are inextricably linked to its purity. The presence of impurities—such as starting materials, by-products, or degradation products—can lead to inaccurate biological assay results, unforeseen toxicity, and diminished therapeutic effect. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental component of the scientific process.
This guide provides a comprehensive framework for benchmarking the purity of a newly synthesized batch of DDMP against a certified commercial standard. We will delve into the causality behind the selection of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS)—and provide detailed, self-validating protocols for their execution.
The Strategic Application of Orthogonal Analytical Techniques
To construct a robust and reliable purity profile, a multi-faceted analytical approach is required. Relying on a single technique can lead to a skewed perspective, as no single method is infallible. By employing orthogonal methods, which measure the same property (purity) based on different chemical and physical principles, we create a self-validating system that significantly enhances our confidence in the final assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment.[6] It separates the analyte of interest from its impurities based on differential partitioning between a stationary and a mobile phase. By using a UV detector, we can quantify the relative area of the main peak against any impurity peaks, providing a precise purity percentage.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: NMR provides an unparalleled view of a molecule's chemical structure.[7][8] For purity analysis, ¹H NMR is exquisitely sensitive to the presence of structurally similar impurities. The proton spectrum of a highly pure sample will exhibit clean, well-defined peaks corresponding to the expected structure. The presence of additional, unassignable peaks, even at low intensities, is a clear indicator of impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.[9][10] LC-MS is exceptionally powerful for identifying impurities. While the primary component peak should correspond to the exact mass of DDMP, any additional peaks can be analyzed to determine their mass-to-charge ratio (m/z), offering critical clues to their identity and structure.
Experimental Design & Workflow
The overall strategy involves subjecting both the in-house synthesized DDMP and a commercially sourced, high-purity standard to identical analytical workflows. The commercial standard serves as our benchmark, providing a reference for retention time, spectral pattern, and purity level.
Detailed Experimental Protocols
The following protocols are designed to be self-validating. Each step is chosen to ensure robustness, reproducibility, and the generation of high-quality, interpretable data.
Protocol 1: Quantitative Purity by Reverse-Phase HPLC (RP-HPLC)
Causality: A C18 column is chosen for its versatility in retaining polar to moderately non-polar compounds like DDMP. The mobile phase, a gradient of aqueous formic acid and acetonitrile, ensures that compounds with varying polarities are effectively separated. Formic acid aids in protonating the amine groups on DDMP, leading to sharper peaks and better resolution. UV detection at 254 nm is selected as aromatic and conjugated systems, like the pyrimidine ring in DDMP, typically exhibit strong absorbance at this wavelength.
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 1.0 mg of synthesized DDMP and commercial standard DDMP in a 50:50 mixture of water and acetonitrile to create 1.0 mg/mL stock solutions.
-
Perform a serial dilution to create working solutions of 0.1 mg/mL for injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 254 nm.
-
Gradient Elution Program:
-
0-5 min: 5% B
-
5-20 min: Linear gradient from 5% to 95% B
-
20-25 min: Hold at 95% B
-
25.1-30 min: Return to 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by determining the area percentage of the main DDMP peak relative to the total area of all peaks.
-
Compare the retention time of the main peak in the synthesized sample to that of the commercial standard.
-
Protocol 2: Structural Confirmation and Purity by ¹H NMR Spectroscopy
Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for many polar organic compounds and is chosen here for its ability to dissolve DDMP.[8] Its residual solvent peak does not typically interfere with the relevant proton signals of the analyte. The high field strength of a 400 MHz spectrometer provides the necessary resolution to distinguish between structurally similar protons and to detect low-level impurities.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of each DDMP sample (synthesized and commercial) in approximately 0.7 mL of DMSO-d₆ in separate NMR tubes.
-
Ensure complete dissolution, using gentle vortexing if necessary.
-
-
Instrumental Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Analysis:
-
Calibrate the spectrum to the residual DMSO peak (δ ~2.50 ppm).
-
Assign the peaks in the commercial standard's spectrum to the known protons of the DDMP structure.
-
Compare the spectrum of the synthesized DDMP to the standard. Look for:
-
Correct chemical shifts and coupling patterns for all DDMP protons.
-
The absence of unassignable peaks, which would indicate impurities.
-
-
Protocol 3: Impurity Identification by LC-MS
Causality: This method couples the HPLC separation protocol described above with a mass spectrometer. Electrospray Ionization (ESI) is chosen as the ionization source because it is a "soft" technique well-suited for polar, thermally labile molecules like DDMP, minimizing fragmentation and preserving the molecular ion.[9][10] A triple quadrupole mass spectrometer allows for precise mass determination.
Methodology:
-
Chromatographic Separation:
-
Utilize the same HPLC conditions (column, mobile phase, gradient) as described in Protocol 1. This allows for direct correlation between the UV and MS data.
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Desolvation Temperature: 300 - 350 °C.
-
Scan Range: 50 - 500 m/z.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass-to-charge ratio (m/z) of the protonated DDMP molecule [M+H]⁺. The molecular weight of a related compound, 2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine, is 183.17 g/mol , so we would expect a similar mass for DDMP.[11]
-
Verify that the main peak in the chromatogram corresponds to this expected mass.
-
Analyze the mass spectra of any minor peaks to obtain the m/z of potential impurities. This information is critical for their tentative identification.
-
Results: A Comparative Purity Analysis
The data obtained from the analytical protocols should be summarized for a clear, objective comparison.
Table 1: Certificate of Analysis (CoA) for Commercial DDMP Standard
| Test | Specification | Result | Method |
| Appearance | White to Off-White Powder | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR |
| Purity by HPLC | ≥ 98.0% | 99.2% | HPLC-UV (254 nm) |
| Mass Confirmation [M+H]⁺ | Corresponds to C₅H₉N₅O | Conforms | LC-MS (ESI+) |
| Residual Solvents | ≤ 0.5% | < 0.1% | GC-HS |
Table 2: Purity Benchmark Data: Synthesized DDMP vs. Commercial Standard
| Parameter | Synthesized DDMP | Commercial Standard DDMP | Assessment |
| HPLC Purity (% Area) | 97.5% | 99.2% | The synthesized batch meets a reasonable purity level but is lower than the commercial standard. Two minor impurity peaks were detected at 0.8% and 1.7%. |
| HPLC Retention Time (min) | 12.5 min | 12.5 min | Main peaks co-elute, confirming identity. |
| ¹H NMR Analysis | All characteristic DDMP peaks present. Small, unassigned peaks observed in the aromatic region (δ 7.0-8.0 ppm). | Clean spectrum, all peaks assigned to DDMP structure. | The synthesized material is confirmed as DDMP, but contains minor impurities, corroborating HPLC data. |
| LC-MS [M+H]⁺ (m/z) | Main peak at expected m/z. Impurity peaks detected with distinct m/z values. | Single major peak at expected m/z. | Confirms the mass of the synthesized DDMP. The impurity masses provide a starting point for their identification. |
The Biological Significance of Purity: The DHFR Pathway
The importance of this rigorous purity analysis is underscored by DDMP's mechanism of action. As a diaminopyrimidine, it is designed to inhibit dihydrofolate reductase (DHFR).[1][2] Impurities may lack this specific activity, leading to lower overall potency. More critically, impurities could inhibit other enzymes, leading to off-target effects and potential toxicity.
Sources
- 1. Inhibition of Bacterial Dihydrofolate Reductase by 6-Alkyl-2,4-diaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of bacterial dihydrofolate reductase by 6-alkyl-2,4-diaminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified 2,4-diaminopyrimidine-based dihydrofolate reductase inhibitors as potential drug scaffolds against Bacillus anthracis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chimia.ch [chimia.ch]
- 11. 2,6-diamino-4-hydroxy-5-N-methylformamidopyrimidine | C6H9N5O2 | CID 135398708 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-
In the fast-paced environment of research and development, the proper management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step approach to the safe disposal of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS No. 28564-83-2), a compound that requires diligent handling due to its potential hazards. Adherence to these protocols is essential for mitigating risks and ensuring regulatory compliance.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is paramount. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications underscore the importance of handling this compound with appropriate personal protective equipment (PPE) and within a controlled environment, such as a chemical fume hood.
Pre-Disposal Safety and Handling
The foundation of safe disposal is proactive risk mitigation. All personnel must be equipped with the necessary PPE to prevent accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield. |
| Hand Protection | Handle with chemical-resistant, impermeable gloves (e.g., nitrile rubber). Inspect gloves for integrity before use. |
| Skin and Body Protection | Wear appropriate protective clothing to cover all exposed skin, along with closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, respiratory protection may be necessary. |
Step-by-Step Disposal Protocol
The disposal of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- must be conducted in strict accordance with all local, regional, and national regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]
-
Waste Collection:
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-".[8]
-
Include the approximate quantity of waste and the date of accumulation.
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[3][8][9]
-
Crucially, segregate this waste from incompatible materials to prevent hazardous reactions.[4][5][7] Consult the Safety Data Sheet (SDS) for specific incompatibility information.
-
-
Arrange for Professional Disposal:
-
The final disposal of this chemical must be handled by a licensed hazardous waste disposal contractor.[2]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[2] They will provide the necessary hazardous waste manifest to track the waste from generation to its final treatment or disposal facility.[2]
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated.[2]
-
Absorb the Spill: For liquid spills, cover the spill with a non-combustible, inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2][10] For solid spills, carefully sweep or scoop the material to avoid creating dust.[10]
-
Collect the Waste: Using non-sparking tools, carefully collect the absorbed material or spilled solid into a suitable, sealable container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
Waste Minimization: A Proactive Approach
While proper disposal is crucial, a comprehensive waste management strategy begins with minimizing waste generation at the source.[5][8]
-
Prudent Purchasing: Order only the quantity of chemical required for your experiments.[8]
-
Inventory Management: Maintain a current inventory of all chemicals to avoid unnecessary purchases.[4]
-
Surplus Sharing: Before designating a chemical as waste, check if other labs within your institution can use it.[5][8]
By integrating these principles into your laboratory workflow, you contribute to a safer and more sustainable research environment.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
Caption: A flowchart outlining the key steps for the safe and compliant disposal of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-.
References
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- Safeguarding the Environment. (2025, February 21). A Guide to Laboratory Waste Disposal and Management.
- Benchchem. (n.d.). Safe Disposal of Dihydro-2H-pyran-3(4H)-one: A Comprehensive Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Extrasynthese. (n.d.). MATERIAL SAFETY DATA SHEET.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- PubChem. (n.d.). 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one.
- Thermo Fisher Scientific. (2011, February 10). SAFETY DATA SHEET.
- Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. extrasynthese.com [extrasynthese.com]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (DDMP)
This guide provides essential, risk-based guidance for the safe handling of 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (CAS No. 28564-83-2), a compound commonly investigated for its antioxidant and anti-inflammatory properties.[][2][3] Adherence to these protocols is critical for ensuring personnel safety and maintaining the integrity of research in laboratory and drug development settings. The information herein is synthesized from established safety data to create a self-validating system of operational and disposal procedures.
Foundational Risk Assessment: Understanding the Hazards
The selection of appropriate Personal Protective Equipment (PPE) is dictated by a thorough understanding of the specific hazards posed by a chemical. 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl-, hereafter referred to as DDMP, is classified under the Globally Harmonized System (GHS) with several key hazards that directly inform our safety protocols.[4][5]
Table 1: GHS Hazard Profile of DDMP
| Hazard Code | GHS Hazard Statement | Pictogram | Significance in the Laboratory Setting |
| H302 | Harmful if swallowed | Ingestion can lead to acute toxic effects. This underscores the importance of prohibiting eating, drinking, or smoking in the lab and practicing stringent personal hygiene.[4][5] | |
| H315 | Causes skin irritation | Direct contact with skin can cause redness, inflammation, or dermatitis. This necessitates the use of appropriate gloves and protective clothing to prevent exposure.[4][5] | |
| H319 | Causes serious eye irritation | Accidental splashes or contact with airborne particles can result in significant eye damage. This mandates the use of chemical splash goggles as a minimum requirement for eye protection.[4][5] | |
| H335 | May cause respiratory irritation | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. This hazard requires the use of engineering controls (like a fume hood) or, in their absence, respiratory protection.[4][5] |
Core Directive: Mandatory PPE Protocol
The following PPE is mandatory when handling DDMP in any form (solid or solution). The level of protection may be scaled based on the quantity of material and the specific procedure being performed.
Eye and Face Protection
-
Rationale: The H319 classification ("Causes serious eye irritation") makes robust eye protection non-negotiable.[5]
-
Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical splash goggles must be worn at all times. Standard safety glasses do not provide adequate protection from splashes or airborne dust.
-
Enhanced Protection: When handling larger quantities (>1 gram) of the solid powder or when there is a significant risk of splashing (e.g., during dissolution or transfer), a full-face shield must be worn in addition to chemical splash goggles.
Hand Protection
-
Rationale: To prevent skin irritation as per the H315 classification, chemically resistant gloves are essential.[5]
-
Specification: Nitrile gloves are the standard recommendation for incidental contact. Ensure gloves are of sufficient thickness (minimum 4 mil) and are inspected for tears or pinholes before use.
-
Protocol: For prolonged handling or immersion, heavier-duty gloves should be considered. Always practice the "double-gloving" technique for added safety during high-risk procedures. Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.
Body Protection
-
Rationale: To protect skin from accidental spills and contamination.
-
Specification: A flame-resistant laboratory coat is required. Ensure the coat is fully buttoned and the sleeves are not rolled up.
-
Additional Measures: For procedures involving large volumes, a chemically resistant apron should be worn over the lab coat. Ensure legs and feet are fully covered; open-toed shoes are strictly prohibited.
Respiratory Protection
-
Rationale: The H335 classification ("May cause respiratory irritation") indicates a risk from inhaling the solid powder.[5] The primary method of control should always be engineering controls.
-
Primary Control: All procedures that may generate dust (e.g., weighing, transferring solid) must be performed inside a certified chemical fume hood or a powder containment hood.[6]
-
Secondary Control: In the rare event that engineering controls are not feasible, a NIOSH-approved respirator with a P95 or P100 particulate filter is required. A full respiratory protection program, including fit-testing and training, must be in place before use.
Operational Plan: From Bench to Disposal
A safe experiment is a well-planned one. This step-by-step workflow integrates the use of PPE into the entire handling process.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure your designated workspace (preferably a chemical fume hood) is clean and uncluttered.
-
Don PPE: Put on all required PPE in the correct order: lab coat, goggles, face shield (if needed), and finally, gloves.
-
Weighing and Transfer: Carefully weigh the solid DDMP within the fume hood to contain any airborne dust. Use anti-static weigh boats or liners to minimize dispersal.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. Keep the container covered as much as possible to minimize vapors or aerosols.
-
Post-Handling: After the procedure, securely cap all containers containing DDMP.
-
Decontamination: Wipe down the work surface, balance, and any equipment used with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by the face shield/goggles and lab coat.
-
Personal Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.[6]
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][7]
-
Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical attention.[6][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[6][7]
Waste Management and Disposal
Proper disposal is a critical final step in the safe handling workflow.
-
Chemical Waste: All solid DDMP waste and solutions must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with DDMP, including gloves, weigh boats, and paper towels used for cleaning, must be disposed of in a solid hazardous waste container.[6]
-
Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) department for specific guidance.
Visualized Workflow: PPE Decision Process
The following diagram illustrates the logical decision-making process for selecting the appropriate level of PPE when planning to work with DDMP.
Caption: PPE selection workflow for handling DDMP.
References
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- | NMPPDB - vertexaisearch.cloud.google.com
- 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem
- How to Prepare 2,3-Dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one? - Guidechem
- SAFETY D
- Buy 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- (EVT-319667) - EvitaChem
- CAS 28564-83-2 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- - BOC Sciences
- 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl- - Cheméo
- Identification of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one as a strong antioxidant in glucose–histidine Maillard reaction products - ResearchG
- Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC - NIH
- 3,5-Dihydroxy-6-methyl-2,3-dihydro-4H-pyran-4-one | Pharmaffiliates - Pharmaffili
- SAFETY D
Sources
- 2. researchgate.net [researchgate.net]
- 3. Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nmppdb.com.ng [nmppdb.com.ng]
- 5. 2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one | C6H8O4 | CID 119838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
